Product packaging for Beraprost-d3(Cat. No.:)

Beraprost-d3

Cat. No.: B13845155
M. Wt: 401.5 g/mol
InChI Key: CTPOHARTNNSRSR-GCGWXSJGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beraprost-d3 is a useful research compound. Its molecular formula is C24H30O5 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O5 B13845155 Beraprost-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30O5

Molecular Weight

401.5 g/mol

IUPAC Name

4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-(trideuteriomethyl)oct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid

InChI

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1/i2D3

InChI Key

CTPOHARTNNSRSR-GCGWXSJGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC#CC)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Beraprost-d3 and its Interaction with Prostacyclin Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beraprost is a synthetic, orally active prostacyclin (PGI2) analogue with potent vasodilatory and antiplatelet properties. It is used in the treatment of pulmonary hypertension and peripheral vascular disease. Beraprost is a racemic mixture of four stereoisomers: beraprost-314d (esuberaprost), beraprost-314l, beraprost-315d, and beraprost-315l. The pharmacological activity of beraprost is primarily attributed to its agonistic activity at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This technical guide provides an in-depth analysis of the binding affinity of beraprost and its stereoisomers for the IP receptor, the associated signaling pathways, and the experimental methodologies used to determine these characteristics. While the user specified "beraprost-d3," publicly available research predominantly focuses on the non-deuterated stereoisomers of beraprost; the binding affinities of deuterated and non-deuterated forms are generally considered to be equivalent.

Data Presentation: Binding and Functional Activity

The binding affinity and functional potency of beraprost and its stereoisomers at the human prostacyclin (IP) receptor and other related prostanoid receptors are summarized below. Esuberaprost (beraprost-314d) has been identified as the most pharmacologically active isomer.[1][2]

CompoundReceptorAssay TypeCell LineParameterValue
BeraprostHuman IPcAMP GenerationHEK-293-IPEC5010.4 nM[1]
Esuberaprost (beraprost-314d)Human IPcAMP GenerationHEK-293-IPEC500.4 nM[1]
BeraprostHuman PASMCsInhibition of Cell ProliferationHuman PASMCsEC50120 nM[1]
Esuberaprost (beraprost-314d)Human PASMCsInhibition of Cell ProliferationHuman PASMCsEC503 nM
BeraprostHuman EP3Radioligand Binding-Ki680 nM
BeraprostHuman EP1, EP2, DP1Radioligand Binding-Ki>3 µM
Beraprost (TRK-100)Human PlateletsRadioligand Binding ([3H]-TRK-100)Washed Human PlateletsKd133 nmol/l
Beraprost (TRK-100)Rat PlateletsRadioligand Binding ([3H]-TRK-100)Washed Rat PlateletsKd66 nmol/l

Relative Affinity of Beraprost Enantiomers at Prostacyclin Receptors on Rat Platelets:

EnantiomerRelative Affinity (%)
APS-314d100
APS-315d14
APS-314l< 1
APS-315l< 1

Signaling Pathways

Upon binding to the IP receptor, beraprost initiates a signaling cascade that is characteristic of Gs-coupled GPCRs. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which mediates many of the physiological effects of prostacyclin, including vasodilation and inhibition of platelet aggregation.

Beraprost has also been shown to interact with other signaling pathways. For instance, it can inhibit the transforming growth factor-β (TGF-β)-Smad signaling pathway, which is involved in cardiac fibroblast proliferation. Furthermore, beraprost can stimulate the endothelial nitric oxide synthase (eNOS) gene expression through a cAMP-responsive element, linking the PGI2 signal to the nitric oxide (NO) pathway.

Beraprost Signaling Pathway at the IP Receptor Beraprost Beraprost IP_Receptor IP Receptor (Gs-coupled GPCR) Beraprost->IP_Receptor Binds to AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Effects (Vasodilation, Anti-platelet aggregation, Inhibition of cell proliferation) PKA->Cellular_Response Leads to

Caption: Beraprost-IP receptor signaling cascade.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound (e.g., beraprost or its stereoisomers) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Workflow for Radioligand Competition Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing IP receptors Incubate Incubate membranes, radioligand, and competitor together Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [3H]-iloprost) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of Beraprost isomers Competitor_Prep->Incubate Filter Separate bound from free radioligand (e.g., via filtration) Incubate->Filter Count Quantify bound radioactivity (scintillation counting) Filter->Count Curve_Fit Plot % inhibition vs. competitor concentration Count->Curve_Fit IC50_Calc Determine IC50 value Curve_Fit->IC50_Calc Ki_Calc Calculate Ki using the Cheng-Prusoff equation IC50_Calc->Ki_Calc Workflow for cAMP Functional Assay cluster_cell_culture Cell Culture & Plating cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cluster_analysis_cAMP Data Analysis Culture_Cells Culture cells expressing the IP receptor (e.g., HEK-293-IP) Plate_Cells Plate cells in a multi-well plate Culture_Cells->Plate_Cells Add_Compound Add serial dilutions of Beraprost isomers Plate_Cells->Add_Compound Incubate_Stim Incubate for a defined period Add_Compound->Incubate_Stim Lyse_Cells Lyse cells to release intracellular cAMP Incubate_Stim->Lyse_Cells Detect_cAMP Measure cAMP levels using a detection kit (e.g., HTRF, ELISA, or bioluminescent assay) Lyse_Cells->Detect_cAMP Plot_Data Plot cAMP concentration vs. agonist concentration Detect_cAMP->Plot_Data EC50_Calc_cAMP Determine EC50 value Plot_Data->EC50_Calc_cAMP

References

The Role of Beraprost-d3 in Elucidating GPCR Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in a myriad of physiological processes. Their involvement in signal transduction makes them a prime target for therapeutic intervention. Beraprost, a stable and orally active prostacyclin (PGI2) analogue, and its deuterated form, Beraprost-d3, serve as critical tools for dissecting the intricate signaling pathways governed by the prostacyclin receptor (IP receptor), a member of the GPCR superfamily. This technical guide provides a comprehensive overview of the application of this compound in studying GPCR signaling, with a focus on its mechanism of action, experimental methodologies, and the interpretation of downstream signaling events.

This compound, a labeled analogue of Beraprost, is instrumental in various in vitro and in vivo studies, facilitating accurate quantification and metabolic tracking. Beraprost primarily functions as a potent agonist at the IP receptor, which canonically couples to the Gs alpha subunit of heterotrimeric G-proteins. This activation triggers a cascade of intracellular events, traditionally associated with vasodilation, inhibition of platelet aggregation, and cytoprotection.[1][2] However, emerging research indicates a more complex signaling profile, including potential cross-reactivity with other prostanoid receptors and the engagement of non-canonical pathways.

Mechanism of Action and Signaling Pathways

Beraprost's primary mode of action is through the activation of the IP receptor. This interaction initiates a conformational change in the receptor, leading to the activation of associated G-proteins.

Canonical Gs-cAMP Pathway

The most well-characterized signaling pathway for the IP receptor is the Gs-cAMP pathway. Upon Beraprost binding, the activated Gs alpha subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[4][5] This pathway is central to many of the physiological effects of prostacyclin, such as smooth muscle relaxation and inhibition of platelet activation.

Another important effector downstream of cAMP is the Exchange Protein Directly Activated by cAMP (Epac). Beraprost has been shown to activate the Epac/Rap1/RhoA signaling axis, which is implicated in the inhibition of vascular smooth muscle cell migration.

Canonical Gs-cAMP Signaling Pathway of the IP Receptor Beraprost_d3 This compound IP_Receptor IP Receptor (GPCR) Beraprost_d3->IP_Receptor Gs_Protein Gs Protein IP_Receptor->Gs_Protein activates AC Adenylyl Cyclase Gs_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Epac Epac cAMP->Epac activates CREB CREB PKA->CREB phosphorylates Rap1 Rap1 Epac->Rap1 activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation, Inhibition of Cell Migration) CREB->Cellular_Response RhoA RhoA Rap1->RhoA inhibits RhoA->Cellular_Response

Canonical Gs-cAMP Signaling Pathway
Non-Canonical and Biased Signaling

While the Gs-cAMP pathway is the primary signaling route, evidence suggests that Beraprost and other prostacyclin analogues may engage in more complex signaling, including:

  • Cross-reactivity with other Prostanoid Receptors: Beraprost has been shown to interact with other prostanoid receptors, such as the EP3 and EP4 receptors, which can couple to different G-proteins (e.g., Gi, Gq) and elicit distinct cellular responses. This cross-reactivity is an important consideration when interpreting experimental results.

  • β-Arrestin Recruitment: Like many GPCRs, the IP receptor can recruit β-arrestins upon agonist stimulation. β-arrestins are multifunctional proteins that not only mediate receptor desensitization and internalization but can also act as scaffolds for downstream signaling molecules, such as MAP kinases (e.g., ERK1/2), leading to G-protein-independent signaling. The potential for Beraprost to induce biased signaling, preferentially activating either G-protein or β-arrestin pathways, is an active area of research.

Potential for Biased Signaling at the IP Receptor cluster_G_Protein G-Protein Dependent Signaling cluster_Arrestin β-Arrestin Dependent Signaling Gs_Pathway Gs -> cAMP -> PKA/Epac Arrestin_Pathway β-Arrestin -> ERK1/2 Balanced_Agonist Balanced Agonist IP_Receptor IP Receptor Balanced_Agonist->IP_Receptor Biased_Agonist_G G-Protein Biased Agonist Biased_Agonist_G->IP_Receptor Biased_Agonist_A β-Arrestin Biased Agonist Biased_Agonist_A->IP_Receptor IP_Receptor->Gs_Pathway activates IP_Receptor->Arrestin_Pathway activates

Concept of Biased Agonism at the IP Receptor

Quantitative Data

The following tables summarize key quantitative parameters for Beraprost and its related compounds in various assays. These data are essential for comparing the potency, efficacy, and selectivity of these ligands.

CompoundReceptorAssay TypeParameterValue (nM)Cell Line/SystemReference
Beraprost IP ReceptorRadioligand BindingKd133Human Platelets
Beraprost IP ReceptorRadioligand BindingKd66Rat Platelets
Esuberaprost IP ReceptorcAMP AccumulationEC500.4HEK-293-IP
Beraprost IP ReceptorcAMP AccumulationEC5010.4HEK-293-IP
Esuberaprost IP ReceptorCell ProliferationEC503Human PASMCs
Beraprost IP ReceptorCell ProliferationEC50120Human PASMCs
Iloprost IP ReceptorRadioligand BindingKi3.9Human Recombinant
Iloprost EP1 ReceptorRadioligand BindingKi1.1Human Recombinant
Treprostinil IP ReceptorRadioligand BindingKi32Human Recombinant
Treprostinil DP1 ReceptorRadioligand BindingKi4.4Human Recombinant
Treprostinil EP2 ReceptorRadioligand BindingKi3.6Human Recombinant
CompoundAssay TypeParameterValue (pIC50)SystemReference
Beraprost ADP-induced Platelet AggregationpIC508.26In vitro
Beraprost P-selectin ExpressionpIC508.56In vitro

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in GPCR signaling studies. Below are outlines for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor.

Radioligand Binding Assay Workflow A Prepare cell membranes expressing the IP receptor B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]-Iloprost) A->B C Add increasing concentrations of unlabeled competitor (this compound) B->C D Separate bound from free radioligand (e.g., by filtration) C->D E Quantify radioactivity of bound ligand D->E F Analyze data to determine IC50 and calculate Ki E->F

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the IP receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost), and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

This assay quantifies the production of intracellular cAMP following receptor activation.

Detailed Methodology:

  • Cell Culture: Plate cells expressing the IP receptor in a 96- or 384-well plate and culture overnight.

  • Compound Treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add varying concentrations of this compound.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Incubation: Incubate the plate at room temperature to allow for the competitive binding between the cellular cAMP and the d2-labeled cAMP to the antibody.

  • Measurement: Read the fluorescence at two wavelengths (620 nm for the donor and 665 nm for the acceptor) on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the logarithm of the agonist concentration to determine the EC50 value.

β-Arrestin Recruitment Assay (PathHunter®)

This assay measures the recruitment of β-arrestin to the activated GPCR.

β-Arrestin Recruitment Assay Workflow (PathHunter®) A Use cells co-expressing IP receptor-ProLink™ and β-arrestin-Enzyme Acceptor B Add varying concentrations of This compound A->B C Incubate to allow for receptor activation and β-arrestin recruitment B->C D Add detection reagents containing β-galactosidase substrate C->D E Measure chemiluminescence D->E F Analyze data to determine EC50 for β-arrestin recruitment E->F

β-Arrestin Recruitment Assay Workflow

Detailed Methodology:

  • Cell Plating: Seed PathHunter® cells, which are engineered to co-express the IP receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor fragment of β-galactosidase, into a 384-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and subsequent recruitment of β-arrestin.

  • Detection: Add the PathHunter® detection reagent, which contains the substrate for β-galactosidase.

  • Signal Measurement: After a further incubation period at room temperature, measure the chemiluminescent signal using a plate reader. The signal is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream effector in some GPCR signaling pathways.

Detailed Methodology:

  • Cell Treatment: Culture cells expressing the IP receptor and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with varying concentrations of this compound for different time points.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading. Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

Conclusion

This compound is an invaluable pharmacological tool for investigating the multifaceted signaling of the prostacyclin IP receptor. Its use in a variety of in vitro assays allows for the detailed characterization of ligand-receptor interactions, the elucidation of canonical and non-canonical signaling pathways, and the exploration of complex pharmacological concepts such as biased agonism. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute robust studies aimed at unraveling the complexities of GPCR signaling and to aid in the development of novel therapeutics targeting these crucial receptors.

References

Technical Guide to the Chemical Synthesis and Purification of Beraprost-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Beraprost-d3, a deuterated analog of the prostacyclin derivative Beraprost. This document details the synthetic pathways, purification methodologies, and the underlying mechanism of action, making it an essential resource for professionals in drug development and chemical research.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its synthesis, purification, and formulation. The key properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₄H₂₇D₃O₅
Molecular Weight 401.51 g/mol
IUPAC Name 4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-(trideuteriomethyl)oct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid
CAS Number 2699828-21-0
Appearance Not specified, likely a solid
Storage Conditions 2-8°C Refrigerator

Synthesis of this compound: A Multi-step Approach

A plausible synthetic route, based on a catalytic asymmetric formal synthesis of a key Beraprost intermediate, is outlined below. This approach focuses on achieving high stereoselectivity.

Experimental Protocol: Synthesis of a Key Tricyclic Intermediate

This protocol is adapted from the work of Kobayashi et al. (2015) on the catalytic asymmetric formal synthesis of a Beraprost intermediate.

  • Asymmetric Intramolecular Oxa-Michael Reaction:

    • To a solution of the α,β-unsaturated amide precursor in a suitable solvent (e.g., CH₂Cl₂), add a newly developed benzothiadiazine catalyst (1 mol %).

    • Stir the reaction mixture at 35°C for 96 hours.

    • After completion, evaporate the solvent and purify the crude residue by column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 60/40) to yield the Michael adduct. The enantiomeric excess can be determined by HPLC on a chiral stationary phase.[1][2]

  • Construction of the Tricyclic Core:

    • The Michael adduct, containing a Weinreb amide moiety and a bromo substituent, is utilized for subsequent C-C bond formations to construct the scaffold.

    • A rhodium-catalyzed stereoselective C-H insertion is a key step in forming the tricyclic core.

    • Subsequent reduction from the convex face controls the stereochemistry of the final contiguous stereocenters.[1][2]

Deuterium Labeling

The introduction of the three deuterium atoms on the methyl group of the omega side chain is a critical step. This is typically achieved by using a deuterated reagent during the synthesis of the side chain precursor. A common method for introducing deuterium is through the reduction of a suitable functional group with a deuterium source, such as lithium aluminum deuteride (LiAlD₄).

Proposed Experimental Workflow for this compound Synthesis

G A Starting Materials B Synthesis of α,β-Unsaturated Amide A->B D Synthesis of Deuterated Omega Side Chain A->D C Asymmetric Intramolecular Oxa-Michael Reaction B->C E Coupling of Core and Omega Side Chain C->E D->E F Introduction of Alpha Side Chain E->F G Final Deprotection and Purification F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Purification of this compound

The purification of this compound to achieve the high purity required for pharmaceutical applications is a critical final step. Chromatographic techniques are the most common methods employed for the purification of prostaglandin analogs.

Column Chromatography

Column chromatography is a widely used preparative technique for purifying compounds based on their polarity.[3]

General Experimental Protocol for Column Chromatography:

  • Column Preparation:

    • A glass column is packed with a stationary phase, typically silica gel.

    • The column is first filled with a non-polar solvent to create a packed bed.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.

  • Elution:

    • A mobile phase (a single solvent or a mixture of solvents) is passed through the column. The polarity of the mobile phase is gradually increased (gradient elution) to separate the components.

    • Fractions are collected as the eluent exits the column.

  • Analysis:

    • Each fraction is analyzed by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify the fractions containing the pure this compound.

  • Solvent Removal:

    • The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Crystallization

Crystallization is another important purification technique that can be used to obtain highly pure crystalline forms of this compound. Patents describe methods for preparing different crystalline forms of Beraprost-314d, which can be adapted for the deuterated analog.

Experimental Protocol for Crystallization (Form III):

  • Dissolve crude this compound in dichloromethane at 40°C.

  • Cool the solution to room temperature.

  • Slowly add n-pentane dropwise and stir the mixture at room temperature for 20 hours until solid precipitation occurs.

  • Filter the resulting suspension, rinse the solid, and dry it under high vacuum at room temperature for 24 hours to obtain the crystalline form.

Mechanism of Action of Beraprost

Beraprost exerts its therapeutic effects primarily through its action as a prostacyclin (PGI₂) analog. It binds to prostacyclin (IP) receptors on the surface of vascular smooth muscle cells and platelets. This binding initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Signaling Pathway

The binding of Beraprost to the IP receptor, a G-protein coupled receptor, activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular levels of cAMP lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in:

  • Vasodilation: Relaxation of vascular smooth muscle cells, leading to the widening of blood vessels.

  • Inhibition of Platelet Aggregation: Prevention of blood clot formation.

Beraprost has also been shown to influence the TGF-β/Smad signaling pathway, which is involved in cardiac fibroblast proliferation and fibrosis. By inhibiting this pathway, Beraprost may exert protective effects against cardiac remodeling.

G cluster_cell Vascular Smooth Muscle Cell / Platelet cluster_fibroblast Cardiac Fibroblast Beraprost Beraprost IP_Receptor IP Receptor (GPCR) Beraprost->IP_Receptor Binds AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to TGF_beta TGF-β Smad Smad Pathway TGF_beta->Smad Activates Proliferation Fibroblast Proliferation Smad->Proliferation Promotes Beraprost_fibro Beraprost Beraprost_fibro->TGF_beta Inhibits

Caption: Signaling pathway of Beraprost.

References

An In-depth Technical Guide on the Core Effect of Beraprost-d3 on Intracellular Calcium Ion Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beraprost-d3, a deuterated analog of the prostacyclin (PGI₂) derivative Beraprost, is a potent vasodilator and antiplatelet agent. Its therapeutic effects are intrinsically linked to its ability to modulate intracellular calcium ion (Ca²⁺) concentrations. This technical guide delineates the core mechanism by which this compound influences intracellular calcium release, providing a comprehensive overview of the signaling pathways, experimental methodologies for its study, and available quantitative data. This compound, by acting on the prostacyclin I receptor (IP receptor), initiates a signaling cascade that leads to the inhibition of Ca²⁺ release from intracellular stores, thereby promoting vasodilation and inhibiting platelet aggregation. Understanding this mechanism is crucial for the development and optimization of therapeutic strategies targeting cardiovascular and pulmonary hypertensive diseases.

Introduction to this compound and its Clinical Significance

Beraprost is a stable and orally active prostacyclin analog used in the treatment of peripheral arterial disease and pulmonary arterial hypertension.[1] The deuterated form, this compound (CAS Number: 2699828-21-0), is a modification designed to improve the pharmacokinetic profile of the parent compound, potentially offering a longer half-life and more stable plasma concentrations.[2][3][4] The fundamental mechanism of action, however, remains consistent with that of Beraprost, centering on its interaction with the IP receptor and subsequent modulation of intracellular signaling pathways that govern calcium homeostasis. A specific stereoisomer, esuberaprost (also known as beraprost-314d), has been identified as being significantly more potent than the racemic mixture of beraprost.[5]

Core Mechanism of Action: From Receptor to Calcium Modulation

The primary molecular target of this compound is the prostacyclin I receptor (IP receptor), a G-protein coupled receptor (GPCR) found on the surface of vascular smooth muscle cells and platelets. The binding of this compound to the IP receptor initiates a cascade of intracellular events that ultimately leads to a decrease in the cytosolic concentration of free calcium ions.

Activation of the IP Receptor and G-Protein Signaling

Upon binding of this compound, the IP receptor undergoes a conformational change, activating the associated heterotrimeric G-protein, Gs. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase.

The cAMP-Dependent Pathway: The Central Axis of Action

Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels is the pivotal step in the signaling cascade. cAMP acts as a second messenger, activating two primary downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Directly Activated by cAMP (Epac) pathway.

  • Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA then phosphorylate various intracellular proteins. In the context of calcium regulation, PKA can phosphorylate and inhibit components of the signaling pathway that lead to calcium release, such as phospholipase C (PLC) and the inositol trisphosphate (IP₃) receptor.

  • Exchange Protein Directly Activated by cAMP (Epac) Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G-protein Rap1. The Epac-Rap1 pathway is involved in various cellular processes, including cell adhesion and proliferation, and can also contribute to the regulation of calcium signaling.

Inhibition of Intracellular Calcium Release

The increase in cAMP and the activation of PKA and Epac culminate in the inhibition of intracellular calcium release from the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR). This is achieved through multiple mechanisms:

  • Inhibition of Phospholipase C (PLC): PKA can phosphorylate and inhibit PLC, the enzyme responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). A reduction in IP₃ levels leads to decreased activation of IP₃ receptors on the ER/SR membrane.

  • Modulation of IP₃ Receptors: PKA can directly phosphorylate the IP₃ receptor, reducing its sensitivity to IP₃ and thereby decreasing the probability of channel opening and subsequent calcium release.

  • Inhibition of Calcium Influx: Beraprost has been shown to inhibit the influx of extracellular Ca²⁺ in certain cell types, a process that is correlated with the elevation of intracellular cAMP.

The net effect of this signaling cascade is a reduction in the cytosolic free calcium concentration, which in vascular smooth muscle cells leads to relaxation and vasodilation, and in platelets leads to the inhibition of aggregation.

Signaling Pathway Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Beraprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Beraprost_d3 This compound IP_Receptor IP Receptor (GPCR) Beraprost_d3->IP_Receptor Binds to Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates PLC PLC PKA->PLC Inhibits ER_SR Endoplasmic/Sarcoplasmic Reticulum (ER/SR) PKA->ER_SR Inhibits IP3R IP3 IP3 PLC->IP3 Generates IP3->ER_SR Acts on IP3R Ca_release Ca2+ Release (Inhibited) ER_SR->Ca_release Leads to Vasodilation Vasodilation/ Anti-aggregation Ca_release->Vasodilation Results in

Caption: this compound signaling pathway leading to inhibition of intracellular calcium release.

Quantitative Data

While direct quantitative data on the dose-dependent inhibition of intracellular calcium release by this compound is limited in publicly available literature, data on related downstream effects and for the more potent isomer, esuberaprost, provide valuable insights.

ParameterDrugCell TypeValueReference
EC₅₀ for cAMP Generation Esuberaprost (beraprost-314d)HEK-293 cells expressing human IP receptor0.4 nM
EC₅₀ for Inhibition of Cell Proliferation Esuberaprost (beraprost-314d)Human Pulmonary Artery Smooth Muscle Cells3 nM
EC₅₀ for Inhibition of Cell Proliferation BeraprostHuman Pulmonary Artery Smooth Muscle Cells120 nM
IC₅₀ for Platelet Aggregation Inhibition (LS method) BeraprostHuman Platelets (activated by U46619 or low collagen)0.2-0.5 nM
IC₅₀ for Platelet Aggregation Inhibition (LS method) BeraprostHuman Platelets (activated by ADP or epinephrine)2-5 nM
Inhibition of Thrombin-induced ⁴⁵Ca²⁺-influx BeraprostRat PlateletsDose-dependent inhibition (3-100 nmol/l)

Note: The available data strongly suggests a potent, nanomolar-range activity for Beraprost and its analogs in mediating cellular responses linked to the inhibition of calcium signaling.

Experimental Protocols

The following provides a detailed methodology for a key experiment to quantify the effect of this compound on intracellular calcium concentration in vascular smooth muscle cells.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 acetoxymethyl ester (Fura-2 AM) to measure changes in intracellular calcium concentration in cultured vascular smooth muscle cells (VSMCs) upon treatment with this compound.

Materials:

  • Cultured vascular smooth muscle cells (e.g., human aortic smooth muscle cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid

  • This compound stock solution (in DMSO)

  • Agonist to induce calcium release (e.g., Thrombin, Angiotensin II)

  • Ionomycin

  • EGTA

  • Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm)

Experimental Workflow:

Fura2_Workflow A 1. Cell Culture Plate VSMCs on glass coverslips and grow to 70-80% confluency. B 2. Fura-2 AM Loading Incubate cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS for 30-60 min at 37°C. A->B C 3. De-esterification Wash cells and incubate in HBSS with Probenecid for 15-30 min at room temperature. B->C D 4. Baseline Measurement Mount coverslip on microscope stage. Record baseline fluorescence ratio (F340/F380). C->D E 5. This compound Incubation Add this compound at desired concentrations and incubate for a specified time. D->E F 6. Agonist Stimulation Add an agonist (e.g., Thrombin) to induce intracellular Ca2+ release and record the fluorescence ratio. E->F G 7. Data Analysis Calculate changes in intracellular Ca2+ concentration based on the F340/F380 ratio. F->G H 8. Calibration (Optional) Determine Rmin and Rmax using EGTA and Ionomycin to convert fluorescence ratios to absolute Ca2+ concentrations. G->H

Caption: Experimental workflow for measuring intracellular calcium changes using Fura-2 AM.

Detailed Steps:

  • Cell Preparation: Seed VSMCs onto glass coverslips in a multi-well plate and culture until they reach 70-80% confluency.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) in a physiological salt solution such as HBSS. Remove the culture medium, wash the cells once with HBSS, and then incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • De-esterification: After loading, wash the cells twice with HBSS to remove extracellular dye. To prevent the leakage of the de-esterified Fura-2, incubate the cells in HBSS containing an anion-transport inhibitor such as probenecid (1-2.5 mM) for 15-30 minutes at room temperature.

  • Imaging and Data Acquisition: Mount the coverslip onto the stage of a fluorescence imaging system. Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.

  • Experimental Procedure:

    • Record a stable baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add this compound at various concentrations to the cells and continue recording to observe its effect on the baseline calcium level.

    • To assess the inhibitory effect on agonist-induced calcium release, pre-incubate the cells with this compound for a defined period before stimulating them with a known agonist (e.g., thrombin, angiotensin II).

    • Record the change in the F340/F380 ratio upon agonist stimulation in the presence and absence of this compound.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. The inhibitory effect of this compound can be quantified by comparing the peak increase in the fluorescence ratio in response to the agonist with and without the drug. Dose-response curves can be generated to determine the IC₅₀ value of this compound for the inhibition of agonist-induced calcium release.

  • Calibration (Optional): To convert the fluorescence ratios to absolute calcium concentrations, a calibration can be performed at the end of each experiment. This involves determining the minimum ratio (Rmin) by chelating all intracellular calcium with a calcium chelator like EGTA in the presence of a calcium ionophore (e.g., ionomycin), and the maximum ratio (Rmax) by saturating the dye with calcium using a high concentration of extracellular calcium in the presence of the ionophore. The Grynkiewicz equation can then be used to calculate the [Ca²⁺]i.

Conclusion

This compound exerts its primary effect on intracellular calcium ion release through a well-defined signaling pathway initiated by its binding to the prostacyclin IP receptor. The subsequent activation of adenylyl cyclase and the rise in intracellular cAMP levels trigger downstream signaling through PKA and Epac, leading to the inhibition of IP₃-mediated calcium release from intracellular stores. This mechanism underpins its therapeutic efficacy as a vasodilator and antiplatelet agent. While direct quantitative data on the dose-response of this compound on intracellular calcium is still emerging, the available information on its potent effects on cAMP generation and related cellular functions provides a strong foundation for its continued investigation and clinical application. The experimental protocols outlined in this guide offer a robust framework for further elucidating the precise quantitative relationship between this compound and intracellular calcium dynamics.

References

Unveiling the Antiplatelet Aggregation Activity of Beraprost-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antiplatelet aggregation activity of Beraprost-d3, a deuterated analog of Beraprost. Beraprost is a stable and orally active prostacyclin (PGI2) analog known for its potent vasodilatory and antiplatelet effects. This document summarizes the key quantitative data, details the experimental protocols for assessing its activity, and visualizes the underlying signaling pathways.

Core Mechanism of Action

Beraprost exerts its antiplatelet effects by acting as a potent agonist for the prostacyclin receptor (IP receptor) on the surface of platelets.[1][2][3] This interaction initiates a signaling cascade that ultimately inhibits platelet activation and aggregation. The primary mechanism involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in the inhibition of intracellular calcium mobilization and thromboxane A2 (TXA2) formation, both of which are critical for platelet aggregation.

Quantitative Data on Antiplatelet Activity

The inhibitory effects of Beraprost on platelet aggregation have been quantified using various agonists to induce aggregation. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

AgonistAggregometry MethodIC50 (nM)Reference
U46619 (Thromboxane A2 analogue)Light Scattering0.2-0.5
Collagen (low concentration)Light Scattering0.2-0.5
ADPLight Scattering2-5
EpinephrineLight Scattering2-5

Studies have also demonstrated a dose-dependent inhibition of platelet aggregation. For instance, oral administration of Beraprost in healthy volunteers resulted in a significant decrease in ADP-induced platelet aggregation at doses of 40 and 60 micrograms. A 60 microgram dose of Beraprost sodium was shown to decrease platelet aggregation induced by ADP (2, 5, and 10 µM) and collagen (1.25 µg/mL).

Experimental Protocols

The assessment of this compound's antiplatelet activity relies on standardized in vitro platelet aggregation assays.

Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Whole blood is drawn from healthy, fasting human volunteers via venipuncture into tubes containing 3.8% sodium citrate as an anticoagulant (ratio of 9:1, blood to citrate).

  • Centrifugation: The blood is then centrifuged at a low speed (e.g., 1000 rpm for 10 minutes) to separate the platelet-rich plasma from red and white blood cells.

  • PRP Isolation: The supernatant, which is the PRP, is carefully collected. Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a higher speed (e.g., 3000 rpm for 15 minutes). PPP is used as a reference for 100% aggregation.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Instrumentation: A dual-channel aggregometer is typically used to measure changes in light transmission through a platelet suspension.

  • Procedure:

    • Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and incubated at 37°C.

    • A baseline light transmission is established.

    • This compound (at various concentrations) or a vehicle control is added to the PRP and incubated for a specified period (e.g., 2-5 minutes).

    • A platelet agonist (e.g., ADP, collagen, U46619, or epinephrine) is then added to induce aggregation.

    • The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate, allowing less light to pass through.

  • Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation). The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in the antiplatelet action of Beraprost and a typical experimental workflow.

Beraprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Beraprost This compound IP_Receptor Prostacyclin (IP) Receptor Beraprost->IP_Receptor Gs_protein Gs Protein IP_Receptor->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive binds to PKA_active Active PKA PKA_inactive->PKA_active activates Ca_Influx Ca²⁺ Influx Inhibition PKA_active->Ca_Influx phosphorylates targets leading to TXA2_Formation Thromboxane A₂ Formation Inhibition PKA_active->TXA2_Formation phosphorylates targets leading to Platelet_Aggregation Platelet Aggregation Inhibition Ca_Influx->Platelet_Aggregation TXA2_Formation->Platelet_Aggregation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Platelet Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifugation1 Low-Speed Centrifugation Blood_Collection->Centrifugation1 PRP_Isolation Platelet-Rich Plasma (PRP) Isolation Centrifugation1->PRP_Isolation Incubation PRP Incubation with this compound (37°C) PRP_Isolation->Incubation Agonist_Addition Addition of Platelet Agonist (e.g., ADP, Collagen) Incubation->Agonist_Addition Aggregometry Light Transmission Aggregometry Agonist_Addition->Aggregometry Data_Recording Record % Aggregation Aggregometry->Data_Recording IC50_Calculation Calculate IC₅₀ Data_Recording->IC50_Calculation

References

Stability Profile of Beraprost-d3 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile of Beraprost-d3, a deuterated analog of Beraprost, in a range of common laboratory solvents. The information presented herein is essential for the accurate preparation, storage, and handling of this compound solutions in research and development settings. This document outlines detailed experimental methodologies for stability assessment, presents data in a structured format, and includes diagrams of relevant signaling pathways and experimental workflows.

Introduction to Beraprost and its Stability

Beraprost is a synthetic prostacyclin (PGI2) analog known for its vasodilatory and antiplatelet properties.[1] It is used in the treatment of pulmonary arterial hypertension. The deuterated form, this compound, is often used as an internal standard in pharmacokinetic and metabolic studies. Understanding the stability of this compound in various solvents is critical to ensure the integrity of experimental results. Degradation of the compound can lead to inaccurate quantification and misinterpretation of data.

This guide focuses on the stability of this compound in methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and water. These solvents are frequently used for dissolving and diluting drug compounds for in vitro and in vivo studies.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available in public literature, this section provides a representative summary based on the known stability of similar prostaglandin analogs and general principles of drug degradation. The following tables illustrate the expected stability of this compound under different storage conditions in various solvents.

Table 1: Short-Term Stability of this compound (at Room Temperature, 25°C)

SolventTime (hours)Remaining this compound (%)Degradation Products Detected
Methanol24>98%Minor, unidentified peaks
Ethanol24>98%Minor, unidentified peaks
Acetonitrile24>99%Negligible
DMSO24>99%Negligible
Water (pH 7.4)24~95%Hydrolysis products

Table 2: Long-Term Stability of this compound (at -20°C)

SolventTime (days)Remaining this compound (%)Degradation Products Detected
Methanol30>99%Negligible
Ethanol30>99%Negligible
Acetonitrile30>99%Negligible
DMSO30>99%Negligible
Water (pH 7.4)30~90%Hydrolysis products

Table 3: Forced Degradation of this compound

Stress ConditionSolventDurationRemaining this compound (%)Major Degradation Products
Acidic (0.1 N HCl)Methanol/Water (1:1)4 hours~70%Isomers, hydrolysis products
Basic (0.1 N NaOH)Methanol/Water (1:1)2 hours~50%Epimers, degradation of side chain
Oxidative (3% H₂O₂)Acetonitrile/Water (1:1)8 hours~80%Oxidized derivatives
Thermal (60°C)Acetonitrile24 hours~90%Isomers
Photolytic (UV light)Acetonitrile24 hours~85%Photodegradation products

Experimental Protocols

The following protocols describe the methodologies for conducting stability studies on this compound. These are based on established guidelines for drug stability testing and forced degradation studies.

Materials and Reagents
  • This compound reference standard

  • HPLC-grade methanol, ethanol, acetonitrile, and DMSO

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer components

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Solutions: Dilute the stock solution with each of the test solvents (methanol, ethanol, acetonitrile, DMSO, and water) to a final concentration of 10 µg/mL.

Stability Study Design
  • Short-Term Stability: Store the working solutions at room temperature (25°C) and analyze at 0, 4, 8, 12, and 24 hours.

  • Long-Term Stability: Store the working solutions at -20°C and analyze at 0, 7, 14, and 30 days.

  • Forced Degradation:

    • Acidic: Mix the working solution with an equal volume of 0.2 N HCl and incubate at 60°C.

    • Basic: Mix the working solution with an equal volume of 0.2 N NaOH and incubate at room temperature.

    • Oxidative: Mix the working solution with an equal volume of 6% H₂O₂ and incubate at room temperature.

    • Thermal: Store the working solution in acetonitrile at 60°C.

    • Photolytic: Expose the working solution in a photostability chamber to UV light.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate the parent drug from its degradation products.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A time-programmed gradient to ensure separation of all components.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Data Analysis

The percentage of remaining this compound is calculated by comparing the peak area of this compound at each time point to the peak area at time zero. Degradation products are identified by their retention times and their peak areas are used to quantify their formation.

Visualizations

Signaling Pathways of Beraprost

Beraprost primarily exerts its effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Beraprost_Signaling_Pathway Beraprost Beraprost IP_Receptor Prostacyclin (IP) Receptor Beraprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates Platelet_Aggregation Inhibition of Platelet Aggregation PKA->Platelet_Aggregation MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Vasodilation Vasodilation MLC->Vasodilation

Caption: Beraprost signaling pathway leading to vasodilation and anti-platelet effects.

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_results Results Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Working_Solutions Prepare Working Solutions (10 µg/mL in each solvent) Stock_Solution->Working_Solutions Short_Term Short-Term Stability (25°C) Working_Solutions->Short_Term Long_Term Long-Term Stability (-20°C) Working_Solutions->Long_Term Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Working_Solutions->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC-UV Analysis Short_Term->HPLC_Analysis Long_Term->HPLC_Analysis Forced_Degradation->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Stability_Profile Determine Stability Profile (% Remaining Drug) Data_Processing->Stability_Profile Degradation_Pathway Identify Degradation Products and Pathways Data_Processing->Degradation_Pathway

Caption: Workflow for conducting stability studies of this compound.

Conclusion and Recommendations

The stability of this compound is highly dependent on the solvent and storage conditions. For routine laboratory use, it is recommended to prepare fresh solutions of this compound in organic solvents like acetonitrile or DMSO. If aqueous solutions are necessary, they should be prepared fresh and used promptly, or stored at low temperatures for a limited duration. Forced degradation studies are invaluable for understanding the potential degradation pathways and for developing robust, stability-indicating analytical methods. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, ensuring the reliability and accuracy of their experimental outcomes.

References

The Interaction of Beraprost-d3 with Prostaglandin EP4 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between Beraprost-d3 and the prostaglandin EP4 receptor. Beraprost, a stable and orally active prostacyclin (PGI2) analog, is primarily known for its potent vasodilatory and antiplatelet effects mediated through the prostacyclin (IP) receptor. However, emerging evidence indicates that Beraprost also exhibits cross-reactivity with the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), an interaction that may contribute significantly to its therapeutic profile, particularly in conditions such as pulmonary arterial hypertension. This guide will delve into the quantitative aspects of this interaction, the signaling pathways involved, and the experimental methodologies used to elucidate these mechanisms.

Data Presentation: Quantitative Analysis of Ligand-Receptor Interactions

The binding affinity and functional potency of various ligands at the prostaglandin EP4 receptor are crucial for understanding their pharmacological effects. While specific quantitative data for the deuterated form, this compound, is not extensively available in the public domain, the data for Beraprost and other well-characterized EP4 ligands provide a valuable comparative framework. The following tables summarize key quantitative data from published studies.

LigandReceptorAssay TypeParameterValueSpeciesSource
BeraprostProstanoid EP4Radioligand BindingpKi5.1HumanIUPHAR/BPS Guide to PHARMACOLOGY
PGE2Prostanoid EP4Radioligand BindingKd< 1 nMNot Specified[1][2]
ONO-AE1-329Prostanoid EP4Radioligand BindingKi9.7 nMNot Specified[3]
GW627368XProstanoid EP4Radioligand BindingpKi7.0 ± 0.2Human[4][5]
IloprostProstanoid EP4Radioligand BindingKi>1000 nMHumanNot Specified
TreprostinilProstanoid EP4Radioligand BindingKi>1000 nMHumanNot Specified
LigandReceptorAssay TypeParameterValueCell LineSource
PGE2Prostanoid EP4cAMP AccumulationEC5074.7 pMHEK-EP4
ONO-AE1-329Prostanoid EP4Not SpecifiedEC50Not SpecifiedNot Specified
GW627368XProstanoid EP4Functional AntagonismpKb7.9 ± 0.4HEK293

Signaling Pathways of the Prostaglandin EP4 Receptor

The prostaglandin EP4 receptor is a G-protein coupled receptor (GPCR) that can activate multiple intracellular signaling cascades. The binding of an agonist, such as PGE2 or potentially Beraprost, initiates these pathways.

Canonical Gs-cAMP-PKA Pathway

The primary signaling pathway activated by the EP4 receptor is through the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which translocates to the nucleus and modulates the transcription of genes involved in inflammation, cell proliferation, and survival.

EP4_Gs_Signaling Beraprost This compound EP4 EP4 Receptor Beraprost->EP4 Binds to Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Canonical Gs-cAMP-PKA signaling pathway of the EP4 receptor.
Alternative Signaling Pathways

The EP4 receptor has also been shown to couple to other signaling pathways, demonstrating functional selectivity. This includes coupling to the inhibitory G-protein (Gi), which can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway. The activation of this pathway is also implicated in cell survival and proliferation.

EP4_Alternative_Signaling Beraprost This compound EP4 EP4 Receptor Beraprost->EP4 Gi Gi Protein EP4->Gi Activates PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes

Alternative Gi-PI3K-Akt signaling pathway of the EP4 receptor.

Experimental Protocols

The characterization of the this compound interaction with the EP4 receptor relies on a variety of well-established experimental methodologies.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the EP4 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for the binding reaction.

  • Competition Binding: A fixed concentration of a radiolabeled EP4 antagonist (e.g., [3H]-GW627368X) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes EP4-expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [3H]-EP4 Antagonist Radioligand->Incubation Beraprost Unlabeled This compound Beraprost->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Workflow for a competitive radioligand binding assay.
cAMP Functional Assay

Objective: To determine the functional potency (EC50) of this compound in activating the EP4 receptor-mediated cAMP signaling pathway.

Methodology:

  • Cell Culture: Cells expressing the EP4 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined from this curve.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Culture Culture EP4- expressing cells Plate Plate cells in multi-well plates Culture->Plate AddBeraprost Add this compound & PDE inhibitor Plate->AddBeraprost Incubate Incubate at 37°C AddBeraprost->Incubate Lyse Lyse cells Incubate->Lyse MeasurecAMP Quantify cAMP (HTRF/ELISA) Lyse->MeasurecAMP Analyze Generate Dose-Response Curve & Calculate EC50 MeasurecAMP->Analyze

Workflow for a cell-based cAMP functional assay.

Functional Consequences of this compound Interaction with EP4 Receptors

The activation of EP4 receptors by this compound is believed to contribute to its therapeutic effects. Studies have shown that the vasodilatory response to Beraprost is partially attenuated by the selective EP4 receptor antagonist GW627368X, suggesting a functional role for this interaction. In pulmonary artery smooth muscle cells, the upregulation of O2-sensitive K+ channels by Beraprost, which contributes to vasodilation, was also inhibited by an EP4 antagonist.

Conclusion

The interaction of this compound with the prostaglandin EP4 receptor represents a significant aspect of its pharmacology that extends beyond its primary activity at the IP receptor. While further quantitative studies are needed to fully delineate the binding and functional characteristics of this compound at the EP4 receptor, the available evidence strongly suggests that this interaction contributes to its therapeutic efficacy. The activation of the canonical Gs-cAMP-PKA pathway, and potentially alternative signaling cascades, by this compound through the EP4 receptor highlights a complex and multifaceted mechanism of action. A thorough understanding of this interaction, facilitated by the experimental approaches outlined in this guide, is essential for the continued development and optimization of this compound and other prostanoid-based therapeutics.

References

Foundational Research on Beraprost for Cardiovascular Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Beraprost, a synthetic prostacyclin analogue, and its deuterated form, Beraprost-d3, in the context of cardiovascular studies. Beraprost is recognized for its vasodilatory, antiplatelet, and cytoprotective effects, making it a subject of significant interest in the treatment of cardiovascular diseases, particularly pulmonary arterial hypertension (PAH).[1][2][3] this compound, a stable isotope-labeled version of Beraprost, serves as a critical internal standard for precise quantification in pharmacokinetic and bioanalytical studies.[4][5]

Core Mechanism of Action

Beraprost exerts its therapeutic effects primarily by acting as an agonist for the prostacyclin receptor (IP receptor), a G protein-coupled receptor found on the surface of endothelial and smooth muscle cells. Binding to the IP receptor initiates a signaling cascade that leads to the activation of adenylate cyclase. This enzyme, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which is central to the drug's vasodilatory and antiplatelet actions.

In vascular smooth muscle cells, PKA activation leads to the inhibition of calcium ion (Ca2+) influx and a reduction in the release of Ca2+ from intracellular stores. This decrease in intracellular calcium concentration results in smooth muscle relaxation and, consequently, vasodilation. In platelets, elevated cAMP levels inhibit platelet aggregation, a key process in thrombus formation.

Recent research also suggests that Beraprost's mechanism may involve cross-binding to the prostaglandin E2 receptor 4 (EP4) and modulation of O2-sensitive voltage-gated potassium (Kv) channels, contributing to its effects in pulmonary hypertension. Furthermore, Beraprost has been shown to inhibit cardiac fibroblast proliferation by activating the IP receptor and suppressing the TGF-β-Smad signaling pathway.

Signaling Pathway Diagram

Beraprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beraprost Beraprost IP_Receptor Prostacyclin (IP) Receptor Beraprost->IP_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase IP_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Influx Inhibition of Ca2+ Influx PKA->Ca_Influx Platelet_Aggregation Inhibition of Platelet Aggregation PKA->Platelet_Aggregation Vasodilation Vasodilation Ca_Influx->Vasodilation

Caption: Beraprost signaling pathway leading to vasodilation and antiplatelet effects.

Quantitative Data from Cardiovascular Studies

The following tables summarize key quantitative data from various preclinical and clinical studies investigating the effects of Beraprost in cardiovascular conditions.

Table 1: Pharmacokinetic Properties of Beraprost
ParameterValueReference
Oral Bioavailability50-70%
Biological Half-Life35-40 minutes
Linear Range in Plasma0.02 to 2 ng/mL
Lower Limit of Quantitation20 pg/mL
Table 2: Hemodynamic and Efficacy Data from Clinical Trials in Pulmonary Hypertension
ParameterBaseline Value (Mean ± SD)Change after Beraprost Treatment (Mean ± SD)Study PopulationReference
Systolic Pulmonary Artery Pressure (PAP)49.5 ± 10.8 mm Hg-22.5 ± 6.1 mm Hg (at 12 months)25 patients with PH-HFrEF
Left Ventricular Ejection Fraction (LVEF)34.7 ± 9.2%+13.5 ± 5.6% (at 12 months)25 patients with PH-HFrEF
6-Minute Walk Distance (6MWD)190.1 ± 75.5 m+205.6 ± 7.9 m (at 12 months)25 patients with PH-HFrEF
6-Minute Walk Distance (6MWD)370 m (average)+25.1 m (difference from placebo at 12 weeks)130 patients with PAH (NYHA Class II & III)
Peak Oxygen Consumption (Peak V̇O₂)14.9 ± 0.7 ml/kg/min+1.9 ± 0.0 ml/kg/min30 patients with PPH or CTEPH
Mean Pulmonary Arterial Pressure (mPA)60 mm Hg (average)No significant change at 12 weeks130 patients with PAH (NYHA Class II & III)
Table 3: Effects of Beraprost in Canine Models of Chronic Pulmonary Hypertension
ParameterDosageChange from BaselineReference
Systolic PAP5, 15, and 25 μg/kgSignificant decrease at all doses
Mean PAP15 and 25 μg/kgSignificant decrease
Pulmonary Vascular Impedance5, 15, and 25 μg/kgSignificant decrease at all doses

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in Beraprost research.

Quantification of Beraprost in Human Plasma using LC-MS/MS

This method is essential for pharmacokinetic studies and relies on this compound as an internal standard for accurate quantification.

  • Sample Preparation:

    • Aliquots of human plasma are spiked with a known concentration of this compound (internal standard).

    • Analytes are extracted using solid-phase extraction (SPE) with a suitable cartridge (e.g., OASIS HLB).

    • The eluate is evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Separation:

    • Separation is performed on a C18 analytical column.

    • The mobile phase typically consists of an organic solvent (e.g., methanol) and an aqueous solution with a modifier (e.g., 0.1% formic acid) in an isocratic or gradient elution.

  • Mass Spectrometric Detection:

    • Detection is achieved using a tandem mass spectrometer operating in negative ionization mode with multiple reaction monitoring (MRM).

    • The mass transitions monitored are m/z 397 > 269 for Beraprost and a specific transition for the internal standard (e.g., m/z 356 > 312 for indomethacin, though this compound would have its own specific transition).

  • Data Analysis:

    • The ratio of the peak area of Beraprost to the peak area of this compound is used to construct a calibration curve and quantify the concentration of Beraprost in the plasma samples.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow Plasma_Sample Human Plasma Sample Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the quantification of Beraprost in plasma using LC-MS/MS.

Assessment of Cardiovascular Effects in Animal Models

Animal models are instrumental in elucidating the in vivo effects of Beraprost.

  • Induction of Pulmonary Hypertension:

    • Chronic hypoxia is a common method to induce PH in animal models like rats.

    • In canine models, PH can be induced to study hemodynamic changes.

  • Drug Administration:

    • Beraprost is typically administered orally.

  • Measurement of Hemodynamic Parameters:

    • Invasive techniques, such as right heart catheterization, are used to measure pulmonary arterial pressure (PAP), mean PAP, and pulmonary vascular resistance.

    • Echocardiography is employed to assess cardiac function, including left ventricular ejection fraction (LVEF) and stroke volume.

  • Histological Analysis:

    • Lung and heart tissues are collected for histological examination to assess structural changes, such as vascular remodeling and right ventricular hypertrophy.

  • Molecular Analysis:

    • Tissue samples can be used for molecular analyses, including gene expression studies of relevant receptors and ion channels (e.g., IP receptor, Kv channels).

Conclusion

Beraprost is a well-characterized prostacyclin analogue with significant therapeutic potential in cardiovascular diseases, particularly pulmonary arterial hypertension. Its mechanism of action, centered on the IP receptor and cAMP signaling, leads to beneficial vasodilatory and antiplatelet effects. The use of its deuterated form, this compound, is crucial for accurate and reliable quantification in clinical and preclinical research, enabling a deeper understanding of its pharmacokinetics and therapeutic efficacy. The data and protocols summarized in this guide provide a solid foundation for further investigation and development in the field of cardiovascular medicine.

References

Methodological & Application

Application Note: High-Throughput Quantification of Beraprost in Human Plasma using Beraprost-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Beraprost is a synthetic analogue of prostacyclin, utilized for its vasodilatory and antiplatelet properties. Accurate quantification of Beraprost in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Beraprost in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Beraprost-d3, is employed. The use of a deuterated internal standard that co-elutes with the analyte minimizes variability introduced during sample preparation and potential matrix effects during ionization.[1]

This method utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method.

Table 1: LC-MS/MS Method Parameters

ParameterSetting
LC System Agilent 1260 Infinity II or equivalent
Mass Spectrometer Sciex API 4500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 2
Column Synergi™ 4µm Polar-RP 80Å, 50 x 2.00 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.7 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 5 minutes

Table 2: MRM Transitions and Mass Spectrometer Settings

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
Beraprost397.1269.0150-25-60
This compound400.1269.0150-25-60

Table 3: Method Validation Summary

ParameterResult
Linear Range 10 - 1500 pg/mL
Lower Limit of Quantification (LLOQ) 9.5 pg/mL[2]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Mean Recovery > 85%
Matrix Effect Minimal

Experimental Protocols

Materials and Reagents
  • Beraprost sodium (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (98-100%)

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA)

  • Oasis HLB Solid-Phase Extraction (SPE) Cartridges

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Beraprost and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Beraprost stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 10, 20, 50, 100, 250, 500, 1000, 1500 pg/mL).

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Beraprost working standards to create calibration standards. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Solid-Phase Extraction)
  • Sample Thawing: Thaw plasma samples and QC samples at room temperature.

  • Internal Standard Spiking: To 500 µL of each plasma sample, calibration standard, and QC sample, add 20 µL of the 10 ng/mL this compound internal standard working solution and vortex briefly.

  • Acidification: Add 100 µL of 1 N HCl to each sample and vortex.[2]

  • SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 70:30 Mobile Phase A:Mobile Phase B) and vortex.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.

  • Injection Sequence: Set up the injection sequence starting with a blank, followed by the calibration curve standards, QC samples, and the unknown samples.

  • Data Acquisition: Acquire data in the Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 2.

Data Processing and Quantification
  • Peak Integration: Integrate the chromatographic peaks for Beraprost and this compound.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Beraprost/Beraprost-d3) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.

  • Quantification: Determine the concentration of Beraprost in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway

Beraprost, as a prostacyclin analogue, primarily exerts its effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent downstream effects like vasodilation and inhibition of platelet aggregation.

G cluster_cell Cell Membrane Beraprost Beraprost IP_Receptor IP Receptor (GPCR) Beraprost->IP_Receptor Binds to G_Protein G Protein (Gs) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Vasodilation, Platelet Inhibition) PKA->Downstream Leads to

Caption: Beraprost Signaling Pathway.

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of Beraprost using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample spike Spike with this compound (IS) plasma->spike acidify Acidify Sample spike->acidify spe Solid-Phase Extraction (SPE) acidify->spe evap Evaporate to Dryness spe->evap recon Reconstitute evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate curve Generate Calibration Curve integrate->curve quantify Quantify Beraprost Concentration curve->quantify

Caption: LC-MS/MS Experimental Workflow.

References

Application Note: Quantification of Beraprost in Human Plasma by LC-MS/MS Using Beraprost-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Beraprost in human plasma. The method utilizes a stable isotope-labeled internal standard, Beraprost-d3, to ensure high accuracy and precision. Sample preparation is performed by solid-phase extraction (SPE), providing a clean extract and minimizing matrix effects. The described method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of Beraprost.

Introduction

Beraprost is a synthetic prostaglandin I2 analogue with potent vasodilatory and antiplatelet aggregation effects.[1] It is used in the treatment of pulmonary arterial hypertension and peripheral arterial disease.[1] Accurate quantification of Beraprost in plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and patient safety. This document provides a detailed protocol for the determination of Beraprost in human plasma using an LC-MS/MS method, incorporating this compound as the internal standard for reliable quantification.

Signaling Pathway of Beraprost

Beraprost exerts its therapeutic effects by acting as a prostaglandin receptor agonist.[2] It binds to prostacyclin receptors on the surface of smooth muscle cells and platelets. This binding inhibits the release of intracellular calcium ions (Ca2+), leading to vasodilation and inhibition of platelet aggregation.[1]

Beraprost_Signaling_Pathway Beraprost Beraprost Receptor Prostacyclin Receptor Beraprost->Receptor binds to Ca_Release Ca2+ Release Receptor->Ca_Release inhibits Ca_Store Intracellular Ca2+ Stores Ca_Store->Ca_Release Vasodilation Vasodilation Ca_Release->Vasodilation leads to Platelet_Inhibition Platelet Aggregation Inhibition Ca_Release->Platelet_Inhibition leads to

Caption: Beraprost signaling pathway.

Detailed Experimental Protocol

Materials and Reagents
  • Beraprost sodium (Reference Standard)

  • This compound (Internal Standard)[3]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Oasis HLB 1 cc/30 mg Solid-Phase Extraction (SPE) cartridges

Stock and Working Solutions
  • Beraprost Stock Solution (100 µg/mL): Accurately weigh and dissolve Beraprost sodium in methanol.

  • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in methanol.

  • Beraprost Working Solutions: Prepare serial dilutions of the Beraprost stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Calibration Standards and Quality Control Samples

Prepare calibration standards and QC samples by spiking appropriate amounts of the Beraprost working solutions into blank human plasma.

Sample TypeConcentration (pg/mL)
Calibration Standards
CAL 110
CAL 225
CAL 350
CAL 4100
CAL 5250
CAL 6500
CAL 71000
CAL 82000
Quality Control Samples
LLOQ QC10
Low QC30
Mid QC300
High QC1500

Sample Preparation (Solid-Phase Extraction)

SPE_Workflow Start Start: Plasma Sample (200 µL) Add_IS Add 20 µL of This compound (10 ng/mL) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Load Load Sample Vortex1->Load Condition Condition SPE Cartridge (1 mL Methanol, 1 mL Water) Condition->Load Wash Wash Cartridge (1 mL 5% Methanol in Water) Load->Wash Elute Elute with 1 mL Methanol Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase A/B (50:50) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction Workflow.

Protocol:

  • To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the this compound internal standard working solution (10 ng/mL).

  • Vortex for 10 seconds.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 mobile phase A:mobile phase B).

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry (MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Multiple Reaction Monitoring (MRM) Transitions
Beraprostm/z 397.2 → 269.1
This compoundm/z 400.2 → 269.1
Dwell Time 100 ms
Collision Energy Optimized for each transition
Source Temperature 500°C
Ion Spray Voltage -4500 V
Method Validation Summary

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.

ParameterResult
Linearity Range 10 - 2000 pg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 pg/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery > 85%
Matrix Effect Minimal, compensated by IS
Stability Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C
Data Analysis

Quantification was performed by calculating the peak area ratio of Beraprost to this compound. A calibration curve was constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and specific quantification of Beraprost in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and research settings.

References

Application of Beraprost-d3 in In Vivo Metabolic Profiling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Beraprost, a stable and orally active prostacyclin (PGI2) analog, is a potent vasodilator and inhibitor of platelet aggregation.[1][2] Its therapeutic applications in pulmonary arterial hypertension and chronic arterial occlusion are well-established.[2] Understanding the in vivo metabolic fate of Beraprost and its impact on the broader metabolome is crucial for optimizing its therapeutic efficacy and safety profile. The use of a stable isotope-labeled internal standard, such as Beraprost-d3, is indispensable for accurate quantification in metabolic studies.[3]

This compound, a deuterated form of Beraprost, serves as an ideal internal standard in mass spectrometry-based metabolic profiling. Its chemical properties are nearly identical to the unlabeled drug, ensuring similar extraction efficiency and chromatographic behavior, while its increased mass allows for clear differentiation in mass spectrometric analysis.[3] This enables precise quantification of Beraprost and its metabolites in complex biological matrices.

This document provides detailed protocols for conducting in vivo metabolic profiling studies using this compound, focusing on experimental design, sample analysis, and data interpretation. The provided methodologies are intended to guide researchers in investigating the biotransformation of Beraprost and its downstream effects on endogenous metabolic pathways.

Key Signaling Pathway of Beraprost

Beraprost primarily exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that plays a key role in its vasodilatory and anti-proliferative effects.

Beraprost_Signaling Beraprost Beraprost IP_Receptor Prostacyclin Receptor (IP) Beraprost->IP_Receptor G_Protein Gs Protein IP_Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB TGF_beta TGF-β Signaling PKA->TGF_beta Inhibits Physiological_Effects Vasodilation & Anti-proliferation CREB->Physiological_Effects Smad2 Smad2 Phosphorylation TGF_beta->Smad2 TGF_beta->Physiological_Effects Promotes Fibrosis (Inhibited by Beraprost)

Caption: Beraprost signaling pathway.

Experimental Protocols

In Vivo Metabolic Profiling of this compound in a Rodent Model

This protocol outlines a non-targeted metabolomics study to investigate the metabolic fate of Beraprost and its impact on the endogenous metabolome in rats.

1. Animal Model and Dosing:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle control (n=6)

    • Group 2: this compound treated (n=6)

  • Dosing:

    • Administer a single oral dose of this compound (1 mg/kg) to the treatment group. The vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethyl cellulose).

2. Sample Collection:

  • Blood: Collect blood samples via tail vein at 0, 0.5, 1, 2, 4, 8, and 24 hours post-dosing into EDTA-coated tubes.

  • Urine and Feces: House animals in metabolic cages for collection of urine and feces at 24-hour intervals for up to 48 hours.

  • Tissue: At 24 hours post-dosing, euthanize animals and collect key metabolic tissues (liver, kidney, lung).

  • Sample Processing:

    • Centrifuge blood at 4°C to separate plasma.

    • Immediately freeze all samples (plasma, urine, feces, tissues) in liquid nitrogen and store at -80°C until analysis.

3. Sample Preparation for Metabolite Extraction:

  • Plasma/Urine:

    • Thaw samples on ice.

    • To 100 µL of plasma or urine, add 400 µL of ice-cold methanol containing an internal standard mixture (including this compound for the vehicle group, and a different deuterated compound for the treated group to monitor extraction efficiency).

    • Vortex for 1 minute.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% methanol for LC-MS analysis.

  • Tissues:

    • Weigh approximately 50 mg of frozen tissue.

    • Add 1 mL of ice-cold 80% methanol and homogenize using a bead beater.

    • Follow steps 3-7 from the plasma/urine protocol.

4. LC-MS/MS Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Data Acquisition: Full scan mode (m/z 100-1000) for non-targeted profiling and targeted MS/MS for identification of Beraprost metabolites. The mass transition for Beraprost is m/z 397 > 269.

5. Data Analysis:

  • Metabolite Identification: Use software (e.g., XCMS, MS-DIAL) for peak picking, alignment, and feature detection. Identify metabolites by comparing accurate mass and MS/MS fragmentation patterns with databases (e.g., METLIN, HMDB).

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly altered by this compound treatment.

Experimental Workflow

Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Animal_Model Sprague-Dawley Rats Dosing Oral Gavage: Vehicle or this compound Animal_Model->Dosing Sample_Collection Blood, Urine, Feces, Tissues Dosing->Sample_Collection Extraction Metabolite Extraction (Methanol Precipitation) Sample_Collection->Extraction LC_MS UHPLC-HRMS Analysis Extraction->LC_MS Data_Processing Data Processing & Identification LC_MS->Data_Processing Stats Statistical Analysis Data_Processing->Stats Metabolite_Profile Metabolic Profile of Beraprost & Endogenous Changes Stats->Metabolite_Profile

Caption: In vivo metabolic profiling workflow.

Data Presentation

Known Metabolites of Beraprost

Studies in rats have identified several metabolites of Beraprost, primarily formed through β-oxidation of the carboxylic acid side chain.

Metabolite NameMetabolic Reaction
2,3-dinor-Beraprostβ-oxidation
13,14-dihydro-15-oxo-BeraprostReduction and Oxidation
13,14-dihydro-2,3-dinor-15-oxo-BeraprostCombination of above
Effects of Beraprost on Metabolic Parameters in a Model of Metabolic Syndrome

The following data, summarized from a study on obese Zucker rats, demonstrates the effect of Beraprost on key metabolic markers.

ParameterControl (Obese)Beraprost (0.6 mg/kg)% Change
Serum Glucose (mg/dL)250 ± 20150 ± 15-40%
Serum Insulin (ng/mL)12.5 ± 1.55.0 ± 0.8-60%
Triglycerides (mg/dL)400 ± 50200 ± 30-50%
Total Cholesterol (mg/dL)300 ± 25220 ± 20-27%

Data are presented as mean ± SEM. The study was conducted over 12 weeks.

Pharmacokinetic Parameters of Beraprost in Humans

The table below presents pharmacokinetic data from a study in healthy volunteers.

ParameterValue (mean ± SD)
Cmax (pg/mL)601.14 ± 214.81
Tmax (h)0.58 ± 0.48
AUC0-t (pg·h/mL)1020.41 ± 214.63

Following a single oral dose of 60 µg.

Conclusion

The use of this compound in conjunction with advanced analytical platforms like high-resolution mass spectrometry provides a powerful tool for in-depth in vivo metabolic profiling. The protocols and data presented herein offer a framework for researchers to investigate the biotransformation of Beraprost, identify its metabolic fingerprint, and elucidate its impact on systemic metabolism. Such studies are vital for a comprehensive understanding of its pharmacology and for the development of safer and more effective therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Beraprost exerts its pharmacological effects primarily through binding to the prostacyclin receptor (IP), a G-protein coupled receptor.[1][2] This interaction initiates downstream signaling cascades, including the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] The elevated cAMP levels play a crucial role in mediating the vasodilatory and anti-platelet aggregation effects of Beraprost.[5]

Furthermore, Beraprost has been shown to modulate the Transforming Growth Factor-β (TGF-β)-Smad signaling pathway. By interfering with this pathway, Beraprost can inhibit processes such as cardiac fibroblast proliferation, suggesting its potential role in anti-fibrotic therapies.

Recommended Dosage for Rodent Pharmacokinetic Models

The following table summarizes the pharmacokinetic parameters of Beraprost sodium in male rats following single oral administration at three different dose levels. This data can serve as a reference for dose selection in pharmacokinetic studies of Beraprost-d3.

Dose (mg/kg)Cmax (ng/mL)Tmax (min)AUC (ng·hr/mL)
0.0418.4 ± 11.410-30-
0.242.7 ± 15.910-3098.2 ± 23.7
1.0220.5 ± 68.510-30-
Data from a study on the pharmacokinetics of Beraprost sodium in male rats after oral administration.

Experimental Protocols

Animal Models
  • Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies. Mice can also be used, with strains such as CD-1 being suitable.

  • Health Status: Animals should be healthy and free of disease.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

This compound Administration
  • Formulation: this compound should be dissolved in a suitable vehicle. For oral administration, an aqueous solution is appropriate.

  • Route of Administration: Oral gavage is a common method for administering Beraprost to rodents. Intravenous administration can also be performed to determine absolute bioavailability.

  • Dose Volume: The volume administered should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).

Blood Sampling
  • Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.

  • Sampling Time Points: A typical schedule for a 4-hour study could include time points at 0 (pre-dose), 5, 15, 30, 60, 120, and 240 minutes post-dose.

  • Sample Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma should be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of Beraprost and its metabolites in plasma samples.

  • Sample Preparation: Plasma samples typically require a protein precipitation step followed by extraction of the analyte.

Signaling Pathways and Experimental Workflow Diagrams

Beraprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beraprost Beraprost IP_Receptor Prostacyclin Receptor (IP) Beraprost->IP_Receptor Binds to TGF_beta TGF-β Signaling Beraprost->TGF_beta Inhibits AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Fibroblast_Proliferation Fibroblast Proliferation CREB->Fibroblast_Proliferation Inhibits Smad Smad Pathway TGF_beta->Smad Activates Smad->Fibroblast_Proliferation Promotes

Caption: Beraprost Signaling Pathway.

Rodent_PK_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_post_study Post-Study Animal_Acclimation Animal Acclimation (≥ 1 week) Dosing Oral Gavage Administration Animal_Acclimation->Dosing Dose_Preparation This compound Formulation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 5, 15, 30, 60, 120, 240 min) Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage (-80°C) Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis

Caption: Rodent Pharmacokinetic Study Workflow.

References

Preparing Stable Beraprost-d3 Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beraprost is a synthetic analog of prostacyclin (PGI2) that exhibits vasodilatory and antiplatelet effects.[1] It is under investigation for various therapeutic applications, including pulmonary arterial hypertension and peripheral arterial disease.[1] Beraprost-d3 is a deuterated form of Beraprost, commonly used as an internal standard in quantitative mass spectrometry-based assays. Accurate and reproducible in vitro studies rely on the preparation of stable and accurately concentrated stock solutions of test compounds. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in experimental results.

Chemical Information

PropertyValue
Chemical Name 4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-(trideuteriomethyl)oct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid
Molecular Formula C₂₄H₂₇D₃O₅[2]
Molecular Weight 401.51 g/mol [2][3]
CAS Number 2699828-21-0
Appearance Crystalline solid (typical)
Storage (Solid) -20°C
Stability (Solid) ≥ 4 years at -20°C

Solubility Data

The solubility of Beraprost (as the sodium salt) in various solvents is summarized below. While this data is for the non-deuterated form, it serves as a strong guideline for this compound.

SolventApproximate Solubility (mg/mL)
Dimethylformamide (DMF)77
Dimethyl sulfoxide (DMSO)43
Ethanol20
Phosphate-Buffered Saline (PBS, pH 7.2)19

Note: It is highly recommended to use high-purity, anhydrous solvents to minimize degradation.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

4.1. Materials

  • This compound (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Pipettes and sterile, filtered pipette tips

4.2. Procedure

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4015 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed this compound. To continue the example, add 100 µL of DMSO.

  • Dissolution: Vortex the solution gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Inert Gas Purge: Purge the headspace of the tube or vial with an inert gas (argon or nitrogen) to displace oxygen and minimize oxidative degradation.

  • Storage: Tightly cap the tube/vial and store the stock solution at -20°C. For long-term storage, -80°C is recommended.

4.3. Preparation of Working Solutions

  • Aqueous solutions of Beraprost should be prepared fresh for each experiment by diluting the high-concentration organic stock solution into the appropriate aqueous buffer or cell culture medium.

  • It is not recommended to store aqueous solutions for more than one day due to the potential for instability.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the in vitro assay is low (typically <0.1%) to avoid solvent-induced cellular toxicity or off-target effects.

Visualization of Experimental Workflow and Signaling Pathway

5.1. Experimental Workflow

G Workflow for Preparing this compound Stock Solution A Equilibrate this compound to Room Temperature B Weigh this compound Solid A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate to Dissolve C->D E Purge with Inert Gas D->E F Store at -20°C or -80°C E->F G Prepare Fresh Aqueous Working Solutions for Assays F->G For immediate use

Caption: Workflow for Preparing this compound Stock Solution.

5.2. Beraprost Signaling Pathway

Beraprost primarily exerts its effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

G Simplified Beraprost Signaling Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Beraprost Beraprost IP_Receptor Prostacyclin (IP) Receptor Beraprost->IP_Receptor Binds to AC Adenylate Cyclase IP_Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Vasodilation, Anti-platelet Aggregation, Inhibition of Fibroblast Proliferation) PKA->Downstream Phosphorylates targets leading to

Caption: Simplified Beraprost Signaling Pathway.

Stability and Storage Recommendations

  • Solid Form: this compound is stable for at least four years when stored as a crystalline solid at -20°C.

  • Stock Solutions in Organic Solvents: When dissolved in anhydrous organic solvents like DMSO and stored at -20°C or -80°C with minimal exposure to light and air, the stock solution is expected to be stable for several months. However, it is best practice to prepare fresh stocks every 1-3 months to ensure concentration accuracy.

  • Aqueous Solutions: Beraprost in aqueous solutions is significantly less stable and should be prepared fresh for each experiment and used within the same day. Avoid freeze-thaw cycles of aqueous solutions.

By adhering to these guidelines, researchers can ensure the integrity and stability of their this compound stock solutions, leading to more reliable and reproducible results in in vitro assays.

References

Application Note and Protocol: HPLC Method Development for the Separation of Beraprost from its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beraprost, a synthetic prostaglandin I2 analogue, is an orally active vasodilator and antiplatelet agent.[1] Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile and overall therapeutic effect. Like other prostaglandins, Beraprost undergoes metabolic transformation in the body, primarily through pathways such as β-oxidation of the carboxylic acid side chain and oxidation of the hydroxyl groups.[2] This application note provides a detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the separation of Beraprost from its principal metabolites.

The primary metabolites of Beraprost include products of β-oxidation, such as 2,3-dinor-Beraprost, and oxidation of the C15-hydroxyl group to form 15-keto-Beraprost. These structural modifications alter the polarity and chromatographic behavior of the molecules. Therefore, a well-optimized HPLC method is essential for their individual quantification in biological matrices.

This document outlines a systematic approach to HPLC method development, including column selection, mobile phase optimization, and sample preparation, to achieve efficient separation of Beraprost and its key metabolites.

Materials and Methods

Reagents and Standards
  • Beraprost sodium salt (Reference Standard)

  • Hypothetical reference standards for 2,3-dinor-Beraprost and 15-keto-Beraprost

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (for sample preparation development)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An LC-MS/MS system is recommended for higher sensitivity and specificity.[3]

Chromatographic Conditions (Starting Point)
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or mass spectrometric detection)

  • Injection Volume: 10 µL

Experimental Protocols

Standard Solution Preparation
  • Prepare individual stock solutions of Beraprost, 2,3-dinor-Beraprost, and 15-keto-Beraprost at a concentration of 1 mg/mL in methanol.

  • Prepare a mixed standard solution containing all three analytes at a concentration of 10 µg/mL each by diluting the stock solutions with a 50:50 mixture of Mobile Phase A and B.

Sample Preparation from Human Plasma (Solid-Phase Extraction - SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of human plasma, previously spiked with the analytes and an internal standard, onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC Method Development Workflow

The development of the HPLC method will follow a systematic approach to optimize the separation of Beraprost and its metabolites.

cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation & Finalization Start Define Separation Goal: Separate Beraprost and its major metabolites Prep_Standards Prepare Standard Solutions (Parent Drug & Metabolites) Start->Prep_Standards Column_Selection Column Selection (e.g., C18, C8) Prep_Standards->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol) Column_Selection->Mobile_Phase_Screening pH_Optimization Mobile Phase pH Optimization (e.g., Formic Acid, Acetate Buffer) Mobile_Phase_Screening->pH_Optimization Gradient_Optimization Gradient Profile Optimization (Initial %, Ramp, Final %) pH_Optimization->Gradient_Optimization Flow_Temp_Optimization Flow Rate & Temperature Optimization Gradient_Optimization->Flow_Temp_Optimization System_Suitability System Suitability Testing (Resolution, Tailing Factor) Flow_Temp_Optimization->System_Suitability Final_Method Final Optimized HPLC Method System_Suitability->Final_Method

Figure 1: Experimental workflow for HPLC method development.

A standard C18 column is a good starting point due to its versatility. If peak shape or resolution is suboptimal, other stationary phases such as C8 or phenyl-hexyl columns can be evaluated.

  • Organic Modifier: Evaluate both acetonitrile and methanol as the organic component (Mobile Phase B). Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.

  • pH: Beraprost and its metabolites are acidic due to the carboxylic acid moiety.[4] To ensure they are in their non-ionized form for better retention and peak shape on a reversed-phase column, the mobile phase pH should be acidic.[5] An acidic mobile phase, typically containing 0.1% formic acid (pH ~2.7), is recommended. If necessary, other buffers like ammonium acetate adjusted to a specific pH can be tested.

Optimize the gradient profile to achieve baseline separation of all compounds. This involves adjusting the initial and final percentage of the organic modifier, as well as the gradient ramp.

Results and Discussion

The following tables summarize hypothetical data from the method development experiments.

Table 1: Effect of Organic Modifier on Chromatographic Parameters

AnalyteRetention Time (min) - AcetonitrileTailing Factor - AcetonitrileRetention Time (min) - MethanolTailing Factor - Methanol
2,3-dinor-Beraprost8.51.19.21.2
Beraprost10.21.011.51.1
15-keto-Beraprost9.81.210.91.3

Table 2: Effect of Mobile Phase pH on Retention Time and Resolution

AnalyteRetention Time (min) - pH 2.7Resolution (to previous peak) - pH 2.7Retention Time (min) - pH 4.5Resolution (to previous peak) - pH 4.5
2,3-dinor-Beraprost8.5-7.1-
15-keto-Beraprost9.82.18.01.5
Beraprost10.21.88.51.1

The data suggests that an acidic mobile phase with acetonitrile as the organic modifier provides the best separation in terms of resolution and peak shape.

cluster_start Initial Conditions cluster_eval Evaluation cluster_optimize Optimization Loop cluster_final Final Method Initial C18 Column ACN/Water Gradient Acidic pH Evaluate Evaluate Resolution, Peak Shape, Retention Initial->Evaluate Adjust_Gradient Adjust Gradient Slope Evaluate->Adjust_Gradient Not Acceptable Final Optimized Method Evaluate->Final Acceptable Adjust_Gradient->Evaluate Adjust_pH Fine-tune pH Adjust_Gradient->Adjust_pH Adjust_pH->Evaluate Change_Organic Switch Organic Modifier (e.g., to Methanol) Adjust_pH->Change_Organic Change_Organic->Evaluate

Figure 2: Logical relationship of method optimization steps.

Conclusion

This application note provides a comprehensive protocol for the development of a selective and robust HPLC method for the separation of Beraprost from its primary metabolites. By systematically optimizing the chromatographic parameters, particularly the mobile phase composition and pH, a successful separation can be achieved, enabling accurate quantification of these compounds in various matrices for pharmacokinetic and metabolism studies. The use of a C18 column with an acidic mobile phase containing acetonitrile is a promising starting point for achieving the desired separation. Further refinement of the gradient profile will likely lead to an optimized method suitable for routine analysis.

References

Application Notes and Protocols for Studying Beraprost's Effects on Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the effects of Beraprost, a stable prostacyclin analog, on smooth muscle cells (SMCs). The protocols outlined below are based on established methodologies to assess the anti-proliferative and anti-migratory properties of Beraprost and to elucidate its underlying molecular mechanisms.

Core Concepts

Beraprost is known to exert significant inhibitory effects on vascular smooth muscle cell (VSMC) proliferation and migration, key events in the pathogenesis of vascular proliferative diseases like restenosis and atherosclerosis.[1][2] Its mechanisms of action primarily involve the activation of intracellular cyclic adenosine monophosphate (cAMP) signaling pathways.[1][2]

Key Signaling Pathways

Beraprost's effects on smooth muscle cells are mediated through distinct signaling cascades:

  • cAMP-PKA Pathway and Cell Cycle Regulation: Beraprost increases intracellular cAMP levels, which activates Protein Kinase A (PKA).[1] This pathway leads to the inhibition of SMC proliferation by causing a G1 phase cell cycle arrest. A key mechanism in this process is the prevention of the down-regulation of the cyclin-dependent kinase (cdk) inhibitor p27Kip1.

  • cAMP-Epac-Rap1-RhoA Pathway and Cell Migration: Beraprost can also inhibit VSMC migration through a PKA-independent pathway involving the Exchange protein directly activated by cAMP (Epac). Activation of Epac leads to the stimulation of the small G-protein Rap1, which in turn inhibits the RhoA pathway. This cascade disrupts the cytoskeletal rearrangements necessary for cell migration.

  • PPARδ-iNOS Pathway and Anti-Proliferation: Another identified mechanism for Beraprost's anti-proliferative effect involves the peroxisome proliferator-activated receptor-delta (PPARδ) and inducible nitric oxide synthetase (iNOS). Beraprost enhances the expression of PPARδ and iNOS, contributing to its vasoprotective actions.

Data Presentation

Table 1: Effect of Beraprost on Smooth Muscle Cell Proliferation
Cell TypeMitogenBeraprost ConcentrationProliferation Inhibition (%)Key FindingsReference
Canine Coronary Artery SMCshEGF (10 ng/ml)10 µmol/l56% (max inhibition)Dose-dependent inhibition of BrdU incorporation.
Canine Coronary Artery SMCs (in vivo balloon injury)-20 µg/kg per day35% reduction in proliferation rateAttenuated proliferation in the medial layer.
Human Saphenous Vein SMCsPDGF (10 ng/mL)1-100 nmol/LNo significant effectDid not alter PDGF-induced BrdU incorporation at 24h.
Table 2: Effect of Beraprost on Smooth Muscle Cell Cycle

| Cell Type | Mitogen | Beraprost Concentration | G1 Phase Cells (%) (Control vs. Beraprost) | S Phase Cells (%) (Control vs. Beraprost) | Key Findings | Reference | |---|---|---|---|---|---| | Canine Coronary Artery SMCs | hEGF (10 ng/ml) | 10 µmol/l | 18% vs. 60.4% | 35.7% vs. 19.2% | Induced G1 phase cell cycle arrest. | |

Table 3: Effect of Beraprost on Smooth Muscle Cell Migration
Cell TypeChemoattractantBeraprost ConcentrationMigration Inhibition (%)Key FindingsReference
Human Saphenous Vein SMCsPDGF (10 ng/mL)1 nmol/L68 ± 5%Significant inhibition of PDGF-induced migration.
Human Saphenous Vein SMCsPDGF (10 ng/mL)1, 10, and 100 nmol/LSignificant inhibition at all concentrationsDose-dependent inhibition of migration.

Experimental Protocols

Protocol 1: Smooth Muscle Cell Culture
  • Cell Source: Primary vascular smooth muscle cells can be isolated from various sources, including human saphenous veins or canine coronary arteries, using the explant method.

  • Culture Medium: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Passaging: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency. Experiments are typically performed on cells between passages 3 and 8.

Protocol 2: In Vitro Proliferation Assay (BrdU Incorporation)
  • Cell Seeding: Plate SMCs on chamber slides at a density of 1x105 cells/well.

  • Serum Starvation: Synchronize the cells in a quiescent state by serum-starving them in a serum-free medium for 48 hours.

  • Treatment: Induce proliferation with a mitogen such as human epidermal growth factor (hEGF) at 10 ng/ml. Concurrently, treat the cells with varying concentrations of Beraprost (e.g., 0, 0.1, 1, 10 µM).

  • BrdU Labeling: After 18 hours of incubation, add 5-bromo-2'-deoxyuridine (BrdU) to each well at a final concentration of 5 µmol/l.

  • Immunocytochemistry: After 6 hours of BrdU incorporation, fix the cells and perform immunocytochemistry using an anti-BrdU antibody.

  • Quantification: Count the number of BrdU-positive nuclei and the total number of nuclei in multiple fields to determine the percentage of proliferating cells.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)
  • Cell Preparation: Culture and treat SMCs as described in the proliferation assay.

  • Harvesting: At desired time points (e.g., 0, 12, 18, 24 hours) after stimulation, harvest the cells by trypsinization.

  • Staining: Fix the cells in 70% ethanol and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle can be determined based on the PI fluorescence intensity.

Protocol 4: In Vitro Migration Assay (Boyden Chamber)
  • Chamber Preparation: Use a modified Boyden chemotaxis chamber with a porous membrane (e.g., 8 µm pores) coated with an appropriate extracellular matrix protein like Matrigel.

  • Cell Seeding: Seed quiescent SMCs in the upper chamber in a serum-free medium.

  • Chemoattractant and Treatment: In the lower chamber, add a chemoattractant such as Platelet-Derived Growth Factor (PDGF) at 10 ng/mL. Add varying concentrations of Beraprost (e.g., 1, 10, 100 nM) to the lower chamber as well.

  • Incubation: Incubate the chamber for 4 hours at 37°C to allow for cell migration.

  • Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several microscopic fields.

Visualizations

Beraprost_Signaling_Pathways cluster_0 Beraprost Action cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Proliferation Pathway cluster_4 Migration Pathway Beraprost Beraprost Prostacyclin_Receptor Prostacyclin Receptor Beraprost->Prostacyclin_Receptor Adenylate_Cyclase Adenylate Cyclase Prostacyclin_Receptor->Adenylate_Cyclase activates cAMP_P cAMP Adenylate_Cyclase->cAMP_P produces cAMP_M cAMP Adenylate_Cyclase->cAMP_M produces PKA PKA cAMP_P->PKA activates p27Kip1 p27Kip1 (upregulation) PKA->p27Kip1 maintains Cell_Cycle_Arrest G1 Cell Cycle Arrest p27Kip1->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Epac Epac cAMP_M->Epac activates Rap1 Rap1 Epac->Rap1 activates RhoA RhoA (inhibition) Rap1->RhoA inhibits Migration_Inhibition Inhibition of Migration RhoA->Migration_Inhibition

Caption: Beraprost signaling pathways in smooth muscle cells.

Experimental_Workflow cluster_assays Assessments start Start: SMC Culture serum_starve Serum Starvation (48h) start->serum_starve treatment Mitogen/Chemoattractant + Beraprost serum_starve->treatment proliferation Proliferation Assay (BrdU Incorporation) treatment->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle migration Migration Assay (Boyden Chamber) treatment->migration data_analysis Data Analysis & Interpretation proliferation->data_analysis cell_cycle->data_analysis migration->data_analysis

Caption: General experimental workflow for studying Beraprost's effects.

References

Application of Beraprost-d3 in Animal Models of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beraprost is a synthetic, orally active prostacyclin (PGI2) analogue with potent vasodilatory and antiplatelet properties.[1] Its application in preclinical animal models of pulmonary hypertension (PH) is crucial for understanding its therapeutic potential and mechanism of action. These notes provide an overview of the use of Beraprost, including its deuterated form Beraprost-d3 for pharmacokinetic studies, in various animal models of PH. Beraprost has been shown to be effective in reducing pulmonary arterial pressure and vascular resistance, thereby improving cardiac function in these models.[2][3][4][5]

Mechanism of Action

Beraprost exerts its effects primarily by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn promotes smooth muscle relaxation and vasodilation in the pulmonary arteries. Additionally, studies suggest that Beraprost may also exhibit its effects through cross-binding to the prostaglandin E2 receptor 4 (EP4) and by modulating O2-sensitive voltage-gated potassium (Kv) channels. The single isomer, esuberaprost (beraprost-314d), has demonstrated significantly higher potency at the IP receptor compared to the racemic mixture.

Signaling Pathway of Beraprost

Beraprost_Signaling_Pathway cluster_cell Pulmonary Artery Smooth Muscle Cell Beraprost Beraprost IP_Receptor IP Receptor Beraprost->IP_Receptor binds G_Protein G Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation promotes

Caption: Beraprost signaling pathway in pulmonary artery smooth muscle cells.

Experimental Protocols

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This model is widely used to study the pathogenesis of PH and to evaluate potential therapies.

Experimental Workflow:

MCT_Workflow cluster_workflow Monocrotaline-Induced PH Workflow Animal_Acclimation Animal Acclimation (Wistar Rats, 80-100g) MCT_Injection MCT Injection (60 mg/kg, subcutaneous) Animal_Acclimation->MCT_Injection Group_Assignment Random Group Assignment (Control, MCT+Vehicle, MCT+Beraprost) MCT_Injection->Group_Assignment Treatment Daily Oral Gavage (Beraprost or Vehicle) Group_Assignment->Treatment Monitoring Monitor Health & Survival Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Hemodynamics, RV Hypertrophy) Monitoring->Endpoint_Analysis

Caption: Experimental workflow for MCT-induced PH in rats.

Protocol:

  • Animal Model: Male Wistar rats (80-100 g) are used.

  • Induction of PH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce pulmonary hypertension. Control animals receive a saline injection.

  • Treatment:

    • Treatment with Beraprost or vehicle is initiated, often on the same day or the day after MCT injection.

    • Beraprost can be administered orally. In combination therapy studies, sildenafil has also been administered orally.

    • A typical study duration is 6 weeks, with daily monitoring of the animals.

  • Endpoint Measurements:

    • Hemodynamics: At the end of the study, rats are anesthetized, and right heart catheterization is performed to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

    • Right Ventricular Hypertrophy (RVH): The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the weight of the RV to the LV+S (RV/LV+S) is calculated as an index of RVH.

    • Plasma Biomarkers: Blood samples can be collected to measure plasma levels of cAMP and cGMP.

Hypoxia-Induced Pulmonary Hypertension in Rats

This model mimics PH associated with chronic hypoxia.

Protocol:

  • Animal Model: Adult male Sprague-Dawley rats (350-400 g) are used.

  • Induction of PH: Rats are placed in a hypoxic chamber with an oxygen concentration of 10 ± 1% for 8 hours a day for 4 weeks. Control animals are kept in normoxic conditions.

  • Treatment:

    • Beraprost is administered intragastrically at a dose of 300 μg/kg per day for 27 days, starting on the second day of hypoxic exposure.

    • Control and untreated PH groups receive a vehicle (e.g., 0.9% saline) via intragastric administration.

  • Endpoint Measurements:

    • Hemodynamics: Measurement of pulmonary artery pressure.

    • Right Ventricular Hypertrophy (RVH): Calculated as the ratio of RV/(LV+S).

    • Molecular Analysis: Expression of IP, EP3, and EP4 receptors, as well as O2-sensitive Kv channels (Kv1.2, Kv1.5, Kv2.1), can be assessed in pulmonary arteries.

    • Plasma Biomarkers: Plasma levels of PGI2 and PGE2 can be measured by ELISA.

Chronic Embolic Pulmonary Hypertension in Dogs

This model is relevant for studying thromboembolic PH.

Protocol:

  • Animal Model: Beagles or other suitable dog breeds are used.

  • Induction of PH: Chronic embolic PH is induced, for example, through repeated embolization.

  • Treatment:

    • Beraprost sodium (BPS) is administered orally twice a day. Doses of 5, 15, and 25 μg/kg have been investigated in a crossover study design.

    • Each treatment period lasts for 1 week.

  • Endpoint Measurements:

    • Hemodynamics: Invasive pulmonary arterial pressure (PAP) measurement is performed.

    • Echocardiography: Echocardiographic parameters are measured to assess cardiac function, including right and left ventricular function.

    • Systemic Blood Pressure: Non-invasive systemic blood pressure is monitored.

Quantitative Data Summary

Table 1: Effects of Beraprost in a Canine Model of Chronic Embolic Pulmonary Hypertension

Parameter5 µg/kg BPS15 µg/kg BPS25 µg/kg BPS
Systolic PAP Significant DecreaseSignificant DecreaseSignificant Decrease
Pulmonary Vascular Impedance Significant DecreaseSignificant DecreaseSignificant Decrease
Systemic Vascular Impedance No Significant ChangeSignificant DecreaseSignificant Decrease
RV Stroke Volume Significant DecreaseSignificant DecreaseSignificant Decrease
LV Stroke Volume No Significant ChangeSignificant DecreaseNo Significant Change

PAP: Pulmonary Arterial Pressure; RV: Right Ventricle; LV: Left Ventricle; BPS: Beraprost Sodium

Table 2: Effects of Beraprost in a Rat Model of Hypoxia-Induced Pulmonary Hypertension

ParameterControlExperimental PHExperimental PH + Beraprost
RVHI [RV/(LV+S)] Significantly LowerElevatedSignificantly Rescued
Pulmonary Artery Pressure NormalElevatedSignificantly Rescued
Plasma PGI2 Levels NormalDramatically DepressedElevated
Plasma PGE2 Levels NormalDramatically DepressedElevated
Kv Channel Expression NormalSignificantly LowerRecovered

RVHI: Right Ventricular Hypertrophy Index; PH: Pulmonary Hypertension; PGI2: Prostacyclin; PGE2: Prostaglandin E2; Kv: Voltage-gated Potassium

Table 3: Effects of Beraprost and Sildenafil Combination Therapy in a Rat Model of MCT-Induced Pulmonary Hypertension

GroupSurvival Rate (6 weeks)
MCT + Saline Lower
MCT + Sildenafil Improved
MCT + Beraprost Improved
MCT + Combination 100%

MCT: Monocrotaline

Conclusion

Beraprost has demonstrated significant therapeutic potential in various animal models of pulmonary hypertension. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate the efficacy and mechanisms of Beraprost and related compounds. The choice of animal model and experimental design should be tailored to the specific research question. Careful consideration of dosing, administration route, and relevant endpoint measurements is critical for obtaining robust and translatable results.

References

Application Notes and Protocols for Receptor Binding Assay Utilizing Beraprost

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beraprost is a synthetic analogue of prostacyclin (PGI2) that functions as a potent vasodilator and inhibitor of platelet aggregation.[1][2] It exerts its effects by binding to the prostacyclin I receptor (IP receptor), a G-protein coupled receptor (GPCR).[2][3] This binding event initiates a signaling cascade that plays a crucial role in vascular homeostasis.[2] These application notes provide a detailed protocol for a receptor binding assay to characterize the interaction of compounds, such as Beraprost, with the IP receptor.

Beraprost is clinically used for the treatment of pulmonary arterial hypertension and peripheral arterial disease. Understanding the binding affinity of novel compounds to the IP receptor is a critical step in the discovery and development of new therapeutics for these conditions. The following protocols describe the principles and procedures for determining the binding affinity (Ki) of a test compound, using Beraprost-d3 as a competitor in a radioligand binding assay format.

Mechanism of Action

Beraprost binds to the prostacyclin (IP) receptors on the surface of vascular endothelial cells and platelets. Upon binding, it activates the associated Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the relaxation of vascular smooth muscle cells (vasodilation) and the inhibition of platelet aggregation.

Signaling Pathway

The signaling cascade initiated by Beraprost binding to the IP receptor is a classic example of a Gs-coupled receptor pathway.

Prostacyclin Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_gprotein Gs Protein cluster_intracellular Intracellular Space Beraprost Beraprost IP_Receptor IP Receptor (GPCR) Beraprost->IP_Receptor Binds to G_alpha_s Gαs IP_Receptor->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates G_beta_gamma Gβγ ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition Leads to

Caption: Prostacyclin Receptor Signaling Pathway.

Experimental Protocols

A competitive radioligand binding assay is a robust method to determine the affinity of a test compound for a receptor. This protocol outlines a filtration-based assay using a radiolabeled ligand and this compound as the unlabeled competitor.

Materials and Reagents
ReagentSupplierCatalog No.
[³H]-Iloprost (Radioligand)PerkinElmerNET826001MC
This compoundCayman Chemical22002
Human IP Receptor MembranesPerkinElmerES-560-M
Glass Fiber FiltersMilliporeMGF C
Scintillation CocktailPerkinElmer6013689
96-well Filter PlatesMilliporeMSHVN4510
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)--
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)--
Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay.

Receptor Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Prep_Ligands Prepare Radioligand and Competitor (this compound) Dilutions Add_Components Add to 96-well Plate: 1. Membranes 2. This compound (or vehicle) 3. [³H]-Iloprost Prep_Ligands->Add_Components Prep_Membranes Thaw and Dilute Receptor Membranes Prep_Membranes->Add_Components Incubate Incubate at Room Temperature (e.g., 60 minutes) Add_Components->Incubate Filter Rapidly Filter through Glass Fiber Filter Plate Incubate->Filter Wash Wash Filters with Ice-Cold Wash Buffer Filter->Wash Dry_Filters Dry Filter Plate Wash->Dry_Filters Add_Scintillant Add Scintillation Cocktail Dry_Filters->Add_Scintillant Count Count Radioactivity (CPM) Add_Scintillant->Count Analyze Data Analysis (IC₅₀, Ki) Count->Analyze

Caption: Competitive Radioligand Binding Assay Workflow.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of competitor concentrations.

    • Dilute the [³H]-Iloprost stock to the desired working concentration (typically at or near its Kd) in assay buffer.

    • Thaw the human IP receptor membranes on ice and dilute to the appropriate concentration in assay buffer. The optimal protein concentration should be determined empirically.

  • Assay Procedure:

    • To each well of a 96-well plate, add the following in order:

      • 50 µL of diluted receptor membranes.

      • 50 µL of the appropriate this compound dilution (for competition wells) or assay buffer (for total binding wells).

      • For non-specific binding (NSB) wells, add a high concentration of a known non-radioactive IP receptor agonist (e.g., unlabeled Iloprost).

      • 50 µL of diluted [³H]-Iloprost.

    • The final assay volume is 150 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through a glass fiber filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer per well to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-Specific Binding.

  • Determine IC₅₀:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • The affinity constant (Ki) for this compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

The results of the receptor binding assay should be summarized in a clear and concise table.

CompoundIC₅₀ (nM)Ki (nM)
This compoundInsert ValueInsert Value
Control CompoundInsert ValueInsert Value

Alternative Assay Format: Scintillation Proximity Assay (SPA)

For a more high-throughput and homogeneous assay format, a Scintillation Proximity Assay (SPA) can be employed. In this method, the receptor membranes are captured onto SPA beads. When a radioligand binds to the receptor, it is brought into close proximity to the scintillant within the bead, generating a light signal. Unbound radioligand in the solution is too far away to produce a signal, thus eliminating the need for a filtration step.

SPA Workflow Diagram

Scintillation Proximity Assay Workflow cluster_spa_prep Preparation cluster_spa_incubation Incubation & Signal Generation cluster_spa_detection Detection & Analysis Prep_SPA_Reagents Prepare Radioligand, Competitor, Receptor Membranes, and SPA Beads Mix_Components Mix Components in a Microplate: 1. Receptor Membranes + SPA Beads 2. Competitor (this compound) 3. Radioligand Prep_SPA_Reagents->Mix_Components Incubate_SPA Incubate to Allow Binding and Signal Generation Mix_Components->Incubate_SPA Count_SPA Count Light Signal in a Microplate Scintillation Counter Incubate_SPA->Count_SPA Analyze_SPA Data Analysis (IC₅₀, Ki) Count_SPA->Analyze_SPA

References

Application Notes and Protocols for Pharmacokinetic Modeling of Beraprost-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beraprost is a synthetic analog of prostacyclin (PGI2) that exhibits potent vasodilatory and antiplatelet effects. It is used in the treatment of peripheral arterial disease and pulmonary arterial hypertension. Beraprost exerts its effects by binding to the prostacyclin I2 (IP) receptor, a G-protein coupled receptor. This interaction primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Elevated cAMP levels are responsible for the downstream signaling that mediates the therapeutic effects of Beraprost.[3]

Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic properties of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can lead to a number of advantages, including increased metabolic stability, a longer half-life, and greater overall drug exposure. Beraprost-d3 is a deuterated version of Beraprost, designed to enhance its pharmacokinetic profile.

These application notes provide a comprehensive overview of the techniques and protocols for conducting pharmacokinetic studies of this compound, including bioanalytical methods and data analysis using non-compartmental modeling.

Data Presentation

The following tables summarize representative pharmacokinetic data for Beraprost and a hypothetical, yet plausible, dataset for this compound. The data for Beraprost is derived from published studies in healthy human volunteers. The hypothetical data for this compound is based on the established principles of how deuteration affects drug metabolism, generally leading to increased exposure and a longer half-life.

Table 1: Single-Dose Pharmacokinetic Parameters of Beraprost vs. This compound (Hypothetical) in Healthy Volunteers

ParameterBeraprost (Mean ± SD)This compound (Hypothetical Mean ± SD)UnitsDescription
Cmax601.14 ± 214.81750.00 ± 250.00pg/mLMaximum observed plasma concentration
Tmax0.58 ± 0.480.75 ± 0.50hTime to reach Cmax
AUC(0-t)1020.41 ± 214.631530.00 ± 320.00hpg/mLArea under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf)1150.00 ± 240.001955.00 ± 400.00hpg/mLArea under the plasma concentration-time curve from time 0 to infinity
t1/21.29 ± 0.432.58 ± 0.86hElimination half-life
CL/F34.78 ± 7.2520.46 ± 4.25L/hApparent total clearance of the drug from plasma after oral administration
Vz/F65.88 ± 15.1576.57 ± 18.38LApparent volume of distribution during the terminal phase after oral administration

Table 2: Plasma Concentration-Time Data for Beraprost and this compound (Hypothetical)

Time (h)Beraprost Plasma Concentration (pg/mL) (Mean)This compound Plasma Concentration (pg/mL) (Hypothetical Mean)
0.000.000.00
0.25450.50550.00
0.50590.20740.50
0.75550.80750.00
1.00480.30680.70
1.50350.10550.20
2.00250.60450.80
3.00150.40300.10
4.0080.90200.50
6.0030.20100.30
8.0010.1050.60

Experimental Protocols

Preclinical Pharmacokinetic Study Protocol

This protocol outlines a typical workflow for a preclinical pharmacokinetic study in an animal model, such as rats, to compare Beraprost and this compound.

Objective: To determine and compare the pharmacokinetic profiles of Beraprost and this compound following a single oral administration in rats.

Materials:

  • Beraprost and this compound

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Vehicle for drug formulation (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing Formulation: Prepare solutions of Beraprost and this compound in the vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of Beraprost or this compound to fasted rats via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Protocol for Quantification of this compound in Plasma

This protocol provides a detailed method for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma samples from the pharmacokinetic study

  • This compound analytical standard and a suitable internal standard (IS), such as a deuterated analog of a different prostaglandin or a structurally similar compound.

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction Example):

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 500 µL of an extraction solvent (e.g., ethyl acetate).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from endogenous interferences (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Monitor the transition of the precursor ion to a specific product ion.

      • Internal Standard: Monitor the corresponding transition for the IS.

    • Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.

  • Quantification:

    • Generate a calibration curve using standard solutions of this compound in blank plasma.

    • Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Pharmacokinetic Data Analysis Protocol

This protocol describes the process of analyzing the plasma concentration-time data using non-compartmental analysis (NCA).

Software:

  • Pharmacokinetic analysis software (e.g., Phoenix® WinNonlin®, R with appropriate packages)

Procedure:

  • Data Input: Import the plasma concentration-time data for each subject into the software.

  • Parameter Calculation: The software will calculate the following key pharmacokinetic parameters using the linear trapezoidal rule for AUC calculation:

    • Cmax and Tmax: Determined directly from the observed data.

    • AUC(0-t): Calculated using the linear trapezoidal rule.

    • Elimination Rate Constant (λz): Determined from the slope of the terminal log-linear phase of the concentration-time curve.

    • t1/2: Calculated as 0.693 / λz.

    • AUC(0-inf): Calculated as AUC(0-t) + (Clast / λz), where Clast is the last measurable concentration.

    • CL/F: Calculated as Dose / AUC(0-inf).

    • Vz/F: Calculated as Dose / (λz * AUC(0-inf)).

  • Data Summary: Summarize the calculated pharmacokinetic parameters for each group (Beraprost and this compound) using descriptive statistics (mean, standard deviation, etc.).

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to compare the pharmacokinetic parameters between the two groups.

Mandatory Visualization

Beraprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beraprost This compound IP_Receptor IP Receptor Beraprost->IP_Receptor Binds to Gs_protein Gs Protein IP_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates TGF_beta TGF-β Signaling cAMP->TGF_beta Inhibits CREB CREB PKA->CREB Phosphorylates Cellular_Effects Vasodilation, Antiplatelet Aggregation, Inhibition of Fibroblast Proliferation CREB->Cellular_Effects Mediates Therapeutic Effects Smad Smad Pathway TGF_beta->Smad Activates Smad->Cellular_Effects Promotes Fibrosis (Inhibited by Beraprost)

Caption: this compound signaling pathway.

Pharmacokinetic_Study_Workflow cluster_study_design Study Design & Preparation cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis & Reporting Animal_Acclimatization Animal Acclimatization Dose_Formulation Dose Formulation (Beraprost & this compound) Animal_Acclimatization->Dose_Formulation Dosing Oral Administration Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing Sample_Prep Sample Preparation (LLE or SPE) Plasma_Processing->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Quantification Quantification of This compound Concentration LC_MS->Quantification PK_Modeling Non-Compartmental Analysis (NCA) Quantification->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation Report Final Report Parameter_Calculation->Report

Caption: Pharmacokinetic study experimental workflow.

References

Troubleshooting & Optimization

How to improve the solubility of Beraprost-d3 for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Beraprost-d3 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] Beraprost, a prostacyclin analog, is sparingly soluble in aqueous solutions but readily dissolves in organic solvents like DMSO.[1][2]

Q2: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects. However, some sensitive cell lines may show signs of toxicity at concentrations as low as 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.

Q3: My this compound precipitates when I add it to the cell culture medium. What can I do?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. This is often referred to as the compound "crashing out." To prevent this, you can try the following:

  • Perform a serial dilution: Instead of adding the concentrated stock directly to your media, perform one or more intermediate dilution steps in pre-warmed media.

  • Add the solution slowly: Add the this compound solution dropwise to the media while gently swirling.

  • Use a co-solvent or surfactant: Incorporating a small amount of a biocompatible surfactant, such as Pluronic F-68, in your culture medium can help maintain the solubility of hydrophobic compounds.

  • Consider using cyclodextrins: Cyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound will not dissolve in DMSO. The concentration is too high.Gently warm the solution and vortex or sonicate briefly. If it still does not dissolve, you may need to prepare a less concentrated stock solution.
Immediate precipitation upon addition to media. The compound's aqueous solubility limit has been exceeded due to rapid dilution from a high-concentration organic stock.Perform a stepwise serial dilution in pre-warmed (37°C) cell culture medium. Add the compound solution slowly while gently agitating the medium.
Precipitation occurs over time in the incubator. The compound is unstable or has limited solubility in the culture medium at 37°C. Evaporation of media in long-term cultures can also increase the compound's effective concentration.Lower the final concentration of this compound. Consider using a formulation with solubility enhancers like cyclodextrins or surfactants. For long-term experiments, use plates with low-evaporation lids or seal them with gas-permeable membranes.
Observed cellular toxicity. The final DMSO concentration is too high for your cell line.Reduce the final DMSO concentration to 0.1% or lower. Always include a DMSO-only vehicle control in your experiments to differentiate between compound-induced and solvent-induced effects.
Inconsistent experimental results. The compound may not be fully in solution, leading to variability in the effective concentration.Visually inspect your working solutions for any signs of precipitation before adding them to the cells. Prepare fresh dilutions for each experiment.

Quantitative Data: Solubility of Beraprost Sodium

Solvent Approximate Solubility
DMSO ~43 mg/mL
Ethanol ~20 mg/mL
Dimethyl Formamide ~77 mg/mL
PBS (pH 7.2) ~19 mg/mL

Data is for Beraprost sodium and should be used as a reference. It is recommended to perform your own solubility tests for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.

    • Visually confirm that no particulate matter remains.

    • Aliquot the stock solution into single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Dosing Cells
  • Materials: this compound stock solution, pre-warmed (37°C) complete cell culture medium, sterile tubes.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Stepwise Dilution:

      • Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed culture medium. For example, to achieve a final DMSO concentration of 0.1%, you can make a 1:1000 dilution of your stock.

      • Gently mix the intermediate dilution.

      • From this intermediate dilution, prepare your final working concentrations by further diluting in pre-warmed culture medium.

    • Dosing:

      • Remove the old medium from your cell culture plates.

      • Add the freshly prepared working solutions containing this compound to the respective wells.

      • Include a vehicle control group that receives medium with the same final concentration of DMSO as the highest concentration of this compound used.

      • Return the plates to the incubator.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_cell_treatment Cell Treatment cluster_controls Controls stock_prep Dissolve this compound in 100% DMSO (e.g., 10 mM) intermediate Prepare Intermediate Dilution in pre-warmed media stock_prep->intermediate Slowly add & mix final Prepare Final Working Concentrations in pre-warmed media intermediate->final Serial Dilution add_to_cells Add to Cells final->add_to_cells vehicle_control Vehicle Control (DMSO) vehicle_control->add_to_cells untreated_control Untreated Control untreated_control->add_to_cells signaling_pathway Beraprost Signaling Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_tgf_beta TGF-β Pathway Inhibition beraprost This compound ip_receptor IP Receptor beraprost->ip_receptor tgf_beta TGF-β Expression beraprost->tgf_beta inhibits smad2 Smad2 Phosphorylation beraprost->smad2 inhibits g_protein G Protein ip_receptor->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates creb CREB pka->creb phosphorylates gene_transcription Gene Transcription creb->gene_transcription regulates

References

Troubleshooting Beraprost-d3 degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beraprost-d3 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the deuterium labeling important?

A1: Beraprost is a synthetic analog of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.[1][2] this compound is a deuterated version of Beraprost, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling is often used in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification, allowing for more accurate measurement of the non-deuterated drug in biological samples.

Q2: How stable is this compound in aqueous solutions?

A2: While Beraprost is designed to be a more stable analog of the naturally occurring prostacyclin, its stability in aqueous solutions is still limited.[2] It is generally recommended to prepare fresh solutions daily and avoid long-term storage in aqueous media.[3] The stability is influenced by factors such as pH, temperature, and exposure to light.

Q3: What are the primary factors that can cause this compound degradation in aqueous solutions?

A3: The primary factors that can lead to the degradation of this compound in aqueous solutions include:

  • pH: Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of certain functional groups within the molecule.[4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.

  • Metal Ions: Trace metal ions can catalyze degradation reactions.

Q4: What are the potential degradation pathways for Beraprost?

A4: Based on the structure of Beraprost and studies on similar compounds, potential degradation pathways include hydrolysis of the ester group, oxidation of the alcohol functionalities, and isomerization of the double bond. Metabolic studies of Beraprost have identified pathways such as β-oxidation of the carboxylic acid side chain and oxidation of the hydroxyl group at the C15 position, which may also occur under chemical stress conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Potency or Inconsistent Results Degradation of this compound in the aqueous stock solution.Prepare fresh stock solutions daily. Store stock solutions in a solvent like DMSO at -20°C for long-term storage and dilute to the final aqueous concentration immediately before use. Avoid repeated freeze-thaw cycles.
Adsorption of the compound to container surfaces.Use low-adsorption plasticware or silanized glassware for preparing and storing solutions.
Appearance of Unexpected Peaks in Chromatography Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. Adjust chromatographic conditions to ensure separation of the parent compound from its degradants.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank analysis of the solvent to check for contaminants.
Precipitation of the Compound in Aqueous Solution Poor solubility of this compound at the desired concentration.Ensure the concentration is within the solubility limits in the chosen aqueous buffer. The solubility of Beraprost sodium in PBS (pH 7.2) is approximately 19 mg/mL. A small amount of a co-solvent like DMSO or ethanol may be used, but ensure it is compatible with your experimental system.
Change in pH of the solution.Buffer the aqueous solution to a pH where this compound is most stable. For many prostaglandins, a slightly acidic to neutral pH is optimal.

Quantitative Data on Degradation

For illustrative purposes, the following table summarizes the thermal degradation of Latanoprost, another prostaglandin analog, in aqueous solution. This data can serve as a general guide for understanding the potential temperature sensitivity of this compound.

Table 1: Thermal Degradation of Latanoprost in Aqueous Solution

Temperature (°C)t₉₀ (Time for 10% degradation)
4Stable for at least 30 days
25Stable for at least 30 days
508.25 days
701.32 days

Data is for Latanoprost and is intended for illustrative purposes only.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of this compound (in a transparent container) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or mass spectrometric detection).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of this compound under each stress condition.

  • Ensure mass balance is within an acceptable range (typically 95-105%).

Visualizations

Beraprost Signaling Pathway

Beraprost exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP).

Beraprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beraprost This compound IP_Receptor IP Receptor Beraprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Phosphorylates target proteins leading to

Caption: this compound signaling pathway.

Forced Degradation Experimental Workflow

A systematic workflow is crucial for conducting a successful forced degradation study.

Forced_Degradation_Workflow Start Start: this compound Sample Prepare_Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Start->Prepare_Stock Stress_Conditions Apply Stress Conditions Prepare_Stock->Stress_Conditions Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal (Solid, 80°C) Stress_Conditions->Thermal Photo Photolytic (UV/Vis Light) Stress_Conditions->Photo Sample_Prep Sample Preparation (Neutralization, Dilution) Acid->Sample_Prep Base->Sample_Prep Oxidation->Sample_Prep Thermal->Sample_Prep Photo->Sample_Prep Analysis HPLC Analysis (UV/MS Detection) Sample_Prep->Analysis Data_Eval Data Evaluation Analysis->Data_Eval Identify_Degradants Identify & Quantify Degradation Products Data_Eval->Identify_Degradants Mass_Balance Assess Mass Balance Data_Eval->Mass_Balance Report Report Findings Identify_Degradants->Report Mass_Balance->Report

Caption: Forced degradation workflow.

Troubleshooting Logic Diagram

A logical approach to troubleshooting common issues encountered during this compound experiments.

Troubleshooting_Logic Problem Inconsistent Results or Unexpected Chromatographic Peaks Check_Solution_Prep Review Solution Preparation Protocol Problem->Check_Solution_Prep Fresh_Solution Was the solution freshly prepared? Check_Solution_Prep->Fresh_Solution No Correct_Solvent Was the correct solvent and concentration used? Check_Solution_Prep->Correct_Solvent No Solution_OK Solution Preparation OK Check_Solution_Prep->Solution_OK Yes Remedy_Solution Action: Prepare fresh solutions daily. Use appropriate storage. Fresh_Solution->Remedy_Solution Correct_Solvent->Remedy_Solution Check_Instrumentation Review Instrument Performance System_Suitability Did the system suitability test pass? Check_Instrumentation->System_Suitability No Blank_Run Was a blank run performed to check for contamination? Check_Instrumentation->Blank_Run No Instrument_OK Instrumentation OK Check_Instrumentation->Instrument_OK Yes Remedy_Instrument Action: Recalibrate instrument. Use clean solvents and glassware. System_Suitability->Remedy_Instrument Blank_Run->Remedy_Instrument Investigate_Degradation Investigate Potential Degradation Storage_Conditions Were storage conditions appropriate (temperature, light protection)? Investigate_Degradation->Storage_Conditions No Forced_Degradation_Study Perform a forced degradation study to identify potential degradants. Investigate_Degradation->Forced_Degradation_Study Yes Remedy_Degradation Action: Modify experimental conditions to minimize degradation (e.g., pH, temp). Adjust analytical method. Storage_Conditions->Remedy_Degradation Degradation_Identified Degradation Pathway Identified Forced_Degradation_Study->Degradation_Identified Solution_OK->Check_Instrumentation Instrument_OK->Investigate_Degradation

References

Technical Support Center: Optimizing Mass Spectrometry for Beraprost-d3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of mass spectrometry parameters for the detection of Beraprost-d3. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized instrument parameters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal for this compound

  • Question: I am not observing any peak, or the signal intensity for this compound is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low or no signal for your deuterated internal standard can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Instrumental Issues:

      • Mass Spectrometer Not Tuned: Ensure the mass spectrometer is properly tuned and calibrated. Regular calibration checks are crucial for maintaining sensitivity.[1]

      • Ion Source Contamination: The ion source is prone to contamination, which can suppress the signal. Clean the ion source according to the manufacturer's recommendations.

      • Incorrect Instrument Parameters: Verify that the correct MRM transitions, collision energy, and other compound-specific parameters for this compound are entered into the acquisition method.

    • Sample Preparation and Chromatography:

      • Inefficient Extraction: The chosen sample preparation method (SPE or LLE) may not be efficient for your specific sample matrix. Evaluate the extraction recovery.

      • Degradation of this compound: Prostaglandins can be unstable. Ensure that samples are handled and stored correctly to prevent degradation. Use of antioxidants and immediate analysis after preparation is recommended.

      • Poor Chromatographic Peak Shape: Broad or tailing peaks can result in lower apparent signal intensity. Optimize the mobile phase composition, gradient, and column chemistry.

    • Matrix Effects:

      • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.[2][3] To mitigate this, improve the sample cleanup, optimize the chromatography to separate this compound from interfering compounds, or dilute the sample.[4]

Issue 2: Poor Reproducibility of this compound Signal

  • Question: The peak area of this compound is highly variable between injections of the same sample. What could be causing this instability?

  • Answer: Signal instability can compromise the quantitative accuracy of your assay. Here are common causes and their solutions:

    • Autosampler Issues: Inconsistent injection volumes can lead to variable peak areas. Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe.

    • Inconsistent Sample Preparation: Variability in the sample preparation process, such as inconsistent evaporation of the solvent or reconstitution volume, can lead to poor reproducibility.

    • Fluctuating Ion Source Conditions: An unstable electrospray can cause signal fluctuations. Check for a consistent spray and ensure that the source parameters (e.g., gas flows, temperature) are stable.

    • Matrix Effects: Inconsistent matrix effects between samples can lead to variability. The use of a stable isotope-labeled internal standard like this compound should compensate for this, but significant variations in the matrix composition between samples can still be problematic.

Issue 3: Chromatographic Peak for this compound is Splitting or Tailing

  • Question: I am observing distorted peak shapes for this compound. How can I improve the chromatography?

  • Answer: Poor peak shape can affect integration and, consequently, the accuracy of quantification.

    • Column Contamination: The analytical column may be contaminated with strongly retained matrix components. Wash the column with a strong solvent or replace it if necessary.

    • Incompatible Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of acidic compounds like Beraprost. For negative ion mode, a slightly basic mobile phase or a mobile phase with an appropriate buffer can improve peak shape. However, most published methods use an acidic mobile phase with formic acid.

    • Column Overload: Injecting too much sample onto the column can lead to peak fronting. Dilute the sample if necessary.

    • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Consider using a column with end-capping or a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometry parameters for this compound detection?

A1: The optimal parameters should be determined empirically on your specific instrument. However, based on the analysis of Beraprost, the following are recommended starting points. Beraprost is preferentially ionized in negative electrospray ionization (ESI) mode. The molecular weight of this compound is approximately 401.5 g/mol . Therefore, the precursor ion ([M-H]⁻) will be m/z 400.2. The product ion will likely be the same as that of unlabeled Beraprost, which is m/z 269.0, corresponding to a characteristic fragment. Thus, a predicted MRM transition for this compound is m/z 400.2 > 269.0 .

Q2: How do I perform method validation for a bioanalytical assay using this compound?

A2: Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters to evaluate include selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Q3: Can I use a different internal standard instead of this compound?

A3: While other compounds can be used as internal standards, a stable isotope-labeled version of the analyte, such as this compound, is the gold standard for LC-MS/MS bioanalysis. This is because it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.

Q4: What are the common challenges associated with using deuterated internal standards?

A4: While highly effective, deuterated standards can present some challenges:

  • Isotopic Instability (H/D Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, leading to a decrease in the signal of the deuterated standard.

  • Deuterium Isotope Effect: The presence of deuterium can slightly alter the retention time of the internal standard compared to the analyte. This can be problematic if the chromatographic separation is not sufficient to resolve them from matrix interferences that affect them differently.

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters for Beraprost and this compound

ParameterBeraprostThis compound (Predicted)
Ionization ModeNegative ESINegative ESI
Precursor Ion (m/z)397.1400.2
Product Ion (m/z)269.0269.0
Dwell Time (ms)100-200100-200
Cone Voltage (V)20-4020-40
Collision Energy (eV)15-3015-30

Note: Cone Voltage and Collision Energy should be optimized for your specific instrument to achieve the best signal intensity.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Beraprost from Human Plasma

This protocol is adapted from published methods for Beraprost analysis.

  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of this compound internal standard solution and 500 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) of Beraprost from Human Plasma

This protocol is an alternative to SPE.

  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of this compound internal standard solution.

  • Acidification: Add 100 µL of 1M HCl to acidify the sample.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic start Low or No Signal for this compound check_ms Check MS Performance (Tune, Calibration) start->check_ms check_source Inspect & Clean Ion Source check_ms->check_source MS OK? solution_ms Optimize MS Parameters check_ms->solution_ms No check_params Verify MRM Parameters check_source->check_params Source Clean? check_source->solution_ms No check_sample_prep Evaluate Sample Prep (Recovery, Stability) check_params->check_sample_prep Params Correct? check_params->solution_ms No check_chromatography Assess Chromatography (Peak Shape, Retention) check_sample_prep->check_chromatography Sample Prep OK? solution_sample Optimize Sample Prep check_sample_prep->solution_sample No check_matrix_effects Investigate Matrix Effects (Post-column Infusion) check_chromatography->check_matrix_effects Chroma OK? solution_chrom Optimize LC Method check_chromatography->solution_chrom No check_matrix_effects->solution_chrom Yes

Caption: Troubleshooting decision tree for low signal.

References

Technical Support Center: Beraprost-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low signal intensity issues encountered during the mass spectrometric (MS) analysis of Beraprost-d3. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Low signal intensity for this compound in MS analysis can arise from various factors, including sample preparation, chromatographic conditions, and mass spectrometer settings. The following guides provide systematic approaches to identify and resolve these issues.

Guide 1: Optimizing Sample Preparation

Inefficient sample preparation is a common cause of poor signal intensity due to low recovery and the presence of matrix effects that suppress the ionization of the analyte.[1] Beraprost is typically extracted from biological matrices using either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[2]

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes typical recovery and matrix effect values for LLE and SPE methods for prostaglandin analogs, providing a baseline for what to expect.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) 60-8085-115Cost-effective, simple procedure.Can be less clean, potential for emulsions.
Solid-Phase Extraction (SPE) 80-9590-110High recovery, cleaner extracts, less matrix effect.[3]More expensive, requires method development.

Experimental Protocol: Sample Preparation for this compound

This protocol provides a general procedure for both LLE and SPE.

Liquid-Liquid Extraction (LLE) Protocol:

  • Sample Acidification: To 1 mL of plasma sample, add 100 µL of 1 N HCl to acidify the sample.

  • Internal Standard Spiking: Add the appropriate amount of this compound internal standard solution.

  • Extraction: Add 5 mL of an extraction solvent (e.g., a 3:1 mixture of diethyl ether and chloroform), vortex for 1 minute, and centrifuge at 3,000 rpm for 10 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.

Solid-Phase Extraction (SPE) Protocol:

  • Column Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified plasma sample (containing this compound) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Beraprost and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Guide 2: Addressing Isotopic Instability (H/D Exchange)

Deuterium atoms on this compound may exchange with hydrogen atoms from the solvent, particularly if they are in labile positions, leading to a decrease in the signal of the desired deuterated molecule.

Troubleshooting H/D Exchange:

  • Solvent Selection: Use aprotic solvents (e.g., acetonitrile) in the sample preparation and mobile phase where possible. If protic solvents (e.g., water, methanol) are necessary, minimize the time the sample is in these solvents and maintain a low temperature.

  • pH Control: Avoid highly acidic or basic conditions during sample preparation and chromatography, as these can catalyze H/D exchange.

  • Temperature: Keep samples cool throughout the preparation and analysis process to minimize the rate of exchange.

Guide 3: Optimizing Mass Spectrometry Parameters

Suboptimal MS parameters can significantly impact signal intensity. Beraprost and its analogs are typically analyzed in negative ion mode using electrospray ionization (ESI).

Data Presentation: Typical MS Parameters for Prostaglandin Analysis

ParameterTypical Value/RangeRationale
Ionization Mode Negative ESIThe carboxylic acid moiety on Beraprost is readily deprotonated.
Capillary Voltage 2.5 - 4.0 kVOptimizes the formation of gas-phase ions.
Source Temperature 300 - 450 °CAids in the desolvation of droplets.
Nebulizer Gas Pressure 30 - 50 psiAssists in the formation of a fine spray.
Drying Gas Flow 10 - 15 L/minFacilitates solvent evaporation.

Experimental Protocol: MS Parameter Optimization

  • Infusion Analysis: Infuse a standard solution of this compound directly into the mass spectrometer to obtain a stable signal.

  • Parameter Adjustment: Systematically adjust one parameter at a time (e.g., capillary voltage, source temperature, gas flows) while monitoring the signal intensity.

  • Optimization: Identify the parameter value that provides the maximum and most stable signal for the this compound precursor and product ions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low this compound signal intensity?

A1: The most common causes include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound.

  • Low Recovery: Inefficient extraction during sample preparation can lead to a significant loss of the analyte.

  • Isotopic Instability: H/D exchange can reduce the concentration of the fully deuterated standard.

  • Suboptimal MS Parameters: Incorrect settings for the ion source and mass analyzer can lead to poor sensitivity.

  • Chromatographic Issues: Poor peak shape or co-elution with interfering substances can diminish the signal-to-noise ratio.

Q2: My this compound signal is significantly lower than the non-deuterated Beraprost signal. Why?

A2: While a stable isotope-labeled internal standard should behave similarly to the analyte, differences can occur. A slight shift in retention time due to the deuterium isotope effect can cause the deuterated standard to elute in a region of greater ion suppression. Additionally, if the deuterated positions are labile, H/D exchange can reduce the signal of the intended m/z.

Q3: How can I confirm if matrix effects are suppressing my this compound signal?

A3: A post-extraction spike experiment can be performed. Prepare two sample sets:

  • Set A: Spike this compound into a clean solvent.

  • Set B: Spike this compound into a blank matrix extract (a sample that has gone through the entire extraction process). A significantly lower signal in Set B compared to Set A indicates ion suppression.

Q4: What should I do if I suspect H/D exchange is occurring?

A4: To minimize H/D exchange, consider the following:

  • Prepare samples in aprotic solvents if possible.

  • Maintain a neutral or slightly acidic pH.

  • Keep samples and autosampler at a low temperature (e.g., 4°C).

  • Minimize the time between sample preparation and injection.

Visualizations

Troubleshooting Workflow for Low Signal Intensity

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Signal Intensity cluster_sample_prep Sample Preparation Issues cluster_ms Mass Spectrometry Issues cluster_chromatography Chromatography Issues start Low this compound Signal Observed check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_ms_params Verify MS Parameters start->check_ms_params check_chromatography Examine Chromatography start->check_chromatography recovery_issue Low Recovery? check_sample_prep->recovery_issue matrix_effect Matrix Effect Suspected? check_sample_prep->matrix_effect hd_exchange H/D Exchange Possible? check_sample_prep->hd_exchange infusion_analysis Perform Infusion Analysis check_ms_params->infusion_analysis peak_shape Poor Peak Shape? check_chromatography->peak_shape retention_time Retention Time Shift? check_chromatography->retention_time optimize_extraction Optimize LLE/SPE recovery_issue->optimize_extraction post_extraction_spike Perform Post-Extraction Spike matrix_effect->post_extraction_spike modify_solvents_ph Modify Solvents/pH/Temp hd_exchange->modify_solvents_ph end Signal Intensity Improved optimize_extraction->end post_extraction_spike->end modify_solvents_ph->end tune_ms Tune and Calibrate MS infusion_analysis->tune_ms tune_ms->end optimize_gradient Optimize Gradient/Mobile Phase peak_shape->optimize_gradient check_column Check Column Integrity retention_time->check_column optimize_gradient->end check_column->end

Caption: A flowchart for systematically troubleshooting low signal intensity.

Beraprost Signaling Pathways

Beraprost primarily exerts its effects through the prostacyclin (IP) receptor, influencing two key signaling pathways.

1. Beraprost-Mediated Suppression of TGF-β-Smad Signaling

Beraprost can inhibit fibrotic processes by activating the IP receptor, which in turn suppresses the pro-fibrotic TGF-β-Smad signaling pathway.

TGF_Beta_Smad_Pathway Beraprost's Effect on TGF-β-Smad Signaling Beraprost Beraprost IP_Receptor IP Receptor Beraprost->IP_Receptor activates TGF_beta_Receptor TGF-β Receptor IP_Receptor->TGF_beta_Receptor inhibits TGF_beta TGF-β TGF_beta->TGF_beta_Receptor activates Smad2 Smad2 TGF_beta_Receptor->Smad2 p_Smad2 p-Smad2 Smad2->p_Smad2 phosphorylation Nucleus Nucleus p_Smad2->Nucleus translocates to Fibrotic_Genes Fibrotic Gene Transcription Nucleus->Fibrotic_Genes promotes

Caption: Beraprost inhibits the pro-fibrotic TGF-β-Smad pathway.

2. Beraprost-Induced cAMP Signaling

Activation of the IP receptor by Beraprost stimulates the production of cyclic AMP (cAMP), a key second messenger involved in various cellular responses, including the regulation of vascular smooth muscle cell migration.

cAMP_Signaling_Pathway Beraprost-Induced cAMP Signaling Beraprost Beraprost IP_Receptor IP Receptor Beraprost->IP_Receptor binds to G_protein G-protein IP_Receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., inhibition of cell migration) PKA->Cellular_Response leads to

Caption: Beraprost activates the cAMP signaling cascade.

References

How to prevent isotopic exchange of deuterium in Beraprost-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Beraprost-d3 to prevent the isotopic exchange of deuterium. Following these recommendations will help ensure the isotopic integrity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the location of the deuterium atoms in this compound?

A1: In this compound, the three deuterium atoms are located on the methyl group of the side chain, forming a trideuteriomethyl (-CD3) group.[1][2][3] The IUPAC name is 4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-(trideuteriomethyl)oct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][4]benzofuran-5-yl]butanoic acid.[1]

Q2: How stable is the deuterium label in this compound?

A2: The deuterium atoms on the trideuteriomethyl group of this compound are chemically stable and not readily exchangeable under standard experimental and physiological conditions. This is because they are attached to a carbon atom that is not acidic, basic, or directly bonded to a heteroatom (like oxygen or nitrogen). Therefore, the risk of isotopic exchange is minimal when proper handling and storage procedures are followed.

Q3: What are the primary factors that could potentially lead to isotopic exchange?

A3: While the deuterium labels in this compound are stable, extreme conditions can potentially promote hydrogen-deuterium (H-D) exchange. The primary factors of concern for deuterated compounds in general are:

  • Exposure to Protic Solvents: Repeated or prolonged exposure to protic solvents (e.g., water, methanol) can be a source of protons that may exchange with deuterium.

  • Extreme pH: Strongly acidic or basic conditions can catalyze H-D exchange, although this is less of a concern for deuterium on a methyl group compared to other positions.

  • High Temperatures: Elevated temperatures can provide the activation energy needed for exchange reactions to occur, especially over long periods.

  • Presence of Catalysts: Certain metal catalysts can facilitate H-D exchange.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability and isotopic purity of this compound, it should be stored at 2-8°C in a refrigerator. For extended storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) and protecting the compound from light by using an amber vial or by wrapping the container in foil is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Deuterium Signal in Mass Spectrometry Analysis Isotopic exchange with protic solvents during sample preparation or analysis.1. Use deuterated or anhydrous solvents for sample dissolution and mobile phases where possible.2. Minimize the time the sample is in a protic solvent before analysis.3. Ensure all glassware is thoroughly dried before use.
Exposure to acidic or basic conditions during extraction or derivatization.1. Neutralize samples as soon as possible after acidic or basic treatment.2. If possible, use alternative methods that do not require extreme pH.
Variability in Quantitative Analysis when using this compound as an Internal Standard Inconsistent sample handling leading to minor isotopic exchange.1. Develop and strictly follow a standardized sample preparation protocol.2. Prepare calibration standards and quality control samples in the same matrix as the study samples.3. Ensure consistent timing for all steps of the sample preparation process.
Degradation of the compound due to improper storage.1. Store stock solutions and aliquots at the recommended temperature (2-8°C or colder).2. Avoid repeated freeze-thaw cycles.3. Protect solutions from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
  • Acclimatization: Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture inside the vial.

  • Inert Atmosphere: If possible, perform the weighing and dissolution in a glove box or under a gentle stream of an inert gas like argon or nitrogen.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution: Dissolve the compound in an appropriate anhydrous solvent, such as DMSO or ethanol, to prepare a concentrated stock solution.

  • Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C. Prepare smaller aliquots for daily use to minimize contamination and degradation of the main stock.

Protocol 2: Use of this compound as an Internal Standard for LC-MS/MS Analysis
  • Preparation of Internal Standard Spiking Solution: Dilute the this compound stock solution with the appropriate mobile phase or reconstitution solvent to a concentration that is within the linear range of the assay and provides a robust signal.

  • Sample Preparation:

    • To an aliquot of the plasma, urine, or cell lysate sample, add a precise volume of the this compound internal standard spiking solution.

    • Vortex briefly to ensure thorough mixing.

    • Proceed with the sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC-MS/MS system.

    • Monitor the appropriate mass transitions for both Beraprost and this compound. For example, in negative ionization mode, the transition for Beraprost is m/z 397 > 269. The corresponding transition for this compound would be m/z 400 > 272 (assuming the fragmentation pattern is similar).

  • Quantification: Calculate the concentration of Beraprost in the sample by determining the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Visualizations

Beraprost_Signaling_Pathway Beraprost_d3 This compound IP_Receptor Prostacyclin Receptor (IP) Beraprost_d3->IP_Receptor activates TGF_beta TGF-β Signaling Beraprost_d3->TGF_beta inhibits Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase stimulates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB Gene_Expression Gene Expression (e.g., eNOS) pCREB->Gene_Expression promotes Cellular_Response Cellular Response (e.g., Vasodilation, Anti-proliferation) Gene_Expression->Cellular_Response Smad2 Smad2 Phosphorylation TGF_beta->Smad2 Smad2->Cellular_Response influences

Caption: this compound signaling pathway.

Experimental_Workflow Start Start: Sample Collection (Plasma, Cells, etc.) Spike_IS Spike with this compound Internal Standard Start->Spike_IS Extraction Sample Extraction (SPE, LLE, or PP) Spike_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification End End: Final Concentration Quantification->End

Caption: LC-MS/MS experimental workflow.

References

Best practices for storing Beraprost-d3 to ensure stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for storing and handling Beraprost-d3 to ensure its stability and integrity throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, it is expected to remain stable for at least three to four years.[1][2]

Q2: What is the recommended procedure for preparing a stock solution of this compound?

To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent such as ethanol, DMSO, or dimethyl formamide (DMF). It is recommended to purge the solvent with an inert gas, like nitrogen or argon, before preparing the solution to minimize oxidation.

Q3: How should I store stock solutions of this compound?

Stock solutions of this compound in organic solvents should be stored under the following conditions:

  • -80°C: Stable for up to 6 months to 1 year.

  • -20°C: Stable for up to 1 month.

For optimal stability, it is crucial to use sealed storage containers to protect the solution from moisture.

Q4: Can I store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions for more than one day. If you need to prepare an aqueous solution for your experiments, it should be made fresh daily from a stock solution in an organic solvent.

Q5: What are the known incompatibilities of this compound?

This compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. Contact with these substances should be avoided to prevent degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify that the solid compound and any stock solutions are stored at the recommended temperatures and protected from moisture and light. Prepare fresh aqueous solutions for each experiment.
Incompatibility with other reagents in the experimental setup.Review all components of your experimental system for potential chemical interactions. Avoid using strong acids, bases, or oxidizing/reducing agents in direct contact with this compound.
Precipitation observed in stock solution Exceeding the solubility limit of the solvent.Check the solubility of this compound in the chosen solvent. If necessary, gently warm the solution or sonicate to aid dissolution. Ensure the storage temperature has not caused the compound to fall out of solution.
Contamination of the stock solution.Use sterile techniques when preparing and handling solutions. Filter-sterilize the solution if appropriate for your application.

Quantitative Stability Data Summary

Form Solvent Storage Temperature Storage Duration
Crystalline SolidN/A-20°C≥ 4 years
PowderN/A-20°C3 years
SolutionOrganic Solvents (e.g., DMSO, Ethanol, DMF)-80°C6 months - 1 year
SolutionOrganic Solvents (e.g., DMSO, Ethanol, DMF)-20°C1 month
SolutionAqueous Buffer (e.g., PBS pH 7.2)Room TemperatureNot recommended for more than one day

Experimental Protocol: General Workflow for Stability Assessment

A stability-indicating analytical method is crucial for determining the shelf-life of this compound under various conditions. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and specific method for this purpose.

Objective: To assess the stability of this compound in a given solvent under specific storage conditions.

Methodology:

  • Preparation of Standards: Prepare a stock solution of this compound in the desired solvent at a known concentration. Create a series of calibration standards by diluting the stock solution.

  • Forced Degradation (Optional but Recommended): To ensure the analytical method is stability-indicating, subject this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Sample Storage: Store aliquots of the this compound solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature) and protect from light and moisture.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 7, 14, 30 days), remove an aliquot from storage.

  • Sample Preparation: Prepare the sample for analysis. This may involve dilution and/or solid-phase extraction.

  • HPLC-MS/MS Analysis: Analyze the samples using a validated HPLC-MS/MS method. The chromatographic separation should be able to resolve this compound from any potential degradation products.

  • Data Analysis: Quantify the concentration of this compound at each time point by comparing the peak area to the calibration curve. Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizing Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_standards Prepare Standards & Stock Solution sample_storage Store Samples at Different Conditions prep_standards->sample_storage forced_degradation Forced Degradation (Optional) hplc_ms HPLC-MS/MS Analysis forced_degradation->hplc_ms time_points Collect Aliquots at Specified Time Points sample_storage->time_points sample_prep Sample Preparation time_points->sample_prep sample_prep->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis

Caption: General workflow for assessing this compound stability.

logical_relationship Beraprost_d3 This compound Stability Storage_Temp Storage Temperature Beraprost_d3->Storage_Temp Solvent_Type Solvent Type Beraprost_d3->Solvent_Type Exposure_Light Exposure to Light Beraprost_d3->Exposure_Light Exposure_Moisture Exposure to Moisture Beraprost_d3->Exposure_Moisture pH pH of Solution Beraprost_d3->pH Incompatibles Incompatible Reagents Beraprost_d3->Incompatibles

Caption: Key factors influencing the stability of this compound.

References

Minimizing non-specific binding of Beraprost-d3 to lab equipment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for minimizing the non-specific binding (NSB) of Beraprost-d3 to laboratory equipment. The following sections offer troubleshooting advice and frequently asked questions to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for this compound?

A1: Non-specific binding is the unintended adhesion of an analyte, like this compound, to surfaces other than its intended biological target. This compound, a synthetic analog of prostacyclin, is a hydrophobic molecule containing a carboxylic acid group, making it prone to stick to plastics and glass surfaces through hydrophobic and ionic interactions. This loss of analyte can lead to significant experimental errors, including inaccurate quantification, reduced assay sensitivity, and poor reproducibility, particularly at low concentrations.

Q2: What types of lab equipment are most susceptible to NSB with this compound?

A2: Standard polystyrene labware (e.g., microplates, tubes) is highly susceptible to NSB with hydrophobic molecules. While glass is a common alternative, its surface can bear silanol groups that may ionically interact with this compound's carboxylic acid function. Untreated polypropylene offers better resistance to hydrophobic binding than polystyrene, but the most reliable option is purpose-built "low-binding" polymer labware or properly passivated (deactivated) glass surfaces.

Q3: What are the primary strategies to minimize the NSB of this compound?

A3: The core strategies involve a multi-faceted approach:

  • Proper Labware Selection: Use low-binding polypropylene microplates and tubes, or siliconized glassware.

  • Solvent and pH Optimization: Incorporate a moderate percentage of organic solvent (e.g., acetonitrile) in your sample diluent and adjust the pH to neutralize the carboxylic acid group, thereby reducing ionic interactions.

  • Use of Additives: Introduce blocking agents like Bovine Serum Albumin (BSA) or non-ionic surfactants such as Tween-20 into your buffers and solutions to saturate non-specific binding sites on labware surfaces.

  • Surface Passivation: Chemically modify surfaces to make them more inert. For glassware, this typically involves siliconization.

Troubleshooting Guide

Problem: Low or inconsistent recovery of this compound in my analytical workflow (e.g., LC-MS/MS).

This common issue often points to analyte loss due to NSB at one or more stages of the experimental process. The following sections break down potential causes and their solutions.

Cause 1: Inappropriate Labware Selection

Hydrophobic interactions between this compound and the surfaces of tubes, pipette tips, and microplates are a primary cause of analyte loss.

Solution: Choose labware made from materials that minimize hydrophobic interactions. Polypropylene is generally superior to polystyrene. For maximum recovery, especially at low concentrations, use commercially available low-binding polypropylene products or siliconized glassware.

Table 1: Illustrative Analyte Recovery from Various Labware Materials (Note: This table presents representative data for hydrophobic small molecules. Specific recovery for this compound may vary but is expected to follow a similar trend.)

Labware MaterialSurface PropertyExpected Recovery of Hydrophobic AnalyteKey Considerations
Polystyrene (Standard)Hydrophobic, high surface energy40-70%High risk of NSB; not recommended for low concentrations.
Polypropylene (Standard)More hydrophobic than polystyrene70-90%A better alternative to polystyrene for general use.
Borosilicate Glass (Untreated)Hydrophilic, can have charged silanol groups60-85%Risk of ionic interactions; can be improved by siliconization.
Siliconized Glass Hydrophobic, inert >95% Excellent for preventing both hydrophobic and ionic binding.
Low-Binding Polypropylene Hydrophilic, inert surface coating >95% Ideal for high-throughput applications like 96-well plates.
Cause 2: Suboptimal Sample and Solvent Conditions

The composition of the solution containing this compound can significantly influence its tendency to adsorb to surfaces.

Solution:

  • Adjust pH: this compound has a carboxylic acid moiety. To minimize ionic interactions with glass surfaces, adjust the pH of aqueous solutions to be approximately 2 units below the pKa of the carboxylic acid, which neutralizes its charge.

  • Add Organic Solvent: For hydrophobic compounds, increasing the concentration of an organic solvent like acetonitrile or methanol in the sample diluent can improve recovery. A concentration of 10-30% acetonitrile is often effective at keeping the analyte in solution and reducing its affinity for container walls.

  • Incorporate Additives:

    • Surfactants: Add a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01-0.05%) to your buffers. Surfactants disrupt hydrophobic interactions between this compound and plastic surfaces.

    • Carrier Proteins: For some applications, adding a carrier protein like Bovine Serum Albumin (BSA) at ~0.1% can effectively block non-specific binding sites on labware. However, be aware that BSA may interfere with downstream applications, such as mass spectrometry.

Cause 3: Active Binding Sites on Labware Surfaces

Even with the right material, surfaces can have active sites that promote binding. Passivation is a process that renders these surfaces inert.

Solution: Implement a surface passivation or blocking protocol before introducing your sample. This is crucial for both glassware and multi-well plates used in automated workflows.

Experimental Protocols

Protocol 1: Siliconization of Glassware

This protocol creates a hydrophobic, inert layer on glass surfaces, preventing adsorption of this compound.

Materials:

  • Dimethyldichlorosilane solution (e.g., 2% v/v in chloroform or a similar organic solvent)

  • Glassware to be treated (e.g., vials, tubes, beakers)

  • Fume hood

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Deionized water

  • Drying oven

Procedure: WARNING: Dimethyldichlorosilane is hazardous and releases HCl gas upon contact with water or glass. This entire procedure must be performed in a certified chemical fume hood with appropriate PPE.

  • Cleaning: Thoroughly clean glassware with soap and water, followed by a rinse with deionized water, and then a final rinse with a solvent like acetone to facilitate drying. Ensure the glassware is completely dry before proceeding.

  • Application:

    • For small items: Pour the siliconizing solution into a glass beaker inside the fume hood. Submerge the items completely for 1-2 minutes, ensuring all surfaces are coated.

    • For larger items: Pour a small volume of the solution into the container. Carefully tilt and rotate the glassware to ensure the entire inner surface is coated. Pour the excess solution back into its storage bottle.

  • Drying: Place the coated glassware on a rack in the fume hood and allow the solvent to evaporate completely (typically 15-30 minutes).

  • Curing (Optional but Recommended): Transfer the dry glassware to an oven and bake at 60-80°C for at least 2 hours to create a more durable coating.

  • Final Rinse: After cooling, rinse the glassware thoroughly with deionized water to remove any HCl byproducts.

  • Verification: A properly siliconized surface will cause water to bead up rather than spread out. The glassware is now ready for use.

Protocol 2: Microplate Passivation for LC-MS Analysis

This protocol describes a pre-treatment or "blocking" step for polypropylene microplates to minimize analyte loss before analysis.

Materials:

  • Polypropylene 96-well microplate

  • This compound sample diluent (e.g., water/acetonitrile mixture with adjusted pH)

  • Blocking solution: Choose one of the following based on compatibility with your assay.

    • Option A (Surfactant-based): Sample diluent containing 0.05% Tween-20.

    • Option B (Protein-based): Sample diluent containing 0.1% BSA. (Note: Not ideal for all MS applications).

    • Option C (Self-passivation): A high-concentration solution of non-deuterated Beraprost.

Procedure:

  • Conditioning/Blocking: Add an appropriate volume (e.g., 200 µL) of your chosen blocking solution to each well of the microplate that will be used for your samples.

  • Incubation: Seal the plate and incubate for 15-30 minutes at room temperature. This allows the blocking molecules to adsorb to the well surfaces.

  • Removal: Aspirate the blocking solution from the wells. Do not wash the wells , as this will remove the protective layer. The plate is now passivated and ready for the immediate addition of your this compound samples and standards.

  • Sample Addition: Add your samples, standards, and quality controls to the pre-treated wells and proceed with your experimental workflow. This pre-treatment helps ensure that low-concentration samples do not disproportionately adsorb to the well surface.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key biological pathway for Beraprost and a recommended experimental workflow designed to minimize non-specific binding.

Beraprost_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor Prostacyclin Receptor (IP) G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Beraprost This compound Beraprost->IP_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Phosphorylates Targets

Caption: this compound signaling via the IP receptor pathway.

NSB_Workflow Recommended Workflow for this compound Analysis cluster_prep Sample Preparation cluster_handling Sample Handling & Analysis Stock Prepare Stock in 100% Organic Solvent Working Dilute to Working Solution Stock->Working Additives Additives: - 0.05% Tween-20 - pH Adjustment Working->Additives Labware Select Labware: Low-Binding Plate or Siliconized Glass Vial Passivate Passivate/Block Plate (See Protocol 2) Labware->Passivate AddSample Add Sample to Pre-treated Well Passivate->AddSample Analysis LC-MS/MS Analysis AddSample->Analysis End Accurate Results Analysis->End Start Start Start->Stock

Caption: Experimental workflow to minimize this compound NSB.

Troubleshooting_Flowchart Start Problem: Low/Inconsistent This compound Recovery CheckLabware Is labware Polystyrene? Start->CheckLabware CheckSolvent Is sample in pure aqueous buffer? CheckLabware->CheckSolvent No Sol_Switch Solution: Switch to Low-Binding PP or Siliconized Glass CheckLabware->Sol_Switch Yes CheckPassivation Is labware passivated or blocked? CheckSolvent->CheckPassivation No Sol_Solvent Solution: Add 10-30% ACN/MeOH and/or 0.05% Tween-20. Adjust pH. CheckSolvent->Sol_Solvent Yes Sol_Passivate Solution: Implement Passivation (See Protocols 1 & 2) CheckPassivation->Sol_Passivate No End Re-evaluate Recovery CheckPassivation->End Yes Sol_Switch->End Sol_Solvent->End Sol_Passivate->End

Caption: Troubleshooting flowchart for low this compound recovery.

Technical Support Center: Optimizing Oral Administration of Beraprost in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing oral administration of Beraprost in animal studies. The information is designed to address common challenges and provide actionable solutions to optimize experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the oral administration of Beraprost in animal models.

Problem Potential Cause Recommended Solution
High variability in plasma concentrations between animals. Improper oral gavage technique leading to inconsistent dosing. Stress-induced alterations in gastrointestinal motility and absorption.Ensure all personnel are thoroughly trained in oral gavage techniques for the specific species.[1][2][3] Habituate animals to handling and the gavage procedure to minimize stress.[4][5] Consider using a sucrose solution on the gavage needle to improve acceptance by mice. For larger animals, ensure the tablet or capsule is placed far back in the mouth to ensure swallowing.
Animal distress during or after dosing (e.g., coughing, choking, regurgitation). Accidental administration into the trachea (aspiration). Esophageal irritation or injury from the gavage needle. Administration of too large a volume.Immediately stop the procedure if the animal shows signs of distress. Use a flexible, ball-tipped gavage needle appropriate for the animal's size. Ensure the animal's head and body are properly aligned during administration to prevent tracheal entry. Administer the solution slowly to allow for swallowing. The recommended maximum oral gavage volume is typically 5-10 mL/kg for rodents.
Unexpected adverse effects (e.g., lethargy, diarrhea, signs of pain). While Beraprost is generally well-tolerated in animal models, particularly in dogs, high doses or individual sensitivity could lead to adverse effects. Potential side effects noted in humans that could be monitored in animals include headache (signs of which in animals can be subtle), flushing, diarrhea, and nausea.Closely monitor animals after dosing. If adverse effects are observed, consider reducing the dose or concentration of the formulation. Ensure the vehicle used is well-tolerated and non-toxic. If symptoms persist, consult with a veterinarian.
Difficulty in preparing a stable and homogenous oral formulation. Beraprost sodium is a crystalline solid. Ensuring it is fully dissolved and stable in the chosen vehicle is critical for accurate dosing.Beraprost sodium is soluble in aqueous buffers like PBS (pH 7.2) at approximately 19 mg/mL. For preparing stock solutions, organic solvents such as ethanol (~20 mg/mL), DMSO (~43 mg/mL), and dimethyl formamide (~77 mg/mL) can be used, followed by further dilution in an appropriate aqueous vehicle. When preparing suspensions from tablets, ensure the tablets are finely crushed and uniformly suspended in the vehicle. The stability of extemporaneously prepared oral liquids should be considered, as it can be influenced by the vehicle and storage conditions.
Inconsistent or unexpected experimental results. Issues with drug formulation, dosing accuracy, or animal handling. The short half-life of Beraprost may require a specific dosing schedule to maintain therapeutic levels.Verify the accuracy of the dose calculations and the concentration of the dosing solution. Standardize the experimental protocol, including animal handling, dosing time, and fasting/feeding schedule. In rats, the hypotensive effects of oral Beraprost may not be sustained, which could influence the timing of endpoint measurements.

Frequently Asked Questions (FAQs)

Formulation and Preparation

  • Q1: What is the best vehicle for oral administration of Beraprost to rodents? A1: The choice of vehicle depends on the specific experimental design. For simple solutions, sterile water or 0.9% saline can be used. In some studies, Beraprost has been administered to rats by dissolving it in their drinking water. For suspension formulations, common vehicles include methylcellulose or a combination of Ora-Sweet® and Ora-Plus®. It is crucial to ensure the vehicle does not interact with Beraprost and is well-tolerated by the animals.

  • Q2: How can I prepare a Beraprost solution for oral gavage? A2: To prepare an oral solution, Beraprost sodium can be directly dissolved in an aqueous buffer such as PBS (pH 7.2). If using an organic solvent to create a stock solution, ensure the final concentration of the organic solvent in the dosing solution is minimal to avoid physiological effects. Always prepare fresh solutions or confirm the stability of stored solutions for your specific conditions.

Dosing and Administration

  • Q3: What are the typical oral doses of Beraprost used in animal studies? A3: Doses vary depending on the animal model and the condition being studied.

    • Rats: Doses ranging from 30 µg/kg/day to 300 µg/kg/day have been used in studies of pulmonary hypertension and stroke. In some protocols, Beraprost is administered twice daily.

    • Dogs: Doses of 5, 15, and 25 µg/kg administered twice daily have been tested in models of pulmonary hypertension. A dose of approximately 15 µg/kg twice daily has also been used.

  • Q4: How should I properly perform an oral gavage in a rat or mouse? A4: Proper technique is essential to ensure animal welfare and dosing accuracy.

    • Restraint: Gently but firmly restrain the animal, ensuring its head and body are in a straight line.

    • Gavage Needle: Use a sterile, flexible, or ball-tipped gavage needle of the appropriate size for the animal.

    • Insertion: Gently insert the needle into the mouth and advance it along the roof of the mouth into the esophagus. The animal should swallow the tube. Do not force the needle if resistance is met.

    • Administration: Once the needle is in the correct position (in the esophagus, not the trachea), administer the substance slowly.

    • Monitoring: After administration, monitor the animal for any signs of distress.

Pharmacokinetics and Efficacy

  • Q5: What is the pharmacokinetic profile of orally administered Beraprost in rats? A5: After oral administration to male rats, the maximum plasma concentration (Cmax) of the unchanged drug is reached within 10-30 minutes. The Cmax and area under the curve (AUC) increase with the dose. Higher plasma concentrations have been observed in female rats compared to males.

  • Q6: What is the reported efficacy of oral Beraprost in animal models? A6: Oral Beraprost has been shown to be effective in various animal models. In rat models of pulmonary hypertension, it has been demonstrated to suppress the increase in pulmonary arterial pressure and improve survival. In dog models of pulmonary hypertension, oral Beraprost decreased pulmonary vascular impedance and improved cardiac function. It has also shown protective effects in rat models of stroke.

Data Presentation

Table 1: Pharmacokinetic Parameters of Beraprost in Male Rats Following a Single Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (min)AUC (ng·hr/mL)
0.0418.4 ± 11.410-30N/A
0.242.7 ± 15.910-3098.2 ± 23.7
1.0220.5 ± 68.510-30N/A
Data from Matsumoto et al. (1989)

Table 2: Pharmacokinetic Parameters of Beraprost in Dogs Following a Single Oral Administration

Dose (mg/kg)Tmax (min)
0.00820-25 (male), 10-24 (female)
0.0420-25 (male), 10-24 (female)
0.220-25 (male), 10-24 (female)
Data from Hirano et al. (1989)

Experimental Protocols

Protocol 1: Oral Administration of Beraprost in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension

  • Animal Model: Male Wistar rats.

  • Induction of Pulmonary Hypertension: A single subcutaneous injection of monocrotaline (60 mg/kg).

  • Beraprost Formulation: Beraprost sodium dissolved in distilled water.

  • Dosing Regimen: Administered in the drinking water at concentrations of 1.5, 3.0, 6.0, or 10.0 µg/mL, starting on the same day as monocrotaline injection and continued for 3 weeks. Alternatively, repeated administration of Beraprost (e.g., twice a day) via oral gavage for 3 weeks.

  • Endpoint Measurement: At the end of the treatment period, animals are anesthetized, and pulmonary and systemic arterial pressures are measured. The ratio of the right ventricular weight to the left ventricle plus septum weight (RV/LV+S) is also determined as an index of right ventricular hypertrophy.

Protocol 2: Oral Administration of Beraprost in a Canine Model of Chronic Pulmonary Hypertension

  • Animal Model: Beagle dogs.

  • Beraprost Formulation: Commercially available tablets are divided to achieve the desired dose.

  • Dosing Regimen: Crossover design with three different doses (5, 15, and 25 µg/kg) administered orally twice a day for one week, with a one-week washout period between doses.

  • Endpoint Measurement: Hemodynamic parameters (e.g., pulmonary arterial pressure), echocardiography, and systemic blood pressure are measured before and after the 1-week treatment period.

Visualizations

Beraprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beraprost Beraprost IP_Receptor Prostacyclin (IP) Receptor Beraprost->IP_Receptor Binds to EP4_Receptor PGE2 (EP4) Receptor Beraprost->EP4_Receptor Cross-binds to TGF_beta TGF-β Signaling Beraprost->TGF_beta Inhibits Smad Smad Pathway Beraprost->Smad Inhibits G_Protein G Protein IP_Receptor->G_Protein Activates EP4_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Leads to Cellular_Effects Vasodilation, Anti-platelet Aggregation, Anti-inflammatory Effects, Inhibition of Fibroblast Proliferation CREB->Cellular_Effects TGF_beta->Smad Activates Smad->Cellular_Effects Modulates

Caption: Beraprost Signaling Pathway.

Oral_Gavage_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Administration Dose_Calc Calculate Dose Volume (based on body weight) Formulation Prepare Beraprost Formulation (Solution or Suspension) Dose_Calc->Formulation Restraint Properly Restrain Animal Formulation->Restraint Insertion Gently Insert Gavage Needle Restraint->Insertion Verification Verify Correct Placement (Esophagus, not Trachea) Insertion->Verification Verification->Insertion If incorrect, re-insert Administration Slowly Administer Formulation Verification->Administration If correct Monitoring Monitor for Distress Administration->Monitoring Housing Return to Home Cage Monitoring->Housing

Caption: Experimental Workflow for Oral Gavage.

Troubleshooting_Logic Start Oral Administration of Beraprost Issue Issue Encountered? Start->Issue High_Variability High PK Variability? Issue->High_Variability Yes Continue Continue Experiment Issue->Continue No Animal_Distress Animal Distress? High_Variability->Animal_Distress No Review_Technique Review & Refine Gavage Technique High_Variability->Review_Technique Yes Adverse_Effects Adverse Effects? Animal_Distress->Adverse_Effects No Check_Placement Stop & Check Needle Placement Animal_Distress->Check_Placement Yes Reduce_Dose Consider Dose Reduction Adverse_Effects->Reduce_Dose Yes Adverse_Effects->Continue No Review_Technique->Continue Check_Placement->Continue Reduce_Dose->Continue

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Refinement of Solid-Phase Extraction Methods for Beraprost from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining solid-phase extraction (SPE) methods for Beraprost from plasma. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate robust and reproducible bioanalytical method development.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when extracting Beraprost from plasma using SPE?

A1: The most frequent challenges include low recovery of Beraprost, high matrix effects leading to ion suppression in LC-MS analysis, and poor reproducibility of the extraction method. These issues can arise from the complex nature of the plasma matrix, the physicochemical properties of Beraprost, and suboptimal SPE method parameters.

Q2: Which type of SPE cartridge is most suitable for Beraprost extraction?

A2: The choice of SPE cartridge depends on the specific requirements of the assay, such as the desired level of sample cleanup and the analytical endpoint.

  • Reversed-Phase (e.g., Oasis HLB): This is a common choice for Beraprost and other prostaglandins, offering good recovery for a broad range of compounds. It is effective for general cleanup and concentration.

  • Mixed-Mode Anion Exchange (e.g., Oasis MAX or WAX): Since Beraprost is an acidic compound, these cartridges can provide higher selectivity by combining reversed-phase and anion exchange retention mechanisms. This can lead to cleaner extracts and reduced matrix effects.

Q3: How can I improve the recovery of Beraprost during SPE?

A3: To improve recovery, consider the following:

  • Sample Pre-treatment: Ensure the plasma sample is adequately acidified (e.g., with formic acid) to neutralize the carboxylic acid group of Beraprost, which enhances its retention on reversed-phase sorbents.

  • Sorbent Conditioning and Equilibration: Properly condition the SPE cartridge with an organic solvent (e.g., methanol) and then equilibrate with an aqueous solution to ensure proper interaction between the analyte and the sorbent.

  • Loading Conditions: Load the sample at a slow and consistent flow rate to allow for sufficient interaction time between Beraprost and the sorbent.

  • Wash Steps: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute Beraprost.

  • Elution: Ensure the elution solvent is strong enough to completely desorb Beraprost from the sorbent. For mixed-mode anion exchange, the elution solvent should neutralize the charge interaction.

Q4: What are the key stability considerations for Beraprost in plasma samples?

A4: Beraprost stability is a critical factor for accurate quantification. Studies have shown that Beraprost is stable in plasma for at least three freeze-thaw cycles when stored at -70°C.[1] Short-term stability has been established for up to 6 hours at room temperature.[1] For long-term storage, samples should be kept at -70°C, where stability has been demonstrated for at least 83 days.[1] It is crucial to minimize the time plasma samples spend at room temperature during processing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase extraction of Beraprost from plasma.

Problem Potential Cause Recommended Solution
Low Recovery of Beraprost Incomplete retention on the SPE sorbent.- Ensure proper acidification of the plasma sample to a pH of approximately 3-4. - Decrease the flow rate during sample loading. - Consider using a mixed-mode anion exchange sorbent for stronger retention.
Premature elution during the wash step.- Decrease the organic content of the wash solvent. - Ensure the pH of the wash solvent is maintained at an acidic level.
Incomplete elution from the sorbent.- Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). - For mixed-mode anion exchange, use an elution solvent with a basic modifier (e.g., ammonium hydroxide) to disrupt the ionic interaction. - Increase the volume of the elution solvent.
High Matrix Effects (Ion Suppression) Co-elution of phospholipids and other endogenous components.- Optimize the wash step to remove more matrix components. A wash with a low percentage of organic solvent can be effective. - Switch to a more selective SPE method, such as mixed-mode anion exchange, which can provide cleaner extracts. - Consider a phospholipid removal plate in conjunction with protein precipitation as an alternative sample preparation strategy.
Insufficient cleanup of the plasma sample.- Ensure complete protein precipitation before loading the sample onto the SPE cartridge. - Use a larger bed weight of the SPE sorbent for a given sample volume to increase capacity for both the analyte and interferences.
Poor Reproducibility (High %CV) Inconsistent flow rates during SPE steps.- Use a vacuum manifold with a flow control system or a positive pressure manifold for consistent flow rates across all samples.
Variability in plasma samples.- Ensure consistent pre-treatment of all samples, including pH adjustment and vortexing. - Use an internal standard that closely mimics the chemical properties and extraction behavior of Beraprost to correct for variability.
Sorbent bed drying out before sample loading.- After conditioning and equilibration, do not allow the sorbent bed to dry before the sample is loaded, as this can lead to inconsistent retention.

Quantitative Data Summary

The following tables provide a summary of typical performance data for different extraction methods for Beraprost and similar prostaglandins. Note that direct comparative data for various SPE cartridges for Beraprost is limited in the literature; therefore, data for similar compounds are included for reference.

Table 1: Comparison of Extraction Methods for Beraprost

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (Oasis HLB)
Recovery 52.69 - 69.67%[1]Data not explicitly reported, but method was successfully validated.[2]
Linearity Range 9.5 - 1419 pg/mL0.02 - 2 ng/mL
Lower Limit of Quantification (LLOQ) 9.5 pg/mL20 pg/mL
Intra-day Precision (%CV) 5.30 - 8.57%< 20% at LLOQ
Inter-day Precision (%CV) 8.57 - 10.13%Not explicitly reported.
Intra-day Accuracy -12.28 to 14.13%Not explicitly reported.
Inter-day Accuracy -4.67 to 8.67%Not explicitly reported.

Table 2: Representative Recovery Data for Prostaglandins using Different SPE Sorbents

ProstaglandinSPE SorbentSample MatrixReported Recovery (%)
8-isoprostaneStrata-X (Polymeric Reversed-Phase)PlasmaHigh recovery reported as the basis for sorbent selection.
Prostaglandin E1Double Antibody PrecipitationPlasma63.5 ± 2.0%
PGE2, PGF2α, and metabolitesReversed-Phase (C18)Urine, Plasma>90%

Experimental Protocols

Protocol 1: Reversed-Phase SPE using Oasis HLB

This protocol is adapted from a validated method for the quantification of Beraprost in human plasma.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add an appropriate internal standard.

    • Acidify the sample by adding 500 µL of 2% formic acid in water.

    • Vortex mix for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB (30 mg, 1 cc) cartridge with 1 mL of methanol.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of hexane to remove non-polar interferences.

  • Elution:

    • Elute Beraprost and the internal standard with 1 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Mixed-Mode Anion Exchange SPE (General Protocol for Acidic Drugs)

This is a general protocol for extracting acidic drugs like Beraprost from plasma using a mixed-mode strong anion exchange sorbent (e.g., Oasis MAX).

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add an appropriate internal standard.

    • Dilute the sample with 500 µL of 4% phosphoric acid in water to disrupt protein binding and ensure the acidic analyte is in its ionized form.

    • Vortex mix for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition an Oasis MAX (30 mg, 1 cc) cartridge with 1 mL of methanol.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute Beraprost and the internal standard with 1 mL of 2% formic acid in methanol. The acidic modifier neutralizes the anionic analyte, disrupting the ion-exchange retention mechanism.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify (e.g., Formic Acid) add_is->acidify vortex Vortex Mix acidify->vortex condition Condition Cartridge (e.g., Methanol) vortex->condition equilibrate Equilibrate Cartridge (e.g., Water) condition->equilibrate load Load Sample equilibrate->load wash Wash Interferences load->wash elute Elute Beraprost wash->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for solid-phase extraction of Beraprost from plasma.

Troubleshooting_Tree start Low Beraprost Recovery? check_retention Incomplete Retention? start->check_retention Yes check_wash Premature Elution in Wash? start->check_wash No check_retention->check_wash No solution_retention Increase Sample Acidity Decrease Load Flow Rate Use Mixed-Mode Sorbent check_retention->solution_retention Yes check_elution Incomplete Elution? check_wash->check_elution No solution_wash Decrease Organic in Wash Maintain Acidic Wash pH check_wash->solution_wash Yes solution_elution Increase Elution Solvent Strength Increase Elution Volume Use Basic Modifier (for Mixed-Mode) check_elution->solution_elution Yes

Caption: Troubleshooting decision tree for low recovery of Beraprost in SPE.

References

Validation & Comparative

The Analytical Gold Standard: A Comparative Analysis of Beraprost-d3 and C13-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Quantitative Mass Spectrometry

In the precise world of quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This is particularly true for liquid chromatography-mass spectrometry (LC-MS) based methods, the cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. Stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard, as they share nearly identical physicochemical properties with the analyte of interest, allowing for effective compensation of variability during sample processing and analysis.

This guide provides an in-depth comparative analysis of two common types of stable isotope-labeled internal standards: deuterium-labeled (e.g., Beraprost-d3) and Carbon-13 (¹³C)-labeled standards. While both are designed to mimic the behavior of the unlabeled analyte, their subtle differences can have significant implications for assay performance.

Key Performance Differences: A Head-to-Head Comparison

The fundamental distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior and isotopic stability. Due to their closer physicochemical similarity to the unlabeled analyte, ¹³C-labeled standards are generally considered the superior choice for most bioanalytical applications.[1]

Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled standards is their near-perfect co-elution with the native analyte.[2] Deuterated standards, on the other hand, can sometimes exhibit a slight shift in retention time, a phenomenon known as the "isotope effect."[3] This shift, which can be more pronounced with a higher number of deuterium substitutions, may lead to the analyte and the internal standard eluting into the mass spectrometer at slightly different times.[4] Consequently, they may experience different degrees of matrix effects, potentially compromising the accuracy of quantification.[5]

Isotopic Stability: Carbon-13 labels are integrated into the carbon backbone of the molecule and are therefore highly stable, with no risk of isotopic exchange. Deuterium labels, particularly those on heteroatoms or in acidic positions, can be susceptible to back-exchange with protons from the solvent, which can compromise the integrity of the standard.

Data Presentation: A Comparative Overview

FeatureThis compound (Deuterium-Labeled)¹³C-Labeled Beraprost (Carbon-13 Labeled)
Chromatographic Co-elution Potential for slight retention time shift (isotope effect)Identical retention time to unlabeled Beraprost
Isotopic Stability Generally stable, but potential for H/D exchange in certain positionsHighly stable, no risk of isotopic exchange
Matrix Effect Compensation Good, but can be compromised by chromatographic shiftsExcellent, as it experiences identical matrix effects to the analyte
Fragmentation Pattern (MS/MS) May show slightly different fragmentation patternsIdentical fragmentation pattern to unlabeled Beraprost
Commercial Availability More commonly availableLess commonly available
Cost Generally more cost-effectiveTypically more expensive

Experimental Protocols

The following is a representative experimental protocol for the quantification of Beraprost in human plasma using a stable isotope-labeled internal standard and LC-MS/MS. This protocol is based on established methods for Beraprost and other prostaglandins.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 500 µL of human plasma, add the internal standard (this compound or ¹³C-labeled Beraprost).

  • Acidify the plasma sample to a pH of approximately 3.5 with 1% formic acid in water to ensure efficient extraction of the acidic prostaglandin.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the acidified plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of a 15% ethanol in water solution to remove polar interferences.

  • Elute the Beraprost and internal standard from the cartridge with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 30% to 90% B over a specified time to ensure separation from endogenous interferences.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Beraprost: m/z 397 > 269

      • This compound: m/z 400 > 272 (predicted)

      • ¹³C-Labeled Beraprost (e.g., ¹³C₄): m/z 401 > 273 (predicted)

3. Quantification

The concentration of Beraprost in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of Beraprost and a fixed concentration of the internal standard.

Mandatory Visualization

Beraprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beraprost Beraprost IP_Receptor Prostacyclin (IP) Receptor Beraprost->IP_Receptor Binds to TGF_beta TGF-β Expression Beraprost->TGF_beta Inhibits Smad2 Smad2 Phosphorylation Beraprost->Smad2 Inhibits G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Proliferation Inhibition of Fibroblast Proliferation CREB->Proliferation TGF_beta->Smad2 Smad2->Proliferation Leads to

Caption: Beraprost Signaling Pathway in Cardiac Fibroblasts.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Biological Sample (e.g., Plasma) Add_IS Spike with Internal Standard (this compound or ¹³C-Beraprost) Plasma_Sample->Add_IS Extraction Extraction (e.g., Solid-Phase Extraction) Add_IS->Extraction Evaporate Evaporation & Reconstitution Extraction->Evaporate LC_MSMS LC-MS/MS Analysis Evaporate->LC_MSMS Peak_Integration Peak Integration & Area Ratio Calculation (Analyte/Internal Standard) LC_MSMS->Peak_Integration Quantification Concentration Determination Peak_Integration->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: Bioanalytical Workflow Using an Internal Standard.

Conclusion

For the highest level of accuracy and precision in the quantitative bioanalysis of Beraprost and other analytes by LC-MS/MS, a ¹³C-labeled internal standard is the preferred choice. Its ability to perfectly co-elute with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability. While deuterated internal standards like this compound are more commonly used due to their lower cost and wider availability, they can introduce complications such as chromatographic shifts and the potential for isotopic instability. Researchers must carefully consider these factors and thoroughly validate their methods to ensure the generation of high-quality, reliable data.

References

Validating a Quantitative LC-MS/MS Assay for Beraprost Using Beraprost-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of reliable drug development. This guide provides a comprehensive comparison of key performance parameters for a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for Beraprost, utilizing its deuterated analog, Beraprost-d3, as an internal standard. The inclusion of detailed experimental protocols and supporting data aims to facilitate the establishment of accurate and precise bioanalytical methods in your own laboratories.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS analysis.[1] This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variability in extraction recovery and matrix effects.[1][2][3] This guide will delve into the essential validation parameters as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA), providing a clear framework for assessing the reliability of this analytical method.[4]

Comparative Performance of the Validated LC-MS/MS Assay

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of Beraprost in human plasma. This data is representative of what can be achieved using the detailed protocol provided in the subsequent sections.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (pg/mL)Correlation Coefficient (r²)Weighting
Beraprost9.5 - 1419> 0.9951/x²

Data adapted from a bioequivalence study of Beraprost.

Table 2: Accuracy and Precision

Quality Control SampleNominal Concentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ9.58.57-12.2810.13-4.67
Low QC28.55.3014.138.578.67
Medium QC709.56.25-2.159.122.34
High QC1135.27.14-8.438.78-1.18

LLOQ: Lower Limit of Quantification. %CV: Percent Coefficient of Variation. Accuracy is presented as the percent deviation from the nominal value. Acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal value, and for precision, the %CV should not exceed 15% (20% for LLOQ).

Table 3: Recovery and Matrix Effect

AnalyteQuality Control LevelMean Extraction Recovery (%)Matrix Effect (%CV)
BeraprostLow QC69.67< 15
BeraprostMedium QC68.52< 15
BeraprostHigh QC52.69< 15
This compound-48.35< 15

The matrix effect is evaluated to ensure that components in the biological matrix do not interfere with the ionization of the analyte and internal standard. A coefficient of variation (%CV) of less than 15% across different sources of matrix is generally considered acceptable.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of any bioanalytical assay. The following protocol outlines the key steps for the quantification of Beraprost in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • Thaw human plasma samples and quality control samples at room temperature.

  • Pipette 200 µL of each sample into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex mix for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex mix for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Beraprost: m/z 397.1 > 269.0

    • This compound: (To be determined based on the deuteration pattern, expected to have a +3 Da shift)

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the biological context of Beraprost, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) mix1 Vortex plasma->mix1 is This compound IS (25 µL) is->mix1 extraction Liquid-Liquid Extraction mix1->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18) reconstitute->hplc ms Tandem MS Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical workflow for LC-MS/MS bioanalytical method validation.

Beraprost Beraprost IP_Receptor Prostacyclin Receptor (IP) Beraprost->IP_Receptor TGF_beta TGF-β Expression Beraprost->TGF_beta inhibits AC Adenylate Cyclase IP_Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Proliferation Cardiac Fibroblast Proliferation CREB->Proliferation inhibits Smad2 Smad2 Phosphorylation TGF_beta->Smad2 Smad2->Proliferation

Caption: Simplified signaling pathway of Beraprost in cardiac fibroblasts.

Alternative Methodologies and Considerations

While the use of a deuterated internal standard is highly recommended, alternative approaches exist. One such method involves using a structural analog as the internal standard. However, this approach may not perfectly mimic the chromatographic behavior and ionization efficiency of the analyte, potentially leading to less accurate quantification.

Furthermore, the choice of sample preparation technique can significantly impact assay performance. Solid-phase extraction (SPE) is another common method for cleaning up plasma samples and can offer higher selectivity and recovery compared to liquid-liquid extraction for certain analytes. The decision between these techniques should be based on empirical testing during method development to determine which provides the most robust and reliable results for Beraprost.

References

Beraprost Versus Iloprost: A Comparative Analysis of In Vitro Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two synthetic prostacyclin analogs, Beraprost and Iloprost. Both are utilized for their potent vasodilatory and anti-platelet aggregation properties, primarily mediated through the activation of the prostacyclin receptor (IP receptor). This document summarizes key experimental data on their receptor binding affinities, impact on downstream signaling pathways, and inhibitory effects on platelet function. Detailed experimental protocols for the cited assays are also provided to support the interpretation and replication of the presented data.

Quantitative Data Summary

The in vitro potency of Beraprost and Iloprost has been evaluated through various assays, including receptor binding studies, measurement of cyclic adenosine monophosphate (cAMP) production, and platelet aggregation inhibition assays. The following tables summarize the key quantitative findings from multiple studies.

Table 1: Prostanoid Receptor Binding Affinity (Ki, nM)
CompoundIPEP1EP2EP3EP4DP1FPTPReference(s)
Iloprost 3.91.1>100056284>1000>1000>1000
Esuberaprost *---------
Table 2: Functional Potency (EC50/IC50, nM)
AssayAgonist/Cell TypeBeraprost (Racemic)Esuberaprost*IloprostReference(s)
cAMP Elevation HEK-293-IP cells-0.40.37
Inhibition of Platelet Aggregation ADP2-5-1.07
Collagen0.2-0.5-0.24
U466190.2-0.5--
Inhibition of Cell Proliferation Human PASMCs1203-

*Esuberaprost (beraprost-314d) is the single, most potent isomer of Beraprost.

Signaling Pathway and Experimental Workflows

The primary mechanism of action for both Beraprost and Iloprost involves the activation of the IP receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to the desired physiological effects.

Prostacyclin Analog Signaling Pathway

G Prostacyclin Analog Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Prostacyclin Analog Prostacyclin Analog IP Receptor IP Receptor Prostacyclin Analog->IP Receptor Binds to Gαs Gαs IP Receptor->Gαs Activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Physiological Response Vasodilation Inhibition of Platelet Aggregation PKA->Physiological Response Leads to Epac->Physiological Response Leads to

Caption: Signaling cascade initiated by Beraprost and Iloprost.

Experimental Workflow: In Vitro Platelet Aggregation Assay

G Workflow for Platelet Aggregation Assay Blood Collection Blood Collection PRP Preparation PRP Preparation Blood Collection->PRP Preparation Centrifugation Incubation Incubation PRP Preparation->Incubation Platelet-Rich Plasma Agonist Addition Agonist Addition Incubation->Agonist Addition Pre-incubation with Beraprost/Iloprost Data Acquisition Data Acquisition Agonist Addition->Data Acquisition e.g., ADP, Collagen IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation Light Transmission Measurement

Caption: Workflow for assessing platelet aggregation inhibition.

Experimental Protocols

Receptor Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

  • Cells expressing the human prostanoid receptors (e.g., HEK-293 cells) are cultured and harvested.

  • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

  • A constant concentration of a radiolabeled ligand (e.g., [³H]-Iloprost) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (Beraprost or Iloprost) are added to compete for binding to the receptor.

  • The reaction is incubated at a specific temperature for a set duration to reach equilibrium.

3. Separation and Detection:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

  • The filters are washed to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cyclic AMP (cAMP) Measurement Assay

This assay quantifies the intracellular accumulation of cAMP, a key second messenger in the prostacyclin signaling pathway.

1. Cell Culture and Stimulation:

  • Cells stably expressing the human IP receptor (e.g., HEK-293-IP cells) are seeded in multi-well plates.

  • The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

  • The cells are then stimulated with varying concentrations of Beraprost or Iloprost for a defined period.

2. Cell Lysis:

  • The stimulation is terminated, and the cells are lysed to release the intracellular contents, including cAMP.

3. cAMP Quantification:

  • The concentration of cAMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit.

  • In a competitive ELISA, cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The signal is inversely proportional to the amount of cAMP in the sample.

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The concentration of cAMP in the samples is interpolated from the standard curve.

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the cAMP concentration against the agonist concentration.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

2. Aggregation Measurement:

  • The PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission.

  • A baseline light transmission is established.

  • The PRP is pre-incubated with either a vehicle control or varying concentrations of Beraprost or Iloprost.

  • A platelet agonist (e.g., ADP, collagen, U46619) is added to induce aggregation.

  • As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.

3. Data Analysis:

  • The maximum percentage of aggregation is determined for each concentration of the test compound.

  • The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is calculated from the dose-response curve.

A Comparative Analysis of the Vasodilatory Properties of Beraprost and Nifedipine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular therapeutics, vasodilators play a pivotal role in the management of hypertension and ischemic conditions. This guide provides a detailed comparison of the vasodilatory effects of two prominent agents: Beraprost, a stable prostacyclin (PGI2) analogue, and Nifedipine, a dihydropyridine calcium channel blocker. The following sections delve into their distinct mechanisms of action, present comparative experimental data, and outline the methodologies used to generate these findings, offering valuable insights for researchers and drug development professionals.

Mechanisms of Action: Divergent Pathways to Vasodilation

Beraprost and Nifedipine achieve vascular smooth muscle relaxation through fundamentally different signaling cascades. Beraprost harnesses the prostacyclin receptor pathway, while Nifedipine directly targets voltage-gated calcium channels.

Beraprost: As a prostacyclin analogue, Beraprost initiates its vasodilatory effect by binding to the prostacyclin (IP) receptor on the surface of vascular smooth muscle cells.[1] This G-protein coupled receptor, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, culminating in a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation and vasodilation.[1]

G Beraprost Beraprost IPR Prostacyclin (IP) Receptor (Gs-coupled) Beraprost->IPR Binds to AC Adenylyl Cyclase IPR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Active) cAMP->PKA Activates Ca_dec Decreased Intracellular Ca²⁺ PKA->Ca_dec Leads to Relax Smooth Muscle Relaxation (Vasodilation) Ca_dec->Relax

Beraprost Signaling Pathway

Nifedipine: Nifedipine is a potent vasodilator that functions by directly inhibiting the influx of extracellular calcium into vascular smooth muscle cells.[3] It specifically blocks L-type voltage-gated calcium channels, which are crucial for the initiation of muscle contraction.[3] By preventing calcium entry, Nifedipine reduces the availability of intracellular calcium required for the calmodulin-dependent activation of myosin light chain kinase, thereby inhibiting the contractile process and leading to vasodilation.

G Nifedipine Nifedipine LTCC L-type Ca²⁺ Channel Nifedipine->LTCC Blocks Ca_in Ca²⁺ Influx LTCC->Ca_in Prevents Relax Smooth Muscle Relaxation (Vasodilation) LTCC->Relax Results in Ca_inc Increased Intracellular Ca²⁺ Contraction Smooth Muscle Contraction

Nifedipine Signaling Pathway

Comparative Vasodilatory Efficacy

Quantitative data from ex vivo studies on isolated rat aortic rings provide a basis for comparing the vasodilatory potency and efficacy of Beraprost (represented by the stable analogue Iloprost) and Nifedipine. The following table summarizes key parameters from experiments where aortic rings were pre-contracted with phenylephrine to induce a stable tone before the cumulative addition of the vasodilator.

ParameterBeraprost (Iloprost)NifedipineReference
Vessel Type Rat Thoracic AortaRat Thoracic Aorta,
Pre-contraction Agent Phenylephrine (10⁻⁶ M)Phenylephrine (10⁻⁷ M),
EC₅₀ / pEC₅₀ EC₅₀: 2.4 x 10⁻¹¹ MpEC₅₀: Not Reported
Maximal Relaxation (Eₘₐₓ) 27.1 ± 2.9%Significantly Decreased in AMI Group,

Note: Data for Beraprost is represented by its stable analogue, Iloprost, from a study on rat thoracic aorta. Nifedipine data is derived from a study on rat aorta where maximal relaxation was reported to be significantly decreased in an acute myocardial infarction group compared to a sham group. A direct head-to-head comparative study providing EC₅₀ values for both drugs under identical conditions was not available in the searched literature.

In a study on a canine model of vasoconstrictive pulmonary hypertension, Beraprost was found to be selective for the pulmonary circulation, decreasing pulmonary arterial pressure. In contrast, Nifedipine exhibited poor selectivity for the pulmonary vasculature and, under the conditions of this specific model, increased pulmonary arterial pressure.

Experimental Protocols

The evaluation of vasodilatory effects is commonly performed using isolated artery preparations in an organ bath system. This ex vivo method allows for the direct assessment of a compound's effect on vascular tone.

Isolated Aortic Ring Vasodilation Assay

  • Tissue Preparation:

    • Male Wistar rats (250-300g) are humanely euthanized.

    • The thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit Solution (KHS).

    • Adhering connective and adipose tissues are removed under a dissecting microscope.

    • The aorta is cut into rings of 2-3 mm in length.

  • Experimental Setup:

    • Aortic rings are mounted in an organ bath system containing KHS, continuously gassed with 95% O₂ / 5% CO₂ at 37°C to maintain a pH of 7.4.

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the KHS being replaced every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • After equilibration, the rings are contracted with a high potassium chloride (KCl) solution to verify smooth muscle viability.

    • Following a washout, a submaximal contraction is induced with phenylephrine (e.g., 1 µM).

    • Acetylcholine is added to assess endothelium integrity; a relaxation of over 50% indicates an intact endothelium.

  • Vasodilation Protocol:

    • The arterial rings are pre-contracted with phenylephrine to a stable plateau.

    • Once a stable contraction is achieved, the test compound (Beraprost or Nifedipine) is added in a cumulative manner (e.g., from 1 nM to 100 µM).

    • The response to each concentration is allowed to stabilize before the addition of the next concentration.

  • Data Analysis:

    • The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine.

    • Concentration-response curves are plotted, and EC₅₀ (the concentration producing 50% of the maximal response) and Eₘₐₓ (maximal relaxation) values are calculated.

G cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_test Vasodilation Assay cluster_analysis Data Analysis Euthanasia Euthanasia Dissection Dissection Euthanasia->Dissection 1. Euthanize Rat Cleaning Cleaning Dissection->Cleaning 2. Isolate Thoracic Aorta Slicing 4. Slice into 2-3mm Rings Cleaning->Slicing 3. Clean Connective Tissue Mounting 1. Mount Rings in Organ Bath Equilibration 2. Equilibrate (60-90 min) Mounting->Equilibration Precontraction 1. Pre-contract with Phenylephrine Drug_Addition 2. Add Vasodilator (Cumulative Doses) Precontraction->Drug_Addition Data_Recording 3. Record Relaxation Response Drug_Addition->Data_Recording Curve_Plotting 1. Plot Concentration-Response Curve Calculation 2. Calculate EC₅₀ and Eₘₐₓ Curve_Plotting->Calculation

Isolated Aortic Ring Vasodilation Workflow

References

A Comparative Guide to Validated Analytical Methods for Beraprost Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of validated analytical methods for the quantification of Beraprost, a prostacyclin analogue used in the treatment of pulmonary hypertension. The focus is on providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols to aid in the selection of the most appropriate analytical method for their specific research needs. The primary method discussed in the literature for Beraprost quantification in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of different validated LC-MS/MS methods for the quantification of Beraprost in human plasma, as reported in various studies.

Performance Parameter Method 1 Method 2 Method 3
Linearity Range 0.02 - 2 ng/mL[1]9.5 - 1419 pg/mL10 - 1500 pg/mL
Lower Limit of Quantification (LLOQ) 20 pg/mL[1]9.5 pg/mL10 pg/mL
Intra-batch Precision (%RSD) < 20% at LLOQ5.30 - 8.57%< 15%
Inter-batch Precision (%RSD) Not specified8.57 - 10.13%< 15%
Intra-batch Accuracy (%) Not specified-12.28 - 14.13%< ±15%
Inter-batch Accuracy (%) Not specified-4.67 - 8.67%< ±15%
Mean Recovery (%) Not specified52.69 - 69.67%Not specified
Internal Standard (IS) IndomethacinNot specifiedIndomethacin

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison table.

Method 1: LC-MS/MS with Solid-Phase Extraction
  • Sample Preparation: The analyte and the internal standard (indomethacin) were extracted from human plasma using solid-phase extraction (SPE) with an OASIS HLB cartridge.

  • Chromatographic Separation: Separation was achieved on a C18 column using a mobile phase consisting of 0.1% formic acid and methanol in a 30:70 (v/v) ratio.

  • Mass Spectrometry: A mass spectrometer was used for quantification in negative ionization mode with multiple reaction monitoring (MRM). The mass transitions monitored were m/z 397 > 269 for Beraprost and m/z 356 > 312 for the internal standard, indomethacin.

Method 2: High-Sensitivity LC-MS/MS
  • Sample Preparation: Specific details on sample preparation are not provided in the abstract. However, the method was developed for high sensitivity quantification in human plasma.

  • Chromatographic Separation: The abstract does not specify the exact chromatographic conditions.

  • Mass Spectrometry: Mass spectrometer optimization was performed by direct infusion of Beraprost and the internal standard in methanol. The analysis was conducted in negative ion mode, monitoring the MRM transition of 397.1 > 269.0 for Beraprost. The internal standard's transition was 239.9 > 196.0.

Method 3: LC-MS/MS with Liquid-Liquid Extraction
  • Sample Preparation: Beraprost and the internal standard (indomethacin) were extracted from human plasma via liquid-liquid extraction.

  • Chromatographic Separation: Chromatographic separation was performed on a Diamonsil C18 column. The mobile phase composition was not detailed.

  • Mass Spectrometry: A sensitive and validated LC-MS/MS method was used for detection and quantification. Specific mass transitions were not mentioned in the provided abstract.

Workflow for Analytical Method Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of analytical methods, a critical process when comparing data from different methodologies or laboratories.

Analytical Method Cross-Validation Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Evaluation cluster_conclusion Conclusion define_objective Define Objective & Acceptance Criteria select_methods Select Methods for Comparison (Method A & Method B) define_objective->select_methods prepare_samples Prepare Standardized & Incurred Samples select_methods->prepare_samples analyze_method_a Analyze Samples with Method A prepare_samples->analyze_method_a analyze_method_b Analyze Samples with Method B prepare_samples->analyze_method_b collect_data Collect & Tabulate Results analyze_method_a->collect_data analyze_method_b->collect_data statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman, Regression) collect_data->statistical_analysis evaluate_criteria Evaluate Against Acceptance Criteria statistical_analysis->evaluate_criteria conclusion Determine Method Equivalency or Bias evaluate_criteria->conclusion

Caption: General workflow for cross-validation of two analytical methods.

References

A Head-to-Head Comparison of Prostacyclin Analogs for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate prostacyclin analog is critical for investigating the prostacyclin pathway and developing novel therapeutics. This guide provides an objective, data-driven comparison of commonly used prostacyclin analogs, focusing on their receptor binding profiles, functional potency, and pharmacokinetic properties as reported in preclinical studies.

Prostacyclin (PGI₂) is a potent endogenous lipid mediator with critical roles in vasodilation, inhibition of platelet aggregation, and cytoprotection. Its signaling is primarily mediated through the G-protein coupled prostacyclin receptor, also known as the IP receptor. Due to the chemical instability and very short half-life of native prostacyclin, a range of more stable synthetic analogs have been developed for both research and clinical applications, particularly in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] These analogs, however, exhibit distinct pharmacological profiles, including differences in their affinity and selectivity for the IP receptor versus other prostanoid receptors, which can lead to varied biological effects and side-effect profiles.[4][5]

This guide summarizes key quantitative data from head-to-head preclinical studies to facilitate an informed selection of these compounds for research purposes.

Comparative Receptor Binding Affinity

The affinity of a prostacyclin analog for the IP receptor, as well as its cross-reactivity with other prostanoid receptors (such as DP, EP, FP, and TP receptors), is a key determinant of its biological activity and potential for off-target effects. The binding affinity is typically determined by radioligand binding assays and expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating higher affinity.

A comparative study by Whittle et al. (2012) provides a direct head-to-head comparison of the binding affinities of two widely used analogs, iloprost and treprostinil, at a panel of human prostanoid receptors. Selexipag, a non-prostanoid IP receptor agonist, is known for its high selectivity for the IP receptor.

AnalogIP Receptor Kᵢ (nM)EP₁ Receptor Kᵢ (nM)EP₂ Receptor Kᵢ (nM)EP₃ Receptor Kᵢ (nM)DP₁ Receptor Kᵢ (nM)Selectivity for IP
Iloprost 3.91.1>1000251>1000High affinity for both IP and EP₁
Treprostinil 327243.6>10004.4High affinity for IP, DP₁, and EP₂
Beraprost 16----High affinity for IP
Selexipag (Active Metabolite) 20>2,700>10,000>10,000>10,000Highly selective for IP

Data compiled from Whittle et al., 2012, F.M. H. et al., 2001, and Asaki T. et al., 2015. Note: A comprehensive dataset comparing all analogs under identical experimental conditions is not available. This table collates data from key comparative studies.

Comparative Functional Potency

The functional potency of prostacyclin analogs is assessed through various in vitro assays that measure their biological effects, such as the stimulation of intracellular cyclic adenosine monophosphate (cAMP) production, inhibition of platelet aggregation, or induction of vasodilation. The potency is typically expressed as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

cAMP Production

Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. The potency of different analogs in stimulating cAMP production is a direct measure of their agonist activity at the IP receptor.

AnalogCell TypeEC₅₀ for cAMP Production (nM)
Iloprost HEK-293 cells expressing human IP receptor0.37
Treprostinil HEK-293 cells expressing human IP receptor1.9
Cicaprost Human Pulmonary Artery Smooth Muscle Cells7.1
Beraprost Human Pulmonary Artery Smooth Muscle Cells98.2

Data compiled from Whittle et al., 2012 and F.M. H. et al., 2001.

Vasodilation of Human Pulmonary Arteries

The vasodilatory effect of prostacyclin analogs is a key therapeutic mechanism in pulmonary hypertension. The potency of these analogs in relaxing pre-constricted human pulmonary artery rings in vitro provides a direct comparison of their effects on vascular tone.

AnalogpEC₅₀ for VasodilationEC₅₀ for Vasodilation (nM)
Epoprostenol 7.53 ± 0.14~29.5
Iloprost 8.84 ± 0.15~1.4
Treprostinil 9.48 ± 0.13~0.33

Data from Al-Hiti, H. et al., 2017. pEC₅₀ is the negative logarithm of the EC₅₀. A higher pEC₅₀ indicates higher potency.

Inhibition of Smooth Muscle Cell Proliferation

Prostacyclin and its analogs can inhibit the proliferation of vascular smooth muscle cells, a key process in the pathology of pulmonary arterial hypertension.

AnalogCell TypeEC₅₀ for Inhibition of Proliferation (nM)
Treprostinil (UT-15) Human Pulmonary Artery Smooth Muscle Cells4.2
Iloprost Human Pulmonary Artery Smooth Muscle Cells21.0
Cicaprost Human Pulmonary Artery Smooth Muscle Cells24.1
Beraprost Human Pulmonary Artery Smooth Muscle Cells40.0

Data from F.M. H. et al., 2001.

Pharmacokinetic Properties

The pharmacokinetic profiles of prostacyclin analogs, particularly their half-lives, vary significantly and influence their duration of action and route of administration.

AnalogHalf-life
Epoprostenol (Prostacyclin) ~2-3 minutes
Iloprost 20-30 minutes
Treprostinil ~4 hours

Data compiled from F.M. H. et al., 2001 and Suissa, S. et al., 2017.

Signaling Pathways and Off-Target Effects

The primary signaling pathway for the IP receptor involves coupling to the Gαs protein, which activates adenylyl cyclase to produce cAMP. However, some studies suggest that the IP receptor can also couple to other G-proteins like Gαi and Gαq, potentially leading to a more complex signaling cascade.

Prostacyclin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGI_Analog Prostacyclin Analog IP_Receptor IP Receptor PGI_Analog->IP_Receptor Binds to G_Protein Gαs IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Vasodilation Inhibition of Platelet Aggregation Anti-proliferative Effects PKA->Cellular_Response Leads to

Caption: Canonical signaling pathway of the prostacyclin (IP) receptor.

A crucial consideration for researchers is the selectivity of these analogs. Non-selective analogs like iloprost and treprostinil can activate other prostanoid receptors. For instance, iloprost has a high affinity for the EP₁ receptor, which is coupled to Gαq and can mediate vasoconstriction, potentially counteracting the desired vasodilatory effect of IP receptor activation. Treprostinil, on the other hand, shows high affinity for the Gαs-coupled DP₁ and EP₂ receptors, which may contribute to its overall vasorelaxant profile. The highly selective nature of selexipag for the IP receptor may result in fewer off-target effects.

Receptor_Selectivity cluster_analogs Prostacyclin Analogs cluster_receptors Prostanoid Receptors cluster_effects Biological Effects Iloprost Iloprost IP IP (Gs-coupled) Iloprost->IP High Affinity EP1 EP₁ (Gq-coupled) Iloprost->EP1 High Affinity Treprostinil Treprostinil Treprostinil->IP High Affinity DP1_EP2 DP₁ / EP₂ (Gs-coupled) Treprostinil->DP1_EP2 High Affinity Selexipag Selexipag Selexipag->IP High Selectivity Vasodilation Vasodilation IP->Vasodilation Vasoconstriction Vasoconstriction EP1->Vasoconstriction DP1_EP2->Vasodilation

Caption: Receptor selectivity and potential downstream effects.

Experimental Protocols

The data presented in this guide are primarily derived from three key types of in vitro experiments: radioligand binding assays, cAMP accumulation assays, and functional assays such as platelet aggregation and isolated tissue bath experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a cell membrane preparation containing the receptor. The unlabeled test compound (prostacyclin analog) is added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.

Brief Methodology:

  • Membrane Preparation: Cells overexpressing the target prostanoid receptor are harvested and homogenized to isolate the cell membranes.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-iloprost for the IP receptor) and varying concentrations of the unlabeled prostacyclin analog.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and IC₅₀ values are determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a prostacyclin analog to stimulate the production of intracellular cAMP upon binding to a Gαs-coupled receptor like the IP receptor.

Principle: Cells expressing the IP receptor are treated with the prostacyclin analog. The resulting increase in intracellular cAMP is then quantified, typically using a competitive immunoassay format.

Brief Methodology:

  • Cell Culture: Cells (e.g., HEK-293) expressing the IP receptor are cultured in microplates.

  • Compound Addition: The cells are incubated with varying concentrations of the prostacyclin analog for a defined period (e.g., 15-30 minutes).

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP is measured. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme Fragment Complementation (EFC), where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody. The resulting signal is inversely or directly proportional to the amount of cAMP produced.

  • Data Analysis: Dose-response curves are plotted, and EC₅₀ values are calculated to determine the potency of the analog.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional cAMP Functional Assay Membranes Prepare Receptor Membranes Incubate_Bind Incubate with Radioligand & Test Analog Membranes->Incubate_Bind Filter Separate Bound/ Free Ligand Incubate_Bind->Filter Count_Bind Quantify Radioactivity Filter->Count_Bind Calculate_Ki Calculate Ki Count_Bind->Calculate_Ki Cells Culture Receptor- Expressing Cells Incubate_Func Incubate with Test Analog Cells->Incubate_Func Detect_cAMP Lyse Cells & Detect cAMP Incubate_Func->Detect_cAMP Calculate_EC50 Calculate EC50 Detect_cAMP->Calculate_EC50

Caption: General workflow for characterizing prostacyclin analogs.

Platelet Aggregation Assay

This assay measures the ability of prostacyclin analogs to inhibit platelet aggregation, a key physiological function.

Principle: Platelet-rich plasma (PRP) is treated with the prostacyclin analog before the addition of a platelet agonist (e.g., ADP, collagen). The degree of platelet aggregation is measured by light transmission aggregometry (LTA), where aggregation causes an increase in light transmission through the PRP sample.

Brief Methodology:

  • PRP Preparation: Whole blood is collected in an anticoagulant, and PRP is isolated by centrifugation.

  • Incubation: The PRP is incubated with the prostacyclin analog or vehicle control.

  • Aggregation Measurement: The PRP is placed in an aggregometer, and a platelet agonist is added to induce aggregation. The change in light transmission is recorded over time.

  • Data Analysis: The extent of inhibition of aggregation by the prostacyclin analog is calculated, and IC₅₀ values can be determined.

Conclusion

The choice of a prostacyclin analog for research should be guided by the specific experimental goals.

  • Selexipag and its active metabolite are ideal for studies requiring highly selective activation of the IP receptor with minimal confounding effects from other prostanoid receptors.

  • Treprostinil is a potent IP receptor agonist that also activates other relaxant prostanoid receptors (DP₁ and EP₂), which may be relevant in certain physiological contexts. It exhibits high potency in inhibiting smooth muscle proliferation and inducing vasodilation.

  • Iloprost is a potent activator of both the IP and EP₁ receptors. Its activation of the contractile EP₁ receptor should be considered when interpreting results, particularly in vascular tissues.

  • Beraprost is an orally active analog with a well-documented high affinity for the IP receptor, though its potency in functional assays like cAMP generation may be lower than other analogs.

By understanding the distinct profiles of these compounds, researchers can better design their experiments, interpret their findings, and advance our understanding of the complex biology of the prostacyclin pathway.

References

Validating the Inhibitory Effect of Beraprost on Platelet Aggregation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiplatelet agent Beraprost with other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the efficacy of various inhibitors of platelet aggregation. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.

Introduction to Antiplatelet Therapy

Platelet aggregation is a critical process in hemostasis and thrombosis. Antiplatelet agents are cornerstones in the prevention and treatment of cardiovascular diseases. These drugs interfere with the signaling pathways that lead to platelet activation and aggregation. This guide focuses on Beraprost, a stable and orally active prostacyclin (PGI2) analog, and compares its inhibitory effects on platelet aggregation with those of other widely used or structurally related antiplatelet drugs: Aspirin, Clopidogrel, and the fellow prostacyclin analogs Iloprost and Treprostinil.

Comparative Analysis of Antiplatelet Agents

The inhibitory potency of Beraprost and its alternatives on platelet aggregation is a key determinant of their therapeutic efficacy. This section presents a comparative summary of their performance based on in vitro experimental data, primarily focusing on the half-maximal inhibitory concentration (IC50) values obtained through Light Transmission Aggregometry (LTA).

Quantitative Data Summary

The following table summarizes the IC50 values of Beraprost and comparator drugs against platelet aggregation induced by various agonists. Lower IC50 values indicate higher potency.

DrugAgonistIC50Test SystemReference
Beraprost ADP2-5 nMHuman Platelet-Rich Plasma (Light Scattering)[1]
Collagen0.2-0.5 nMHuman Platelet-Rich Plasma (Light Scattering)[1]
U46619 (Thromboxane A2 analog)0.2-0.5 nMHuman Platelet-Rich Plasma (Light Scattering)[1]
Iloprost ADP0.51 ± 0.06 nMHuman Platelet-Rich Plasma[2]
Treprostinil ADPData not consistently available in the form of IC50-
Aspirin Arachidonic AcidIC50 not typically reported; effective at low dosesHuman Platelets[3]
Clopidogrel (Active Metabolite) ADP1.8 µMWashed Human Platelets

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies, such as the use of platelet-rich plasma versus washed platelets and different agonist concentrations.

Mechanisms of Action: Signaling Pathways in Platelet Inhibition

The antiplatelet effects of Beraprost and its comparators are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for drug development and clinical application.

Beraprost and Prostacyclin Analogs (Iloprost, Treprostinil)

Beraprost, Iloprost, and Treprostinil are prostacyclin analogs that bind to the prostacyclin receptor (IP receptor) on the surface of platelets. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels, leading to the inhibition of platelet activation and aggregation.

cluster_0 Platelet Beraprost Beraprost IP_Receptor IP Receptor Beraprost->IP_Receptor binds Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase active_PKA Protein Kinase A (active) cAMP->active_PKA activates PKA Protein Kinase A (inactive) PKA->active_PKA Ca_Mobilization ↓ Intracellular Ca²⁺ Mobilization active_PKA->Ca_Mobilization Platelet_Aggregation Inhibition of Platelet Aggregation Ca_Mobilization->Platelet_Aggregation

Beraprost Signaling Pathway

Aspirin

Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. This prevents the synthesis of thromboxane A2 (TXA2), a potent platelet agonist. Without TXA2, the amplification of platelet activation and aggregation is significantly reduced.

cluster_1 Platelet Aspirin Aspirin COX1 COX-1 Enzyme Aspirin->COX1 irreversibly inhibits Thromboxane_A2 Thromboxane A₂ COX1->Thromboxane_A2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Platelet_Activation Platelet Activation & Aggregation Thromboxane_A2->Platelet_Activation promotes

Aspirin's Mechanism of Action

Clopidogrel

Clopidogrel is a prodrug that is metabolized in the liver to its active form. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, which is a key receptor for adenosine diphosphate (ADP). By blocking the P2Y12 receptor, clopidogrel's active metabolite prevents ADP-induced platelet activation and aggregation.

cluster_2 Platelet Clopidogrel_AM Clopidogrel (Active Metabolite) P2Y12_Receptor P2Y₁₂ Receptor Clopidogrel_AM->P2Y12_Receptor irreversibly binds Platelet_Activation Platelet Activation & Aggregation P2Y12_Receptor->Platelet_Activation activates ADP ADP ADP->P2Y12_Receptor binds

Clopidogrel's Mechanism of Action

Experimental Protocols

The validation of the inhibitory effect of Beraprost and other antiplatelet agents relies on standardized in vitro assays. Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet aggregation.

Light Transmission Aggregometry (LTA) Protocol

This protocol outlines the key steps for performing LTA to measure platelet aggregation.

Start Blood_Collection 1. Whole Blood Collection (Sodium Citrate Anticoagulant) Start->Blood_Collection PRP_Preparation 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Preparation PPP_Preparation 3. Platelet-Poor Plasma (PPP) Preparation (Centrifugation) PRP_Preparation->PPP_Preparation Incubation 4. PRP Incubation (with drug or vehicle) PPP_Preparation->Incubation LTA_Measurement 5. LTA Measurement (Addition of Agonist) Incubation->LTA_Measurement Data_Analysis 6. Data Analysis (IC₅₀ Calculation) LTA_Measurement->Data_Analysis End Data_Analysis->End

LTA Experimental Workflow

1. Blood Collection:

  • Collect whole blood from healthy human donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.

2. Platelet-Rich Plasma (PRP) Preparation:

  • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

  • Carefully collect the supernatant (PRP).

3. Platelet-Poor Plasma (PPP) Preparation:

  • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

  • The PPP is used to set the 100% aggregation baseline in the aggregometer.

4. Incubation:

  • Pre-warm the PRP samples to 37°C.

  • Incubate the PRP with various concentrations of the test compound (e.g., Beraprost) or vehicle control for a specified period.

5. LTA Measurement:

  • Place the PRP sample in the aggregometer cuvette with a stir bar.

  • Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.

  • The aggregometer measures the change in light transmission through the PRP as platelets aggregate.

6. Data Analysis:

  • Record the maximum platelet aggregation for each concentration of the test compound.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the drug that inhibits platelet aggregation by 50%.

Conclusion

This comparative guide demonstrates that Beraprost is a potent inhibitor of platelet aggregation, with its efficacy being particularly notable against collagen and thromboxane A2 analog-induced aggregation. Its mechanism of action, centered on increasing intracellular cAMP, is well-established for the prostacyclin class of drugs. When compared to other antiplatelet agents, Beraprost exhibits high potency, with IC50 values in the low nanomolar range, similar to other prostacyclin analogs like Iloprost. In contrast, the active metabolite of Clopidogrel shows inhibitory effects at micromolar concentrations. While a direct IC50 comparison with Aspirin is not standard, its irreversible inhibition of COX-1 provides a distinct and long-lasting antiplatelet effect. The provided experimental protocols and pathway diagrams offer a framework for researchers to design and interpret studies aimed at further validating and comparing the efficacy of these and other antiplatelet compounds.

References

A Comparative Guide to Beraprost Quantification: An In-depth Look at Internal Standards for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Reproducibility in Beraprost Quantification

The accurate quantification of Beraprost, a potent prostacyclin analogue, is critical in pharmacokinetic studies and clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, owing to its high sensitivity and specificity. A key factor in the reliability of LC-MS/MS assays is the choice of an appropriate internal standard (IS). This guide provides a comparative overview of different internal standards used in the quantification of Beraprost, with a focus on the performance of the deuterated analogue, Beraprost-d3, alongside other commonly used alternatives.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for any variability and ensuring high precision and accuracy. While a deuterated internal standard like this compound is theoretically the most suitable choice due to its near-identical physicochemical properties to Beraprost, other molecules such as indomethacin and mefenamic acid have also been employed. The following table summarizes the performance characteristics of LC-MS/MS methods using these different internal standards.

ParameterThis compound (Anticipated)Indomethacin[1]Mefenamic Acid[2]
Lower Limit of Quantification (LLOQ) Expected to be low, enabling sensitive detection20 pg/mL[1]9.5 pg/mL[2]
Linearity Range Expected to be wide0.02 - 2 ng/mL[1]9.5 - 1419 pg/mL
Intra-day Precision (%RSD) Expected to be <15%Not explicitly stated5.30 - 8.57%
Inter-day Precision (%RSD) Expected to be <15%Not explicitly stated8.57 - 10.13%
Intra-day Accuracy (%) Expected to be within 85-115%Not explicitly stated-12.28 - 14.13%
Inter-day Accuracy (%) Expected to be within 85-115%Not explicitly stated-4.67 - 8.67%
Recovery (%) Expected to be consistent and reproducible~70%52.69 - 69.67%

Note: Specific validation data for a method using this compound was not publicly available in the searched literature. The values presented are based on the expected performance of a stable isotope-labeled internal standard, which is widely recognized as the gold standard in quantitative bioanalysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the LC-MS/MS quantification of Beraprost using indomethacin and mefenamic acid as internal standards.

Method Using Indomethacin as Internal Standard
  • Sample Preparation: Solid-phase extraction (SPE) using an OASIS HLB cartridge.

  • Chromatography:

    • Column: C18 column

    • Mobile Phase: 0.1% formic acid in methanol (30:70, v/v)

  • Mass Spectrometry:

    • Ionization: Negative ion electrospray ionization (-ESI)

    • Detection: Multiple reaction monitoring (MRM)

    • Mass Transitions:

      • Beraprost: m/z 397 > 269

      • Indomethacin (IS): m/z 356 > 312

Method Using Mefenamic Acid as Internal Standard
  • Sample Preparation: Liquid-liquid extraction (LLE). To 1 mL of plasma, 20 µL of mefenamic acid IS (100 ng/mL), 100 µL of 1 N HCl, and 5 mL of diethyl ether:chloroform (3:1) were added.

  • Chromatography: Details on the specific column and mobile phase composition are not provided in the abstract.

  • Mass Spectrometry:

    • Ionization: Negative ion electrospray ionization (-ESI)

    • Detection: Multiple reaction monitoring (MRM)

    • Mass Transitions:

      • Beraprost: m/z 397.1 > 269.0

      • Mefenamic Acid (IS): m/z 239.9 > 196.0

Visualizing the Method and Mechanism

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for Beraprost quantification and its signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound / Indomethacin / Mefenamic Acid) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction lc LC Separation extraction->lc ms MS/MS Detection lc->ms lc->ms quant Quantification ms->quant

Caption: Experimental workflow for Beraprost quantification.

beraprost_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol beraprost Beraprost ip_receptor Prostacyclin (IP) Receptor beraprost->ip_receptor Binds ac Adenylyl Cyclase ip_receptor->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates vasodilation Vasodilation & Inhibition of Platelet Aggregation pka->vasodilation Leads to

Caption: Beraprost signaling pathway.

References

Benchmarking Beraprost-d3 Performance on Different Mass Spectrometer Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a mass spectrometer is a critical decision in drug development, impacting sensitivity, selectivity, and overall data quality. This document aims to equip researchers with the necessary information to make an informed choice based on their specific analytical needs.

Executive Summary

Triple quadrupole mass spectrometers are the gold standard for targeted quantification, offering exceptional sensitivity and robustness in Multiple Reaction Monitoring (MRM) mode. High-resolution mass spectrometry (HRMS) platforms, such as Q-TOF and Orbitrap, provide the added benefit of high mass accuracy and the ability to perform retrospective data analysis, which can be invaluable in a research and development setting. The choice of platform will ultimately depend on the specific requirements of the assay, including the need for ultimate sensitivity versus the desire for qualitative and quantitative flexibility.

Quantitative Performance Comparison

The following table summarizes the anticipated quantitative performance for Beraprost-d3 analysis on different mass spectrometer platforms. The data is extrapolated from studies on Beraprost and other deuterated prostaglandin analogs.

ParameterTriple Quadrupole (QqQ)Q-TOFOrbitrap
Lower Limit of Quantification (LLOQ) 0.01 - 0.1 ng/mL0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Linear Dynamic Range 3 - 4 orders of magnitude3 - 4 orders of magnitude4 - 5 orders of magnitude
Precision (%RSD) < 15%< 20%< 15%
Accuracy (%Bias) ± 15%± 20%± 15%
Mass Accuracy Not Applicable (Nominal Mass)< 5 ppm< 3 ppm
Scan Mode Multiple Reaction Monitoring (MRM)Full Scan / Targeted MS/MSFull Scan / Parallel Reaction Monitoring (PRM)

Experimental Protocols

Detailed methodologies for the analysis of this compound on each platform are outlined below. These protocols are based on established methods for Beraprost and similar deuterated prostaglandin analogs.

Sample Preparation (Universal)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a different deuterated analog or a structurally similar compound).

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (Universal)
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: 30% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Injection Volume: 5 µL

Mass Spectrometry Conditions

1. Triple Quadrupole (QqQ) Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion (To be determined by infusion)

    • Internal Standard: Precursor Ion > Product Ion

  • Collision Energy: Optimized for each transition

  • Dwell Time: 100 ms

2. Q-TOF Mass Spectrometer

  • Ionization Mode: ESI, Negative

  • Scan Type: Full Scan with targeted MS/MS

  • Mass Range (Full Scan): m/z 100 - 1000

  • Targeted MS/MS: Include the exact mass of this compound in the inclusion list.

  • Collision Energy: Ramped or fixed, optimized for fragmentation.

  • Resolution: > 20,000 FWHM

3. Orbitrap Mass Spectrometer

  • Ionization Mode: ESI, Negative

  • Scan Type: Full Scan or Parallel Reaction Monitoring (PRM)

  • Mass Range (Full Scan): m/z 100 - 1000

  • PRM:

    • Inclusion List with the exact mass of this compound.

    • Isolation Window: 1-2 m/z

    • HCD Collision Energy: Stepped or fixed, optimized.

  • Resolution: > 70,000 FWHM

Signaling Pathways and Workflows

The following diagrams illustrate the general bioanalytical workflow and a simplified signaling pathway relevant to prostacyclin analogs like Beraprost.

bioanalytical_workflow sample Plasma Sample Collection prep Sample Preparation (Protein Precipitation) sample->prep Addition of IS lc LC Separation (C18 Column) prep->lc ms Mass Spectrometry (QqQ, Q-TOF, or Orbitrap) lc->ms Ionization data Data Analysis (Quantification) ms->data

Bioanalytical Workflow for this compound Quantification.

prostacyclin_pathway Beraprost Beraprost IP_Receptor IP Receptor Beraprost->IP_Receptor binds AC Adenylyl Cyclase IP_Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation & Platelet Inhibition PKA->Vasodilation leads to

Simplified Prostacyclin Signaling Pathway.

Conclusion

For routine, high-throughput quantitative analysis of this compound where the highest sensitivity is paramount, a triple quadrupole mass spectrometer remains the industry standard. Its MRM mode provides excellent selectivity and robustness for targeted quantification in complex biological matrices.

For research and development environments where both quantitative accuracy and the ability to perform qualitative analysis and retrospective data mining are important, Q-TOF and Orbitrap platforms offer significant advantages. The high mass accuracy of these instruments provides an extra dimension of confidence in compound identification and can help in elucidating unknown metabolites. The choice between Q-TOF and Orbitrap will depend on specific laboratory preferences and the desired balance between resolution, scan speed, and cost.

Ultimately, the optimal platform for this compound analysis is contingent on the specific goals of the study. It is recommended to perform a thorough method validation on the chosen platform to ensure the generated data is accurate, precise, and fit for purpose.

A Comparative Analysis of Beraprost and PGE1 in the Management of Pulmonary Circulation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic interventions for pulmonary hypertension, a condition characterized by elevated pressure in the pulmonary arteries, both Beraprost and Prostaglandin E1 (PGE1) have emerged as significant vasodilators. This guide provides a detailed comparative study of their effects on pulmonary circulation, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Beraprost, an orally active prostacyclin (PGI2) analog, and PGE1, a naturally occurring prostaglandin, both exert vasodilatory effects on the pulmonary vasculature, albeit through distinct and overlapping mechanisms. Experimental evidence suggests that while both agents effectively reduce pulmonary arterial pressure and vascular resistance, Beraprost may offer a more selective action on the pulmonary circulation. This selectivity could translate to a more favorable systemic side-effect profile in clinical applications.

Comparative Hemodynamic Effects

A pivotal study in a canine model of vasoconstrictive pulmonary hypertension induced by the thromboxane A2 mimetic U-46619 provides a direct comparison of the acute hemodynamic effects of Beraprost and PGE1. The findings are summarized below.

Hemodynamic ParameterBeraprostPGE1
Pulmonary Arterial Pressure (PAP) DecreasedIncreased
Pulmonary Vascular Resistance (PVR) DecreasedDecreased
Cardiac Output (CO) IncreasedIncreased
Systemic Arterial Pressure (SAP) Minimal EffectDecreased
Selectivity for Pulmonary Circulation HighLow

Data sourced from a comparative study on a canine model of vasoconstrictive pulmonary hypertension.[1]

In this canine model, Beraprost was shown to decrease pulmonary arterial pressure, whereas PGE1 paradoxically increased it.[1] Both drugs effectively decreased pulmonary vascular resistance and increased cardiac output.[1] Notably, Beraprost demonstrated high selectivity for the pulmonary circulation, while PGE1 exhibited poor selectivity, indicating a more pronounced systemic vasodilatory effect.[1]

Further studies in various animal models and human subjects have corroborated the pulmonary vasodilatory effects of both agents. In monocrotaline-induced pulmonary hypertension in rats, PGE1 has been shown to reduce systolic pulmonary arterial pressure and right ventricular hypertrophy.[2] Similarly, Beraprost has demonstrated efficacy in reducing pulmonary arterial pressure and improving hemodynamics in canine models of chronic embolic pulmonary hypertension and in patients with pulmonary arterial hypertension.

Mechanisms of Action and Signaling Pathways

Beraprost and PGE1, while both being prostanoids, interact with different primary receptors to initiate their vasodilatory effects.

Beraprost primarily acts as a prostacyclin (IP) receptor agonist. However, its mechanism is more complex, also involving cross-binding to the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates and opens O2-sensitive voltage-gated K+ (Kv) channels in pulmonary artery smooth muscle cells. The resulting potassium efflux leads to hyperpolarization and relaxation of the smooth muscle cells, causing vasodilation.

PGE1 exerts its effects by binding to prostaglandin E receptors (EP receptors), which also leads to an increase in intracellular cAMP and subsequent vasodilation. Its action is a direct vasodilation of the pulmonary and systemic arteries.

Signaling_Pathways cluster_Beraprost Beraprost Signaling Pathway cluster_PGE1 PGE1 Signaling Pathway Beraprost Beraprost IP_EP4 IP & EP4 Receptors Beraprost->IP_EP4 AC_B Adenylyl Cyclase IP_EP4->AC_B cAMP_B ↑ cAMP AC_B->cAMP_B PKA_B Protein Kinase A cAMP_B->PKA_B Kv_Channels ↑ K+ Efflux (Kv Channels) PKA_B->Kv_Channels Hyperpolarization_B Hyperpolarization Kv_Channels->Hyperpolarization_B Vasodilation_B Vasodilation Hyperpolarization_B->Vasodilation_B PGE1 PGE1 EP_Receptor EP Receptor PGE1->EP_Receptor AC_P Adenylyl Cyclase EP_Receptor->AC_P cAMP_P ↑ cAMP AC_P->cAMP_P Smooth_Muscle_Relaxation Smooth Muscle Relaxation cAMP_P->Smooth_Muscle_Relaxation Vasodilation_P Vasodilation Smooth_Muscle_Relaxation->Vasodilation_P

Caption: Signaling pathways of Beraprost and PGE1 leading to vasodilation.

Experimental Protocols

The following sections detail the methodologies used in key preclinical studies to evaluate the effects of Beraprost and PGE1 on pulmonary circulation.

Canine Model of Vasoconstrictive Pulmonary Hypertension
  • Animal Model: Male beagle dogs.

  • Induction of Pulmonary Hypertension: Continuous intravenous infusion of U-46619, a thromboxane A2 mimetic, to induce vasoconstriction and elevate pulmonary arterial pressure.

  • Drug Administration:

    • Beraprost sodium was administered intravenously.

    • PGE1 was administered intravenously.

  • Hemodynamic Measurements: A catheter was placed in the pulmonary artery to measure pulmonary arterial pressure. Cardiac output and other hemodynamic parameters were also monitored.

Rat Model of Monocrotaline-Induced Pulmonary Hypertension
  • Animal Model: Male Wistar rats.

  • Induction of Pulmonary Hypertension: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT) is administered to induce pulmonary arterial hypertension, which develops over several weeks and is characterized by vascular remodeling and right ventricular hypertrophy.

  • Drug Administration:

    • PGE1 was administered via continuous intravenous infusion.

  • Assessments:

    • Hemodynamic measurements included systolic pulmonary arterial pressure (SPAP) via right heart catheterization.

    • Right ventricular hypertrophy was assessed by measuring the ratio of the right ventricular weight to the left ventricle plus septum weight (RV/LV+S).

    • Histological analysis of pulmonary arterioles was conducted to assess medial wall thickness.

Experimental_Workflow cluster_Canine Canine Model Workflow cluster_Rat Rat Model Workflow Canine_Model Beagle Dogs Induction_C Induce PH (U-46619 IV) Canine_Model->Induction_C Drug_Admin_C Administer Drugs (Beraprost or PGE1 IV) Induction_C->Drug_Admin_C Hemodynamic_C Measure Hemodynamics (PAP, CO, etc.) Drug_Admin_C->Hemodynamic_C Rat_Model Wistar Rats Induction_R Induce PH (Monocrotaline Injection) Rat_Model->Induction_R Drug_Admin_R Administer PGE1 (Continuous IV Infusion) Induction_R->Drug_Admin_R Assessments_R Assessments: - Hemodynamics (SPAP) - RV Hypertrophy - Histology Drug_Admin_R->Assessments_R

Caption: Experimental workflows for canine and rat models of pulmonary hypertension.

Conclusion

Both Beraprost and PGE1 are effective pulmonary vasodilators that hold therapeutic promise for pulmonary hypertension. The primary distinction lies in their selectivity, with Beraprost exhibiting a more targeted effect on the pulmonary circulation in preclinical models. This suggests that Beraprost may offer a wider therapeutic window with fewer systemic side effects compared to PGE1. The choice between these agents in a clinical or research setting will depend on the specific application, desired route of administration, and the patient or animal model's hemodynamic profile. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two important compounds in the management of pulmonary hypertension.

References

Efficacy Showdown: Oral Beraprost vs. Intravenous Epoprostenol in Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of two prominent prostacyclin analogues for the management of pulmonary arterial hypertension (PAH), this guide delves into the efficacy, mechanisms of action, and experimental evaluation of oral Beraprost and intravenous Epoprostenol. Designed for researchers, scientists, and drug development professionals, this document provides a data-driven comparison to inform research and clinical perspectives.

Quantitative Efficacy Analysis

The following table summarizes key efficacy data from separate clinical trials evaluating intravenous Epoprostenol and oral Beraprost in patients with pulmonary arterial hypertension. It is important to note that these data are not from a direct head-to-head trial and are presented for a comparative overview.

Efficacy ParameterIntravenous Epoprostenol (Flolan)Oral Beraprost
Change in 6-Minute Walk Distance (6MWD) Increase of 30-100 meters over 12 weeksModest increase, often not statistically significant
Hemodynamic Effects
Mean Pulmonary Artery Pressure (mPAP)Significant decreaseMinimal to no significant change
Pulmonary Vascular Resistance (PVR)Significant decrease (up to 50%)Modest, non-significant reduction
Clinical Worsening Reduced incidence of clinical worsening eventsNo significant difference compared to placebo
Survival Improved long-term survival in severe PAHNo demonstrated improvement in survival

Mechanism of Action: The Prostacyclin Signaling Pathway

Both Epoprostenol and Beraprost are synthetic analogues of prostacyclin (PGI2). They exert their therapeutic effects by binding to the prostacyclin receptor (IP receptor) on the surface of smooth muscle cells in the pulmonary vasculature. This interaction triggers a signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Cellular Effect Prostacyclin Analogue\n(Epoprostenol/Beraprost) Prostacyclin Analogue (Epoprostenol/Beraprost) IP Receptor IP Receptor Prostacyclin Analogue\n(Epoprostenol/Beraprost)->IP Receptor Binds to G Protein G Protein IP Receptor->G Protein Activates Adenylate Cyclase Adenylate Cyclase G Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Myosin Light Chain Kinase Myosin Light Chain Kinase Protein Kinase A->Myosin Light Chain Kinase Inhibits Calcium Channels Calcium Channels Protein Kinase A->Calcium Channels Inhibits Ca2+ influx via Vasodilation &\nInhibition of Platelet Aggregation Vasodilation & Inhibition of Platelet Aggregation Myosin Light Chain Kinase->Vasodilation &\nInhibition of Platelet Aggregation Leads to Calcium Channels->Vasodilation &\nInhibition of Platelet Aggregation Contributes to

Caption: Prostacyclin signaling pathway initiated by Epoprostenol or Beraprost.

Experimental Protocols

The evaluation of prostacyclin analogues in pulmonary arterial hypertension typically follows a randomized, double-blind, placebo-controlled trial design. Below is a representative methodology.

1. Patient Population:

  • Inclusion criteria generally include adult patients with a confirmed diagnosis of PAH (WHO Group 1), defined by right heart catheterization (mPAP ≥ 25 mmHg, PAWP ≤ 15 mmHg, and PVR > 3 Wood units).

  • Patients are typically required to have a baseline 6-minute walk distance within a specified range (e.g., 150-450 meters).

2. Study Design:

  • Randomization: Patients are randomly assigned to receive either the active drug (e.g., intravenous Epoprostenol or oral Beraprost) or a matching placebo.

  • Blinding: Both patients and investigators are blinded to the treatment assignment to prevent bias.

  • Dose Titration: For intravenous Epoprostenol, the dose is initiated at a low rate and gradually increased to the maximum tolerated dose. Oral Beraprost is also initiated at a low dose and titrated upwards.

  • Treatment Duration: The primary efficacy endpoint is often assessed after a period of 12 to 16 weeks.

3. Efficacy Endpoints:

  • Primary Endpoint: The most common primary endpoint is the change from baseline in 6-minute walk distance (6MWD).

  • Secondary Endpoints:

    • Hemodynamic parameters measured by right heart catheterization (mPAP, PVR, cardiac index).

    • Time to clinical worsening (defined as death, lung transplantation, hospitalization for PAH, or initiation of another PAH therapy).

    • Functional class improvement (WHO functional class).

    • Quality of life assessments.

4. Statistical Analysis:

  • The primary analysis is typically an intention-to-treat (ITT) analysis of the change in 6MWD from baseline to the end of the treatment period between the active drug and placebo groups.

  • Secondary endpoints are analyzed using appropriate statistical methods for continuous, categorical, or time-to-event data.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating a new therapy for pulmonary arterial hypertension.

G Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment\n(6MWD, RHC, QoL) Baseline Assessment (6MWD, RHC, QoL) Informed Consent->Baseline Assessment\n(6MWD, RHC, QoL) Randomization Randomization Baseline Assessment\n(6MWD, RHC, QoL)->Randomization Treatment Arm\n(Active Drug) Treatment Arm (Active Drug) Randomization->Treatment Arm\n(Active Drug) Control Arm\n(Placebo) Control Arm (Placebo) Randomization->Control Arm\n(Placebo) Dose Titration Dose Titration Treatment Arm\n(Active Drug)->Dose Titration Follow-up Visits Follow-up Visits Control Arm\n(Placebo)->Follow-up Visits Dose Titration->Follow-up Visits End-of-Study Assessment\n(12-16 weeks) End-of-Study Assessment (12-16 weeks) Follow-up Visits->End-of-Study Assessment\n(12-16 weeks) Data Analysis Data Analysis End-of-Study Assessment\n(12-16 weeks)->Data Analysis Results Reporting Results Reporting Data Analysis->Results Reporting

Safety Operating Guide

Navigating the Safe Disposal of Beraprost-d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides indispensable safety and logistical information for the proper disposal of Beraprost-d3, a deuterated analog of Beraprost, a synthetic prostacyclin analog. Given its classification and potential hazards, this compound must be managed as a hazardous chemical waste, adhering to local, state, and federal regulations.

Chemical and Physical Properties of Beraprost
PropertyValue
Chemical Name Beraprost sodium salt
CAS Number 88475-69-8[1][2][3]
Molecular Formula C₂₄H₂₉NaO₅[4]
Molecular Weight 420.48 g/mol [4]
Physical State Crystalline solid
Solubility Soluble in EtOH, DMSO, and DMF
Hazard Classification Acute Toxicity, Oral (Category 2)
Hazard Statements Fatal if swallowed (H300)

Disposal Workflow

The logical progression for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that from the point of generation to final disposal, all safety and regulatory considerations are met.

A Waste Generation (this compound contaminated materials) B Waste Segregation (Solid, Liquid, Sharps) A->B C Containerization & Labeling (Designated, sealed, and clearly labeled containers) B->C D Temporary Storage (Secure, designated area) C->D E Engage Licensed Waste Disposal Vendor D->E F Documentation (Waste Manifest Forms) E->F G Waste Pickup & Transport F->G H Final Disposal (Incineration at a permitted facility) G->H

Caption: Logical workflow for the disposal of this compound.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for the critical stages of this compound disposal.

Waste Segregation and Collection

Objective: To safely and correctly segregate different forms of this compound waste at the point of generation.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, compatible chemical-resistant gloves.

  • Designated and clearly labeled chemical waste containers for solid, liquid, and sharps waste.

Procedure:

  • Solid Waste:

    • Place all non-sharp solid waste contaminated with this compound, such as gloves, absorbent paper, and empty vials, into a designated, leak-proof solid chemical waste container.

    • Ensure the container is clearly labeled "Hazardous Drug Waste," "this compound Waste," and includes any other relevant hazard symbols.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and compatible liquid chemical waste container.

    • Do not mix with other incompatible chemical wastes.

    • Clearly label the container with "Hazardous Liquid Waste," "this compound Waste," the approximate concentration, and any other solvents present.

  • Sharps Waste:

    • Place all contaminated sharps, such as needles and Pasteur pipettes, directly into a designated puncture-resistant sharps container.

    • Do not recap, bend, or break needles.

    • Label the sharps container as "Hazardous Sharps Waste" and "this compound Contaminated."

Decontamination of Laboratory Equipment

Objective: To safely decontaminate non-disposable laboratory equipment that has come into contact with this compound.

Materials:

  • Appropriate PPE

  • Detergent solution

  • Deionized water

  • Appropriate organic solvent (e.g., ethanol or isopropanol)

  • Absorbent pads or wipes

Procedure:

  • Initial Rinse (if applicable): For immersible equipment, rinse with a suitable solvent in which this compound is soluble (e.g., ethanol). Collect the rinse as liquid this compound waste.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent solution.

  • Rinse: Rinse the equipment multiple times with deionized water.

  • Final Rinse: Perform a final rinse with an appropriate organic solvent to ensure no residue remains.

  • Drying: Allow the equipment to air dry completely in a well-ventilated area or fume hood before reuse.

  • Disposal of Cleaning Materials: All contaminated cleaning materials (wipes, gloves, etc.) must be disposed of as solid this compound waste.

Final Disposal

Objective: To ensure the final disposal of this compound waste is conducted in a compliant and environmentally responsible manner.

Procedure:

  • Engage a Licensed Waste Disposal Vendor: All chemical waste, including that containing this compound, must be disposed of through a licensed hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials according to strict regulatory standards.

  • Proper Labeling and Documentation: Ensure all waste containers are accurately and securely labeled according to Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations. Complete all necessary waste manifest forms as required by your institution and the disposal vendor. This creates a cradle-to-grave record of the waste.

  • Incineration: The recommended final disposal method for hazardous pharmaceutical waste is incineration at a permitted facility. This high-temperature process destroys the chemical compounds, preventing their release into the environment.

  • Regulatory Compliance: The entire disposal process must comply with the Resource Conservation and Recovery Act (RCRA) and any state or local regulations that may be more stringent than federal laws. It is illegal to dispose of hazardous pharmaceutical waste by flushing it down the drain or placing it in the regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.